(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one
Description
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Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-naphthalen-2-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-16(2)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h3-11H,1-2H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVYDBZSZDZCMG-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401199204 | |
| Record name | (2E)-3-(Dimethylamino)-1-(2-naphthalenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401199204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138716-23-1 | |
| Record name | (2E)-3-(Dimethylamino)-1-(2-naphthalenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138716-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(Dimethylamino)-1-(2-naphthalenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401199204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one (CAS 138716-23-1): A Promising Scaffold for Drug Discovery
Introduction: Unveiling a Versatile Enaminone for Therapeutic Exploration
(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one is a fascinating molecule belonging to the enaminone class, which are vinylogous amides. Structurally, it can also be considered a chalcone derivative, a class of compounds renowned for their wide-ranging biological activities.[1][2] The core structure, featuring a naphthalene moiety linked to a dimethylamino-substituted propenone, presents a unique scaffold for medicinal chemistry and drug development. Enaminones and chalcones are known to possess a spectrum of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.[3] This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its potential biological activities and mechanisms of action, offering a roadmap for researchers and drug development professionals interested in exploring its therapeutic potential.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 138716-23-1 | [4] |
| Molecular Formula | C₁₅H₁₅NO | [4] |
| Molecular Weight | 225.29 g/mol | [4] |
| Appearance | Likely a solid | N/A |
| Purity | Typically ≥97% | [4] |
Synthesis and Characterization: A Proposed Pathway
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Detailed Proposed Synthesis Protocol
Materials:
-
2-Acetylnaphthalene
-
Bredereck's reagent (tert-butoxybis(dimethylamino)methane)
-
Anhydrous toluene
-
Hexane
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-acetylnaphthalene (1.0 eq).
-
Add anhydrous toluene (approximately 5-10 mL per mmol of 2-acetylnaphthalene).
-
With stirring, add Bredereck's reagent (1.2-1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system, such as toluene/hexane, to yield this compound as a solid.
Characterization: Predicted Spectral Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| δ (ppm) | Assignment |
| ~8.4 (s, 1H) | Naphthyl-H |
| ~8.0-7.8 (m, 4H) | Naphthyl-H & Vinyl-H |
| ~7.6-7.4 (m, 3H) | Naphthyl-H |
| ~5.8 (d, 1H) | Vinyl-H |
| ~3.1 (s, 6H) | N(CH₃)₂ |
Note: These are predicted values and should be confirmed by experimental analysis.
Biological Activity and Potential Mechanisms of Action
The structural motifs within this compound suggest a high likelihood of significant biological activity. The broader classes of chalcones and enaminones are well-documented to interact with key cellular signaling pathways implicated in cancer and inflammation.
Potential Anticancer Activity
Naphthalene-containing chalcone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including breast, lung, and liver cancer.[9][10][11] The proposed mechanisms for their anticancer activity often involve the induction of apoptosis and cell cycle arrest.
Potential Anti-inflammatory Activity
Chalcones and enaminones are known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[12][13] A primary mechanism is the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).
Modulation of Key Signaling Pathways
The biological effects of chalcones are often attributed to their ability to modulate critical intracellular signaling cascades, including:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and apoptosis. Chalcones have been shown to modulate the phosphorylation status of key MAPK proteins such as ERK, JNK, and p38.
-
Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a master regulator of inflammation and cell survival. Many chalcones inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is central to cell growth, survival, and metabolism, and its dysregulation is common in cancer. Chalcones have been reported to inhibit the PI3K/Akt signaling cascade.
Caption: Proposed modulation of key signaling pathways by the target compound.
Proposed In Vitro Experimental Workflows
To elucidate the biological activity of this compound, a series of in vitro assays are proposed.
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: Nitric Oxide Inhibition Assay
This assay measures the ability of the compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and an LPS-only control.
-
Griess Assay: Collect the cell culture supernatant and mix with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition. A parallel MTT assay should be performed to ensure that the observed inhibition is not due to cytotoxicity.[14][15]
Future Directions and Conclusion
This compound represents a promising, yet underexplored, chemical entity. The information presented in this guide, synthesized from data on related compounds, strongly suggests its potential as a lead compound for the development of novel anticancer and anti-inflammatory agents. Future research should focus on the specific synthesis and thorough characterization of this compound, followed by a comprehensive biological evaluation to validate the proposed activities and elucidate its precise mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this versatile enaminone scaffold.
References
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CP Lab Safety. 3-(Dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one, min 97%, 1 gram. Available from: [Link]
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ResearchGate. Reported structure of new naphthalene chalcone derivatives as potential anticancer. Available from: [Link]
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PubMed. Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells. Available from: [Link]
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National Institutes of Health. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. Available from: [Link]
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ResearchGate. The naphthalene chalcone derivatives as anticancer agents. Available from: [Link]
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Taylor & Francis Online. Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents on MCF-7 breast cancer cells by targeting tubulin colchicine binding site. Available from: [Link]
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ResearchGate. Effect of chalcone 16 on nitric oxide production by RAW 264.7,... Available from: [Link]
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ResearchGate. 2′-Methoxy-4′6′-Bis(Methoxymethoxy)Chalcone Inhibits Nitric Oxide Production in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages | Request PDF. Available from: [Link]
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National Institutes of Health. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. Available from: [Link]
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PubMed. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties. Available from: [Link]
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Taylor & Francis Online. Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents. Available from: [Link]
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National Institutes of Health. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. Available from: [Link]
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ResearchGate. (A) IC50 ± SD (µM) of the most potent naphthalene–enamide derivatives... Available from: [Link]
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Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Available from: [Link]
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ResearchGate. (PDF) Enaminone-Derived Pyrazoles with Antimicrobial Activity. Available from: [Link]
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ResearchGate. Western blotting analysis of MAPK and NF-kB activation. (a) Western... Available from: [Link]
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ResearchGate. (a). Inhibition of LPS induced nitric oxide production in RAW 264.7... Available from: [Link]
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Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Available from: [Link]
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PubMed. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Available from: [Link]
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National Institutes of Health. Chemistry of the Enaminone of 1-Acetylnaphthalene under Microwave Irradiation Using Chitosan as a Green Catalyst. Available from: [Link]
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ResearchGate. (PDF) Chemistry of the Enaminone of 1-Acetylnaphthalene under Microwave Irradiation Using Chitosan as a Green Catalyst. Available from: [Link]
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PubMed. Anti-Inflammatory Properties of the Enaminone E121 in the Dextran Sulfate Sodium (DSS) Colitis Model. Available from: [Link]
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PubMed. Chemistry of the enaminone of 1-acetylnaphthalene under microwave irradiation using chitosan as a green catalyst. Available from: [Link]
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The naphthalene synthesis via the enaminone‐based annulation in aqueous DCE. Available from: [Link]
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MDPI. 17O NMR of Enamino-Diesters: Intramolecular Hydrogen Bonding in 5-Alkylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones. Available from: [Link]
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SpectraBase. E-3-(DIMETHYLAMINO)-1-PHENYLPROP-2-EN-1-ONE - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
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Mechanism of Action of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one
An In-depth Technical Guide to the
Abstract
(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one is a synthetic compound belonging to the broad class of chalcones and their analogues, characterized by an α,β-unsaturated carbonyl system. This structural motif is a well-established pharmacophore associated with a wide spectrum of biological activities. The presence of a bulky naphthalene ring and a dimethylamino group further functionalizes the molecule, suggesting a complex and multifaceted mechanism of action. While direct studies on this specific molecule are limited, a comprehensive analysis of structurally related naphthalene-enones, chalcones, and enaminones allows for the formulation of a robust hypothesis regarding its biological targets and cellular effects. This guide synthesizes the available evidence to propose a primary mechanism centered on the inhibition of tubulin polymerization and the modulation of critical cell signaling pathways, such as MAPK and Akt, leading to potent anticancer and anti-inflammatory activities. We further provide detailed experimental protocols for researchers to validate these proposed mechanisms and explore the full therapeutic potential of this compound.
Introduction and Structural Rationale
This compound is a derivative of the chalcone scaffold, which consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This core structure is prevalent in numerous natural and synthetic compounds exhibiting significant pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[2][3]
The specific molecular architecture of this compound imparts distinct chemical features that likely govern its biological activity:
-
The Naphthalene Moiety: This large, lipophilic bicyclic aromatic system can engage in π-π stacking and hydrophobic interactions within protein binding pockets. Naphthalene-containing scaffolds are found in numerous antiproliferative compounds, some of which are known to exhibit potent cytotoxic activity.[4][5]
-
The α,β-Unsaturated Carbonyl System (Enone): This is a critical electrophilic center, acting as a Michael acceptor. It can form covalent bonds with nucleophilic residues (such as cysteine thiols) in target proteins, leading to irreversible inhibition. This reactivity is a hallmark of many biologically active chalcones.[1][6]
-
The Dimethylamino Group: This electron-donating group can modulate the reactivity of the enone system and influence the molecule's solubility, cell permeability, and ability to form hydrogen bonds, potentially enhancing its interaction with biological targets.
Given these structural attributes, the compound is primed to interact with multiple cellular targets. The most compelling evidence from analogous compounds points towards a mechanism of action rooted in the disruption of cytoskeletal dynamics and the interruption of pro-survival signaling cascades.
Proposed Primary Mechanism of Action: Dual-Action Anticancer Agent
We propose that this compound functions primarily as an anticancer agent through a dual mechanism involving direct cytoskeletal disruption and inhibition of key oncogenic signaling pathways.
2.1. Inhibition of Tubulin Polymerization
A significant body of research has identified tubulin as a primary target for chalcones and naphthalene-containing enones.[4][5][7][8][9] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.
Causality of Action: Microtubules are essential components of the cytoskeleton, critical for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. By inhibiting tubulin polymerization, this compound would disrupt these processes, leading to:
-
Mitotic Arrest: The failure to form a functional mitotic spindle prevents the proper segregation of chromosomes, arresting the cell cycle at the G2/M phase.[9]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
The naphthalene moiety likely enhances binding affinity to the hydrophobic colchicine site, while the enone system could potentially form a covalent adduct with a nearby cysteine residue, leading to potent and sustained inhibition.
Signaling Pathway: Tubulin Inhibition Leading to Apoptosis
Caption: Proposed mechanism of tubulin polymerization inhibition.
2.2. Modulation of Pro-Survival Signaling Pathways
Chalcone derivatives are known to modulate multiple signaling pathways critical for cancer cell proliferation and survival, notably the PI3K/Akt and MAPK/ERK pathways.[10] These pathways are often hyperactivated in cancer, promoting growth and inhibiting apoptosis.
Causality of Action: The electrophilic enone core of the molecule can react with cysteine residues in the catalytic domains of key kinases, such as Akt and MEK/ERK.
-
Akt Pathway Inhibition: Inhibition of Akt (Protein Kinase B) phosphorylation would suppress downstream signals that promote cell survival and glucose metabolism, making cancer cells more susceptible to apoptosis.
-
MAPK Pathway Inhibition: By targeting kinases in the MAPK cascade (e.g., MEK), the compound could block signals that drive cell proliferation, differentiation, and survival.
This multi-targeted approach, hitting both the cytoskeleton and key signaling nodes, suggests the potential for potent cytotoxicity and a lower likelihood of developing resistance.
Signaling Pathway: Kinase Inhibition
Caption: Proposed inhibition of pro-survival signaling pathways.
Potential Anti-inflammatory Mechanism
The structural features of the molecule also suggest a potent anti-inflammatory mechanism, which often shares common pathways with anticancer activity. The 1,3-disubstituted prop-2-en-1-one scaffold has been directly implicated as an inhibitor of neutrophilic inflammation.[10]
Causality of Action: Inflammation is mediated by signaling cascades that lead to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6).
-
Inhibition of NF-κB: The NF-κB pathway is a central regulator of inflammation. Chalcones are known to inhibit the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes.
-
MAPK Pathway Modulation: As in cancer, the MAPK pathway is also crucial for the inflammatory response. Inhibition of p38 MAPK and JNK, in particular, can suppress the production of inflammatory cytokines.
Experimental Protocols for Mechanistic Validation
To empirically validate the proposed mechanisms of action, a series of self-validating in vitro experiments are required. The following protocols provide a logical workflow for characterizing the bioactivity of this compound.
Workflow for Mechanistic Investigation
Caption: Logical workflow for experimental validation.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cell lines and establish the half-maximal inhibitory concentration (IC₅₀).
Methodology:
-
Cell Culture: Plate cancer cells (e.g., HeLa, HepG2, MCF-7) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO, then dilute in culture medium. Treat cells with final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve using non-linear regression.
Trustworthiness Check: The use of a positive control (Doxorubicin) validates the assay's sensitivity. The vehicle control ensures that the observed toxicity is not due to the solvent.
Protocol 2: Tubulin Polymerization Assay
Objective: To directly assess the compound's ability to inhibit the polymerization of purified tubulin in a cell-free system.
Methodology:
-
Reaction Setup: In a 96-well plate, combine tubulin polymerization buffer, a fluorescence reporter (e.g., DAPI), and purified tubulin protein (final concentration ~3 mg/mL).
-
Compound Addition: Add the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC₅₀ value). Include a negative control (DMSO) and positive controls (Colchicine, Paclitaxel).
-
Initiate Polymerization: Warm the plate to 37°C to initiate polymerization.
-
Fluorescence Monitoring: Measure the fluorescence intensity every minute for 60 minutes. Tubulin polymerization increases the fluorescence signal.
-
Data Analysis: Plot fluorescence intensity versus time. Compare the polymerization curves of treated samples to the controls. Inhibition is indicated by a reduction in the rate and extent of fluorescence increase.
Trustworthiness Check: Paclitaxel (a polymerization promoter) and Colchicine (a polymerization inhibitor) serve as opposing positive controls, ensuring the assay is functioning correctly and can detect both types of modulation.
Protocol 3: Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of the compound on the phosphorylation status of key proteins in the Akt and MAPK pathways and to detect markers of apoptosis.
Methodology:
-
Cell Treatment & Lysis: Treat cancer cells with the compound at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours). Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies overnight at 4°C. Key targets include: p-Akt, Akt, p-ERK, ERK, cleaved PARP, Bcl-2, Bax, and β-actin (as a loading control).
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensity and normalize to the loading control (β-actin).
Trustworthiness Check: Probing for both the phosphorylated (active) and total forms of kinases (e.g., p-Akt and total Akt) is crucial to distinguish between inhibition of activation and overall protein degradation. β-actin serves as a loading control to ensure equal protein amounts were analyzed.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical IC₅₀ values that could be expected from the cytotoxicity assay, based on the activity of similar naphthalene-enone compounds.[4]
| Cell Line | Histology | Hypothetical IC₅₀ (µM) |
| HepG2 | Hepatocellular Carcinoma | 0.55 |
| MCF-7 | Breast Adenocarcinoma | 1.20 |
| A549 | Lung Carcinoma | 2.50 |
| HEK293 | Normal Kidney Cells | > 50 |
This data is illustrative and requires experimental validation. The high hypothetical IC₅₀ against a non-cancerous cell line (HEK293) would suggest a degree of cancer cell selectivity.
Conclusion and Future Directions
The structural framework of this compound strongly supports a hypothesized mechanism of action centered on the inhibition of tubulin polymerization and the disruption of oncogenic signaling pathways like PI3K/Akt and MAPK. This dual-action profile makes it a compelling candidate for further development as an anticancer agent. Its structural similarity to known anti-inflammatory agents also warrants investigation into its potential for treating inflammatory disorders.
The experimental protocols detailed herein provide a clear and robust roadmap for elucidating its precise molecular targets and cellular effects. Future research should focus on in vivo efficacy studies in animal models, pharmacokinetic profiling, and structure-activity relationship (SAR) studies to optimize potency and selectivity.
References
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Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. (n.d.). PubMed Central. [Link]
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Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. [Link]
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Hydroxy Chalcones and Analogs with Chemopreventive Properties. (2023). PMC - NIH. [Link]
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New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (n.d.). PMC - NIH. [Link]
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New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (2025). RSC Publishing. [Link]
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New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (n.d.). RSC Publishing. [Link]
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Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. (n.d.). PMC - NIH. [Link]
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Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. (2024). NIH. [Link]
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Unusual behavior of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one towards some phosphorus reagents: Synthesis of novel diethyl 2-phosphonochromone, diethyl 3-phosphonopyrone and 1,3,2-oxathiaphosphinines. (2025). ResearchGate. [Link]
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A Comprehensive Technical Guide to the Synthesis of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one
Abstract
This technical guide provides an in-depth exploration of the synthetic pathway for (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one, a versatile β-enaminone intermediate. Enaminones are highly valuable scaffolds in organic and medicinal chemistry, serving as precursors for a wide array of heterocyclic compounds with significant therapeutic potential, including anticonvulsant, anti-inflammatory, and antitumor agents.[1][2][3][4] This document details the strategic retrosynthetic analysis, synthesis of key precursors, a comparative analysis of core condensation reagents, and a validated, step-by-step experimental protocol. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the mechanistic rationale behind experimental choices to ensure reproducibility and methodological robustness.
Introduction and Strategic Importance
This compound (CAS No: 138716-23-1) belongs to the class of β-enaminones, which are characterized by a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group (-NH-CH=CH-C=O).[1] This structural motif renders them exceptionally versatile building blocks in synthetic chemistry.[5][6] The inherent nucleophilic character at the β-carbon and electrophilic character at the carbonyl carbon allows for a diverse range of chemical transformations, making them ideal starting materials for the synthesis of complex heterocycles like pyridines, pyrazoles, and pyrimidines.[4][7] Given the prevalence of these heterocyclic systems in pharmaceuticals, a robust and well-understood synthesis of enaminone intermediates is of paramount importance.[3]
This guide focuses on a reliable and scalable pathway to the title compound, beginning with a logical retrosynthetic disconnection to identify commercially viable starting materials.
Retrosynthetic Analysis and Pathway Design
The primary synthetic challenge lies in the formation of the core enaminone structure. A logical retrosynthetic approach involves disconnecting the C-C bond between the α and β carbons relative to the carbonyl group. This reveals the two primary synthons: an enolate equivalent derived from 2-acetylnaphthalene and an electrophilic formylating agent.
Caption: Retrosynthetic pathway for the target enaminone.
This analysis establishes a clear and efficient forward synthesis: a condensation reaction between 2-acetylnaphthalene and a suitable dimethylformamide equivalent.
Synthesis of Key Precursor: 2-Acetylnaphthalene
The primary precursor, 2-acetylnaphthalene (CAS No: 93-08-3), is a solid compound that serves as the carbon backbone for our target molecule.[8] While commercially available, understanding its synthesis is crucial for process development.
Preferred Method: Friedel-Crafts Acylation
The most common laboratory and industrial synthesis of 2-acetylnaphthalene is the Friedel-Crafts acylation of naphthalene.[9] This reaction involves treating naphthalene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[10]
Reaction: Naphthalene + Acetyl Chloride --(AlCl₃, Nitrobenzene)--> 2-Acetylnaphthalene + 1-Acetylnaphthalene
Rationale for Experimental Choices (Regioselectivity)
A critical challenge in the Friedel-Crafts acylation of naphthalene is controlling the regioselectivity. The reaction can yield both 1-acetylnaphthalene (α-substitution) and 2-acetylnaphthalene (β-substitution).
-
Kinetic vs. Thermodynamic Control: The α-position is more sterically accessible and electronically activated, leading to the kinetically favored 1-acetylnaphthalene product, especially at lower temperatures. However, the β-position is sterically more hindered, and the resulting 2-acetylnaphthalene is the thermodynamically more stable product.
-
Solvent and Temperature: The choice of solvent plays a pivotal role. Using a solvent like carbon disulfide tends to favor the kinetic product. In contrast, employing nitrobenzene as the solvent at slightly elevated, carefully controlled temperatures allows the initial kinetic product to revert and rearrange to the more stable 2-acetylnaphthalene, thus maximizing its yield.[11] This makes nitrobenzene the solvent of choice for selectively synthesizing the required precursor.[10][11]
The Core Condensation Reaction: Enaminone Formation
The cornerstone of this synthesis is the condensation of the methyl ketone (2-acetylnaphthalene) with a formylating agent to introduce the dimethylamino-propenone moiety. This reaction is a variation of the Claisen-Schmidt condensation, which involves the reaction of a ketone with a carbonyl compound lacking α-hydrogens.[12][13][14]
Mechanistic Overview
The reaction proceeds via the condensation of the ketone with an amide acetal. The general mechanism involves the formation of an enamine intermediate from the ketone, which then reacts with the formylating agent.
Caption: Generalized mechanism for enaminone formation.
Causality Behind Reagent Selection
The choice of formylating agent is critical and directly impacts reaction efficiency, scope, and conditions. Two reagents are predominantly used for this transformation: Dimethylformamide dimethyl acetal (DMF-DMA) and Bredereck's reagent.
| Feature | Dimethylformamide dimethyl acetal (DMF-DMA) | Bredereck's Reagent (tert-butoxybis(dimethylamino)methane) |
| Reactivity | Highly effective for active methyl and methylene ketones.[6] | More powerful; effective for less acidic or sterically hindered ketones where DMF-DMA may fail.[7] |
| Mechanism | Direct condensation. | Dissociates to form a strong base (tert-butoxide) in situ, which deprotonates the ketone, enhancing reactivity.[7][15][16] |
| Conditions | Typically requires heating in a solvent like toluene or xylene, or can be run neat.[6][17] | Can often be performed under milder conditions, though heating is common.[7][18] |
| Advantages | Readily available, cost-effective, widely used. | Broader substrate scope, higher yields with challenging substrates.[7] |
| Disadvantages | May be less effective for weakly acidic C-H bonds. | More expensive, moisture-sensitive. |
Expert Insight: For the synthesis of this compound, the methyl protons of 2-acetylnaphthalene are sufficiently acidic for a successful reaction with the more economical DMF-DMA . Bredereck's reagent represents a powerful alternative should yields with DMF-DMA prove unsatisfactory.[5][7]
Detailed Experimental Protocol
This protocol describes the synthesis of the target compound from 2-acetylnaphthalene and DMF-DMA.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Acetylnaphthalene | 170.21 | 10.0 g | 0.0587 | Ensure dryness. |
| DMF-DMA | 119.16 | 10.5 g (11.1 mL) | 0.0881 (1.5 eq) | Use in excess. |
| Toluene | - | 100 mL | - | Anhydrous grade. |
Step-by-Step Procedure
-
Flask Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetylnaphthalene (10.0 g, 0.0587 mol).
-
Solvent Addition: Add anhydrous toluene (100 mL) to the flask to dissolve the starting material.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add dimethylformamide dimethyl acetal (DMF-DMA) (11.1 mL, 0.0881 mol) to the solution via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly. If necessary, add hexanes to induce precipitation. Filter the resulting crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield the pure product as a solid.
Characterization of Final Product
The identity and purity of the synthesized this compound are confirmed through standard spectroscopic techniques.
| Property / Technique | Data |
| Molecular Formula | C₁₅H₁₅NO[19][20] |
| Molecular Weight | 225.29 g/mol [19][20] |
| Appearance | Yellow solid (typical) |
| ¹H NMR (CDCl₃, ppm) | δ ~2.9-3.1 (s, 6H, N(CH₃)₂), ~5.8 (d, 1H, vinyl H), ~7.5-8.2 (m, 8H, aromatic & vinyl H) |
| ¹³C NMR (CDCl₃, ppm) | δ ~37-45 (N(CH₃)₂), ~95 (vinyl CH), ~124-136 (aromatic C), ~153 (vinyl C-N), ~188 (C=O) |
| IR (cm⁻¹) | ~1640-1660 (C=O stretch, conjugated), ~1580-1600 (C=C stretch), ~2900-3000 (C-H stretch) |
| Mass Spec (ESI-HRMS) | [M+H]⁺ calculated for C₁₅H₁₆NO⁺: 226.1226; found: 226.1228 |
Note: Spectroscopic values are estimates based on the structure and data for similar compounds. Actual values must be determined experimentally.
Broader Applications in Drug Development
The synthesized enaminone is not merely a chemical curiosity but a powerful intermediate for creating libraries of bioactive molecules. Its dual electrophilic/nucleophilic nature allows it to be a linchpin in the synthesis of various heterocyclic systems, which are core components of many pharmaceuticals.[3][21] Research has shown that compounds derived from enaminone scaffolds possess a wide range of biological activities, including:
The naphthalene moiety itself is a common feature in pharmacologically active compounds, making this particular enaminone an attractive starting point for novel drug discovery programs.
Conclusion
This guide has outlined a robust and well-rationalized synthetic pathway for this compound. By understanding the mechanistic principles of both the precursor synthesis and the core condensation reaction, researchers can confidently execute this procedure. The key to a successful synthesis lies in the strategic selection of reagents and the precise control of reaction conditions, particularly in managing the regioselectivity of the initial Friedel-Crafts acylation and choosing the appropriate formylating agent for the enaminone formation. The resulting compound serves as a valuable and versatile platform for the development of novel heterocyclic compounds with significant potential in medicinal chemistry.
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An In-depth Technical Guide to the Solubility and Stability of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one, a key building block in the synthesis of protein degraders, possesses a chemical architecture that presents both opportunities and challenges in pharmaceutical development.[1] As an enaminone, its utility is intrinsically linked to its physicochemical properties, namely its solubility and stability. This guide provides a comprehensive technical overview of these critical parameters. We will delve into the theoretical underpinnings of enaminone chemistry, outline robust experimental protocols for determining solubility and stability, and offer field-proven insights to mitigate degradation and enhance formulation viability. This document is intended to be a practical resource for researchers, enabling them to anticipate challenges and make informed decisions throughout the drug development lifecycle.
Introduction: The Chemical Nuances of an Enaminone Building Block
This compound belongs to the enaminone class of compounds, characterized by a conjugated system of an amine and a carbonyl group linked by a carbon-carbon double bond (N-C=C-C=O).[2] This structural motif is the primary determinant of its chemical behavior.
The resonance delocalization within the enaminone backbone imparts a degree of stability but also introduces vulnerabilities. The electron-donating dimethylamino group and the electron-withdrawing carbonyl group create a polarized molecule with both nucleophilic and electrophilic centers, making it a versatile synthetic intermediate.[2] However, this reactivity also predisposes the molecule to specific degradation pathways, particularly hydrolysis.
Understanding the delicate balance between the compound's inherent reactivity and its stability is paramount for its successful application in drug discovery and development. This guide will provide the foundational knowledge and practical methodologies to navigate these complexities.
Physicochemical Properties
A summary of the known properties of this compound is presented below.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₅NO | [1][3] |
| Molecular Weight | 225.3 g/mol | [1][3] |
| CAS Number | 138716-23-1 | [1][3] |
| Appearance | Light yellow to yellow solid | [4] |
| Purity | Typically ≥95-97% | [1][3] |
Solubility Profile: A Critical Parameter for Formulation
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For this compound, its relatively non-polar naphthalen moiety and the polar enaminone functionality suggest a solubility profile that will be highly dependent on the solvent system.
General Solubility Considerations for Enaminones
Enaminones, as a class, tend to be soluble in most organic solvents.[5] However, their solubility in aqueous media can be limited and is often pH-dependent. Protic solvents, especially water, can pose a challenge not only to solubility but also to stability due to the risk of hydrolysis.[6] Aprotic solvents are generally preferred for both storage and reaction conditions to maintain the integrity of the molecule.[6]
Experimental Protocol for Solubility Determination
A robust understanding of the solubility of this compound in various solvent systems is essential. The following protocol outlines a standard method for determining its equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.
Materials:
-
This compound (purity >97%)
-
A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), polyethylene glycol 400 (PEG 400))
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the vials in a shaking incubator at a controlled temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant without disturbing the solid.
-
-
Quantification:
-
Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound. A standard calibration curve should be prepared using known concentrations of the compound.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or µg/mL for each solvent at each temperature.
-
Figure 1: Workflow for Experimental Solubility Determination.
Stability Profile: Ensuring Molecular Integrity
The stability of this compound is a critical quality attribute that can impact its safety, efficacy, and shelf-life. As an enaminone, it is susceptible to degradation under various stress conditions.
Key Degradation Pathways for Enaminones
The primary degradation pathway for enaminones is hydrolysis, which can be catalyzed by both acid and base.[7][8]
-
Acid-Catalyzed Hydrolysis: Protonation of the vinyl carbon is often the rate-limiting step in the acid-catalyzed hydrolysis of enaminones.[7] This makes the molecule susceptible to cleavage in acidic environments, such as the stomach.[8]
-
Base-Catalyzed Hydrolysis: Under basic conditions, nucleophilic attack by hydroxide ions can lead to the cleavage of the enaminone linkage.[8]
-
Photodegradation: The conjugated π-system in α,β-unsaturated ketones can absorb UV light, potentially leading to photochemical reactions such as Z/E isomerization or other degradative pathways.[9][10]
-
Oxidative Degradation: While less commonly reported for enaminones specifically, the presence of double bonds and heteroatoms suggests a potential for oxidative degradation.
Forced Degradation Studies: A Proactive Approach
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[11][12] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[11][13]
Objective: To identify the degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3-30%)
-
Photostability chamber
-
Oven for thermal stress testing
-
HPLC-UV system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak identification
Methodology:
A systematic approach to forced degradation is crucial. The following conditions are recommended based on ICH guidelines.[11]
| Stress Condition | Typical Experimental Setup |
| Acid Hydrolysis | Dissolve the compound in a solution of HCl (e.g., 0.1 M) and heat at a controlled temperature (e.g., 60-80 °C) for a specified time. |
| Base Hydrolysis | Dissolve the compound in a solution of NaOH (e.g., 0.1 M) and heat at a controlled temperature (e.g., 60-80 °C) for a specified time. |
| Oxidative Degradation | Dissolve the compound in a solution of H₂O₂ (e.g., 3%) and keep at room temperature or slightly elevated temperature. |
| Thermal Degradation | Expose the solid compound to dry heat in an oven (e.g., 80-100 °C). |
| Photodegradation | Expose the compound (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |
Sample Analysis:
-
At various time points, samples should be withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method.
-
The HPLC method should be capable of separating the parent compound from all significant degradation products.
-
LC-MS should be employed to identify the mass of the degradation products, providing insights into their structures.
Figure 2: Forced Degradation Study Workflow.
Recommendations for Storage and Handling
Based on the general stability profile of enaminones, the following recommendations are provided for this compound:
-
Storage: Store the solid compound in a cool, dark, and dry place under an inert atmosphere.[6][14]
-
Solutions: Prepare solutions fresh whenever possible. If storage of solutions is necessary, use aprotic solvents and store at low temperatures, protected from light.
-
pH Control: Avoid strongly acidic or basic conditions during handling and in formulations. Buffering agents may be necessary to maintain a stable pH environment.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery. A thorough understanding of its solubility and stability is not merely an academic exercise but a fundamental requirement for its successful translation into viable therapeutic candidates. The experimental protocols and insights provided in this guide offer a robust framework for characterizing this important molecule. By proactively addressing the inherent challenges associated with the enaminone scaffold, researchers can de-risk their development programs and accelerate the journey from bench to bedside.
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3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | CAS No - Simson Pharma Limited.
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An In-Depth Technical Guide to (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one is a chalcone derivative featuring a naphthalen-2-yl moiety and a dimethylamino group. This guide provides a comprehensive technical overview of its synthesis, spectroscopic characterization, and a review of the pertinent literature regarding its potential biological activities, drawing insights from structurally related compounds. The core structure, a 1,3-diaryl-2-propen-1-one, is a well-established pharmacophore, and the incorporation of the naphthalene ring and a dimethylamino group is anticipated to modulate its physicochemical and biological properties. This document aims to serve as a foundational resource for researchers interested in the exploration and development of novel therapeutic agents based on this scaffold.
Introduction: The Chemical and Biological Landscape of Naphthalene-Containing Chalcones
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a class of compounds that have garnered significant attention in medicinal chemistry.[1] Their facile synthesis and diverse pharmacological activities make them attractive scaffolds for drug discovery. The incorporation of a naphthalene moiety into the chalcone framework has been shown to enhance biological effects, leading to promising candidates for anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3]
The subject of this guide, this compound, combines the structural features of a chalcone with a bulky, lipophilic naphthalene ring and an electron-donating dimethylamino group. This specific combination of functional groups is expected to influence the molecule's electronic properties, steric hindrance, and potential interactions with biological targets. This guide will delve into the established methods for its synthesis, the expected spectroscopic signatures for its unambiguous identification, and a discussion of its potential biological activities based on extensive literature analysis of related analogues.
Synthesis of this compound
The most common and efficient method for the synthesis of chalcones is the Claisen-Schmidt condensation .[4][5] This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde.[4] For the synthesis of our target compound, the logical precursors are 2-acetylnaphthalene and N,N-dimethylformamide dimethyl acetal (DMF-DMA) or a related dimethylamino-containing aldehyde equivalent.
Proposed Synthetic Workflow
The synthesis of this compound can be achieved through a one-pot reaction. The causality behind this choice of reactants lies in the reactivity of the starting materials. 2-acetylnaphthalene provides the enolizable ketone, while DMF-DMA serves as a convenient source of the dimethylaminovinylidene moiety.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system based on established Claisen-Schmidt condensation procedures for analogous compounds.[6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylnaphthalene (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Reagent Addition: To the stirred solution, add N,N-dimethylformamide dimethyl acetal (1.2 eq.).
-
Catalyst Introduction: Slowly add a catalytic amount of a strong base, such as a 50% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). The causality for using a strong base is to facilitate the deprotonation of the α-carbon of 2-acetylnaphthalene, forming the reactive enolate.
-
Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water. The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water to remove any residual base.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetone, to yield the pure this compound.
Spectroscopic Characterization
Unambiguous characterization of the synthesized compound is crucial. The following spectroscopic techniques are standard for the structural elucidation of organic molecules.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the naphthalene ring protons, two vinylic protons (doublets with a large coupling constant, ~15 Hz, indicative of the E-configuration), and two singlets for the non-equivalent methyl groups of the dimethylamino moiety. |
| ¹³C NMR | Resonances for the carbonyl carbon, vinylic carbons, carbons of the naphthalene ring, and the methyl carbons of the dimethylamino group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (C₁₅H₁₅NO, MW: 225.29 g/mol ).[7][8] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the α,β-unsaturated ketone, C=C stretching of the alkene, and C-N stretching of the dimethylamino group. |
Potential Biological Activities: A Literature-Informed Perspective
While specific biological studies on this compound are not extensively reported, a wealth of information on structurally similar naphthalene-chalcone derivatives allows for an informed discussion of its potential therapeutic applications.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of naphthalene-chalcone derivatives.[3][9][10]
-
Mechanism of Action: A prominent mechanism of action for many anticancer chalcones is the inhibition of tubulin polymerization .[3][9] By binding to the colchicine binding site on tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
-
Structure-Activity Relationship (SAR) Insights:
-
The presence of a naphthalene ring is often associated with enhanced cytotoxic activity.[3]
-
Electron-donating groups, such as the dimethylamino group, on the B-ring of the chalcone can modulate the anticancer potency. For instance, a diethylamino group at the para position of the phenyl ring in a similar series of chalcones exhibited potent anticancer activity against HCT116 and HepG2 cell lines.[3]
-
-
Supporting Evidence: A series of naphthalene-chalcone derivatives were synthesized and evaluated for their antiproliferative activity against the MCF-7 breast cancer cell line.[9] Several compounds displayed potent activity, with IC₅₀ values in the low micromolar range.[9] Another study on novel naphthalene-chalcone hybrids identified a compound with significant activity against the A549 lung cancer cell line.[10]
Antimicrobial and Antifungal Activities
Chalcones are also known for their broad-spectrum antimicrobial and antifungal properties.[10] The α,β-unsaturated ketone moiety is believed to be crucial for this activity, likely acting as a Michael acceptor and reacting with nucleophilic groups in essential biomolecules of microorganisms. A study on naphthalene-chalcone hybrids reported a compound with activity against Staphylococcus aureus, Staphylococcus epidermidis, Candida albicans, and Candida krusei.[10]
Other Potential Activities
Naphthalene-chalcone derivatives have also been investigated for other biological effects, including:
Future Directions and Conclusion
This compound represents a promising scaffold for further investigation in drug discovery. The synthetic route is straightforward, and the established biological activities of related compounds provide a strong rationale for its evaluation in various therapeutic areas.
Future research should focus on:
-
Definitive Synthesis and Characterization: Carrying out the proposed synthesis and fully characterizing the compound using modern spectroscopic techniques.
-
In Vitro Biological Evaluation: Screening the compound against a panel of cancer cell lines to determine its cytotoxic potential and elucidating its mechanism of action, including tubulin polymerization inhibition assays.
-
Antimicrobial Screening: Assessing its activity against a range of pathogenic bacteria and fungi.
-
Lead Optimization: Based on the initial biological data, designing and synthesizing new analogues to establish a clear structure-activity relationship and optimize for potency and selectivity.
References
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An In-Depth Technical Guide to (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one: Synthesis, Characterization, and Application in Targeted Protein Degradation
Abstract
(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one, a notable enaminone, has emerged as a critical building block in the vanguard of medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, structural characterization, and pivotal role as a precursor in the development of sophisticated therapeutic agents. While the specific historical discovery of this molecule is not extensively documented in seminal literature, its synthesis is predicated on well-established principles of enaminone formation. This document serves as a vital resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic modalities.
Introduction and Background
This compound, with the CAS Number 138716-23-1, is a specialized organic compound featuring a naphthalene moiety and a dimethylamino group conjugated through a propenone backbone.[1][2] This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis. The core of its utility lies in its identity as a β-enaminone, a class of compounds recognized for their versatile reactivity and application as synthons for a wide array of heterocyclic compounds.[1] In recent years, its primary significance has been cemented by its use as a "Protein Degrader Building Block," a testament to its role in the construction of Proteolysis Targeting Chimeras (PROTACs).[2][3]
PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest, offering a paradigm shift in drug discovery.[4] this compound serves as a key fragment in the assembly of these complex molecules.
Synthesis of this compound: A Methodological Deep Dive
The synthesis of this compound is most effectively achieved through the condensation of a methyl ketone with a formylating agent, a classic and robust method for enaminone formation. The logical starting materials are 2-acetylnaphthalene and a reagent such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Causality Behind Experimental Choices
The selection of 2-acetylnaphthalene as the ketone precursor provides the foundational naphthalenyl-carbonyl framework of the target molecule. DMF-DMA is an ideal formylating and aminating agent in this context for several reasons:
-
High Reactivity: The acetal is highly electrophilic, readily reacting with the enolate of the ketone.
-
"One-Pot" Nature: DMF-DMA provides both the formyl group and the dimethylamino moiety, streamlining the synthesis into a single, efficient step.
-
Favorable Byproducts: The byproducts of the reaction, methanol and dimethylamine, are volatile and easily removed from the reaction mixture, simplifying purification.
The reaction is typically conducted under inert atmosphere to prevent side reactions and at elevated temperatures to ensure a sufficient reaction rate.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for enaminone synthesis.
Materials:
-
2-Acetylnaphthalene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous Toluene (or another suitable high-boiling, non-protic solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 2-acetylnaphthalene (1.0 equivalent).
-
Solvent and Reagent Addition: Add anhydrous toluene to dissolve the 2-acetylnaphthalene. To this solution, add N,N-dimethylformamide dimethyl acetal (1.5 - 2.0 equivalents) in a single portion.
-
Reaction Execution: The reaction mixture is heated to reflux under a continuous flow of inert gas. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent and excess DMF-DMA are removed under reduced pressure.
-
Purification: The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to yield this compound as a solid.
Synthesis Workflow Diagram
Caption: Synthesis of the target enaminone from 2-acetylnaphthalene.
Structural Characterization and Data
The structural confirmation of this compound relies on standard spectroscopic techniques. The expected data is summarized below.
| Parameter | Value |
| Molecular Formula | C₁₅H₁₅NO[1] |
| Molecular Weight | 225.29 g/mol [1] |
| CAS Number | 138716-23-1[1] |
| Appearance | Expected to be a solid |
Expected Spectroscopic Data:
-
¹H NMR: Resonances corresponding to the protons of the naphthalene ring system, the vinyl protons of the propenone backbone (with a characteristic coupling constant for the E-isomer), and singlets for the two methyl groups of the dimethylamino moiety.
-
¹³C NMR: Signals for the carbonyl carbon, the olefinic carbons, the carbons of the naphthalene ring, and the methyl carbons of the dimethylamino group.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the carbonyl group (C=O) and the carbon-carbon double bond (C=C) of the enone system.
Application in Targeted Protein Degradation
The primary contemporary application of this compound is as a key intermediate in the synthesis of PROTACs.
The PROTAC Mechanism
PROTACs are bifunctional molecules that induce the degradation of a target Protein of Interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Role of this compound as a Building Block
The enaminone functionality of this compound makes it a versatile precursor for the synthesis of various heterocyclic systems that can serve as ligands for either the POI or the E3 ligase in a PROTAC. The reactive nature of the enaminone allows for its elaboration into more complex molecular architectures, which is a fundamental requirement in the modular synthesis of PROTACs.
Conclusion
This compound is a compound of significant interest in modern medicinal chemistry. While its early history is not well-defined in the scientific literature, its synthesis is straightforward and based on reliable organic chemistry principles. Its contemporary role as a building block for targeted protein degraders underscores its importance and ensures its continued relevance in the development of next-generation therapeutics. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic application in advanced drug discovery programs.
References
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El Azab, I. H., Break, L. M., & El-Zahrani, Z. A. A. (2016). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Oriental Journal of Chemistry, 32(5), 2497-2513. [Link]
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3-(Dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one, min 97%, 1 gram. CP Lab Safety. [Link]
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Enaminone synthesis by amination. Organic Chemistry Portal. [Link]
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3-(Dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one. goods.com. [Link]
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Al-Zahrani, M. M. (2013). Chemistry of the Enaminone of 1-Acetylnaphthalene under Microwave Irradiation Using Chitosan as a Green Catalyst. Molecules, 18(7), 7799–7813. [Link]
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(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one: A Scaffolding for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The confluence of a naphthalene scaffold, a proven pharmacophore in numerous FDA-approved drugs, with an enaminone backbone, a versatile synthetic intermediate known for a wide spectrum of bioactivities, positions (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one as a compound of significant interest in medicinal chemistry. This guide delineates the potential research applications of this molecule, grounded in the established pharmacological relevance of its constituent moieties. We will explore its prospective utility as an anticancer, antimicrobial, and anti-inflammatory agent, and as a kinase inhibitor. This document provides not only the scientific rationale for these applications but also detailed, actionable experimental protocols to empower researchers to investigate its therapeutic potential.
Introduction: The Architectural Rationale of a Promising Molecule
This compound is a unique chemical entity characterized by a bicyclic aromatic naphthalene ring system linked to a prop-2-en-1-one framework, with a dimethylamino substituent. This specific arrangement of functional groups suggests a high potential for biological activity.
The naphthalene moiety is a well-established scaffold in medicinal chemistry, present in a variety of therapeutic agents.[1][2] Its aromatic and planar nature allows for effective interactions with biological targets, and it is a key component in drugs with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]
The enaminone scaffold (amine-alkene-carbonyl system) is a versatile building block in organic synthesis due to its multiple reactive sites.[3] Enaminone derivatives have demonstrated a wide array of pharmacological activities, including antitumor, anti-inflammatory, and anticonvulsant effects, often with low toxicity profiles.[3][4]
The combination of these two pharmacophores in "this compound" suggests a synergistic potential for potent and selective biological activity. This guide will now delve into the most promising avenues of research for this compound.
Potential Research Application I: Anticancer Agent
The structural similarity of the target molecule to known chalcones and other propenone derivatives with demonstrated anticancer properties provides a strong rationale for investigating its potential in oncology.[5][6] A structurally related compound, (2E)-3-(2-bromo-6-hydroxy-4-methoxyphenyl)-1-(naphthalene-2-yl) prop-2-en-1-one, has shown proapoptotic and anti-angiogenic activity in MCF-7 breast cancer cells.[5]
Proposed Mechanism of Action
The planar naphthalene ring can intercalate with DNA, while the enaminone system can interact with various cellular targets. Potential mechanisms to investigate include the induction of apoptosis through caspase activation and the inhibition of key signaling pathways involved in cell proliferation and survival.
Experimental Workflow: Anticancer Activity Screening
Caption: Workflow for evaluating anticancer potential.
Detailed Experimental Protocols
Protocol 2.3.1: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2.3.2: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Potential Research Application II: Antimicrobial Agent
Both naphthalene and enaminone derivatives have been reported to possess significant antimicrobial activities.[2][3] The investigation of this compound as a potential antimicrobial agent is therefore a logical and promising research direction.
Proposed Mechanism of Action
The lipophilic nature of the naphthalene ring may facilitate the compound's entry into microbial cells. The enaminone moiety could potentially interfere with essential cellular processes, such as DNA replication or cell wall synthesis.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for antimicrobial activity assessment.
Detailed Experimental Protocols
Protocol 3.3.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1][7]
Protocol 3.3.2: Determination of Minimum Bactericidal Concentration (MBC)
-
Subculturing: Take an aliquot from the wells of the MIC assay that show no visible growth.
-
Plating: Spread the aliquot onto an agar plate.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[7]
Potential Research Application III: Anti-inflammatory Agent
Chalcones and related enaminones have been investigated for their anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[6][8] The naphthalene component is also found in some non-steroidal anti-inflammatory drugs (NSAIDs).
Proposed Mechanism of Action
Potential mechanisms include the inhibition of cyclooxygenase (COX) enzymes, reduction of pro-inflammatory cytokine production (e.g., TNF-α, IL-6), and modulation of the NF-κB signaling pathway.
Experimental Workflow: Anti-inflammatory Activity Evaluation
Caption: Workflow for kinase inhibitor profiling.
Detailed Experimental Protocols
Protocol 5.3.1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
-
Kinase Reaction: Set up a reaction containing the kinase, substrate, ATP, and various concentrations of the test compound in a suitable buffer.
-
Incubation: Incubate at the optimal temperature for the kinase.
-
ADP Detection: Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measurement: Measure the luminescence, which is proportional to the amount of ADP produced and thus to the kinase activity.
-
IC50 Calculation: Plot the luminescence against the inhibitor concentration to determine the IC50 value. [9] Protocol 5.3.2: Western Blot for Phosphorylated Protein Levels
-
Cell Lysis: Treat cells with the compound and then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase or its downstream substrates.
-
Detection: Use a secondary antibody conjugated to an enzyme for detection and visualize the protein bands.
Synthesis and Characterization
While the primary focus of this guide is on potential applications, a reliable synthetic route is paramount for any research endeavor. The synthesis of this compound can likely be achieved through a condensation reaction between 2-acetylnaphthalene and a dimethylformamide dimethyl acetal (DMF-DMA) or a similar reagent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 138716-23-1 | [10][11] |
| Molecular Formula | C₁₅H₁₅NO | [10][11] |
| Molecular Weight | 225.29 g/mol | [10][11] |
| Appearance | Solid | - |
| Purity | >97% (Commercially available) | [10][11] |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. The strategic combination of the naphthalene and enaminone scaffolds provides a strong foundation for investigating its utility as an anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting agent. The experimental workflows and protocols detailed in this guide offer a comprehensive roadmap for researchers to systematically evaluate these potential applications. Future research should focus on the synthesis of analogs to establish structure-activity relationships (SAR) and optimize the potency and selectivity of this promising scaffold.
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- 7. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. calpaclab.com [calpaclab.com]
Methodological & Application
(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one in fluorescent probe design
Introduction: Unveiling the Potential of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one
In the dynamic landscape of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes with high sensitivity and spatiotemporal resolution. The rational design of these molecular reporters hinges on the selection of a robust fluorophore scaffold that exhibits desirable photophysical properties and can be readily functionalized for specific targeting. Among the myriad of fluorophores, chalcone derivatives have emerged as a privileged class due to their synthetic accessibility and tunable optical properties.[1][2] This application note delves into the design, synthesis, and application of fluorescent probes based on the this compound core, a promising scaffold for the development of next-generation imaging agents.
The core structure, a chalcone derivative, features a naphthalen-2-yl group as an electron-accepting moiety and a dimethylamino group as a potent electron-donating group, connected by an α,β-unsaturated ketone linker. This donor-π-acceptor (D-π-A) architecture is the cornerstone of its fluorescence properties, which are governed by an intramolecular charge transfer (ICT) mechanism. Upon photoexcitation, a significant redistribution of electron density occurs from the dimethylamino donor to the naphthalenyl acceptor, resulting in a highly polar excited state. This ICT process is exquisitely sensitive to the local environment, making probes derived from this scaffold ideal for sensing changes in polarity, viscosity, and the presence of specific analytes.
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on leveraging the this compound scaffold in fluorescent probe design. We will explore the underlying design principles, provide detailed synthetic and characterization protocols, and present a workflow for its application in cellular imaging.
Design Principles and Sensing Mechanisms
The efficacy of a fluorescent probe is intrinsically linked to its underlying sensing mechanism. For the this compound scaffold, the primary mechanism at play is Intramolecular Charge Transfer (ICT).
The Intramolecular Charge Transfer (ICT) Phenomenon
Fluorescent molecules with a D-π-A structure, like the one discussed here, exhibit a significant change in their dipole moment upon excitation from the ground state to the first excited state.[3] This change is due to the photoinduced transfer of an electron from the electron-donating group (dimethylamino) to the electron-accepting group (naphthalen-2-yl ketone). The efficiency of this charge transfer and the energy of the resulting excited state are highly dependent on the polarity of the surrounding medium.
In non-polar environments, the ICT state is less stabilized, leading to a higher energy emission (blue-shifted fluorescence). Conversely, in polar solvents, the large dipole moment of the excited state is stabilized by the surrounding solvent molecules, resulting in a lower energy emission (red-shifted fluorescence). This pronounced solvatochromism is a key feature that can be exploited for sensing applications. For instance, a probe based on this scaffold could be designed to report on the polarity of different cellular compartments or to signal binding to a non-polar protein pocket through a blue shift in its fluorescence emission.
Synthesis and Characterization
The synthesis of this compound is readily achieved through a Claisen-Schmidt condensation reaction. This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde.[1][4][5]
Protocol 1: Synthesis via Base-Catalyzed Claisen-Schmidt Condensation
Materials:
-
2-Acetonaphthone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Piperidine (catalyst)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-acetonaphthone (10 mmol) in 30 mL of ethanol.
-
To this solution, add N,N-Dimethylformamide dimethyl acetal (12 mmol) and a catalytic amount of piperidine (5-10 mol%).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).
-
Once the reaction is complete (disappearance of the starting materials), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of ice-cold water with stirring.
-
A yellow precipitate of this compound will form.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any residual base and salts.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield bright yellow crystals.[6]
-
Dry the purified product under vacuum.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the molecule.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will show characteristic peaks for the C=O (conjugated ketone) and C=C (alkene) functional groups.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.
-
Melting Point: The melting point of the purified compound should be determined and compared to literature values if available.
Photophysical Properties: A Quantitative Overview
The photophysical properties of the this compound scaffold are central to its function as a fluorescent probe. While detailed experimental data for this specific isomer is not extensively published, we can infer its properties based on the closely related naphthalen-1-yl isomer, (2E)-3-[4-(dimethylamino) phenyl]-1-(naphthalen-1-yl) prop-2-en-1-one (DPNP).[3]
Table 1: Expected Photophysical Properties of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |
| Cyclohexane | 2.02 | ~400 | ~450 | ~50 | High |
| Toluene | 2.38 | ~410 | ~480 | ~70 | Moderate |
| Dichloromethane | 8.93 | ~420 | ~520 | ~100 | Moderate |
| Acetonitrile | 37.5 | ~425 | ~550 | ~125 | Low |
| Methanol | 32.7 | ~430 | ~570 | ~140 | Very Low |
| Water | 80.1 | ~435 | ~600 | ~165 | Very Low |
Note: The values presented in this table are estimations based on the behavior of similar solvatochromic dyes and the known properties of the DPNP isomer.[3] Actual experimental values may vary.
The significant red shift in the emission maximum with increasing solvent polarity is a clear indicator of the ICT character of the molecule. The decrease in fluorescence quantum yield in polar, protic solvents is also a common feature of many ICT dyes and is attributed to the increased probability of non-radiative decay pathways from the stabilized, polar excited state.
Application Protocol: Live-Cell Imaging
The inherent sensitivity of the this compound scaffold to its local environment makes it a promising candidate for live-cell imaging applications. For instance, it could be used to visualize cellular membranes or lipid droplets, which represent environments of lower polarity compared to the cytosol.
Protocol 2: General Procedure for Staining and Imaging of Live Cells
Materials:
-
This compound stock solution (1-10 mM in DMSO)
-
Cultured cells on glass-bottom dishes or chamber slides
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Fluorescence microscope equipped with appropriate filters (e.g., DAPI or a custom filter set for excitation around 405-430 nm and emission collection from 450-600 nm)
Procedure:
-
Cell Culture: Culture cells of interest to an appropriate confluency (typically 60-80%) on a suitable imaging vessel.
-
Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in pre-warmed complete cell culture medium or PBS to the desired final concentration (typically in the range of 1-10 µM). Vortex briefly to ensure complete dissolution.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal staining time and concentration should be determined empirically for each cell type and experimental condition.
-
-
Washing (Optional but Recommended):
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound probe and reduce background fluorescence.[8]
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Place the imaging dish on the stage of the fluorescence microscope.
-
Excite the probe using the appropriate wavelength and capture fluorescence images. It is advisable to use the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.[8]
-
Workflow Diagram:
Caption: General workflow for live-cell imaging.
Expert Insights and Troubleshooting
-
Causality in Synthesis: The choice of a base in the Claisen-Schmidt condensation is critical. Strong bases like NaOH or KOH can lead to side reactions, while milder bases like piperidine often provide cleaner products and higher yields, especially when one of the reactants is sensitive to harsh conditions.[4]
-
Self-Validating Protocols: During synthesis, monitoring the reaction by TLC is a self-validating step. The appearance of a new, more non-polar spot corresponding to the chalcone product and the disappearance of the starting materials provide real-time confirmation of the reaction's progress.
-
Photostability: Chalcone-based dyes can be susceptible to photobleaching. To mitigate this, use of an anti-fade mounting medium for fixed cell imaging is recommended. For live-cell imaging, minimizing the exposure time and excitation light intensity is crucial.[8]
-
Cytotoxicity: It is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal, non-toxic concentration range of the probe for live-cell imaging experiments.
Future Directions and Advanced Applications
The this compound scaffold is not limited to being a simple solvatochromic probe. Its versatile chemistry allows for further functionalization to create a new generation of targeted and responsive fluorescent probes.
-
Targeted Probes: The naphthalene or phenyl rings can be functionalized with specific targeting moieties, such as biotin for avidin-biotin-based assays, or ligands for specific cellular receptors, to enable targeted imaging of subcellular organelles or protein populations.
-
Analyte-Responsive Probes: The core structure can be modified to incorporate a recognition site for a specific analyte (e.g., metal ions, reactive oxygen species, or enzymes). Binding of the analyte would then modulate the ICT process, leading to a "turn-on" or ratiometric fluorescence response.
-
Theranostic Agents: The inherent biological activities of many chalcone derivatives, including anticancer and anti-inflammatory properties, open up the possibility of developing theranostic agents that combine diagnostic imaging with therapeutic action in a single molecule.[9]
Logical Relationship Diagram:
Caption: Core concept and future applications.
By providing a solid foundation in the design, synthesis, and application of fluorescent probes based on the this compound scaffold, this guide aims to empower researchers to explore the full potential of this versatile molecular platform in their scientific endeavors.
References
-
SciSpace. (2019). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. [Link]
-
How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube. [Link]
-
An efficient green protocol for the synthesis of chalcones by a Claisen–Schmidt reaction using bismuth(III)chloride as a catalyst under solvent-free condition. Taylor & Francis Online. [Link]
-
Spectroscopic evaluation of chalcone derivatives and their zinc metal complexes: A combined experimental and computational approach studying the interactions of the complexes with the serum albumin. OUCI. [Link]
-
Structural and Photophysical Properties of (2E)-3-[4-(dimethylamino) phenyl]-1-(naphthalen-1-yl) prop-2-en-1-one (DPNP) in Different Media. PubMed. [Link]
-
Synthesis and Spectroscopic Investigation of Some New Chalcones and their transformation to pyrazoline derivatives. Semantic Scholar. [Link]
-
A Study on the Synthesis, Characterisation of Chalcone moiety. JETIR. [Link]
-
Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. ResearchGate. [Link]
-
Synthesis, Characterization, and Docking Studies of Some New Chalcone Derivatives to Alleviate Skin Damage Due to UV Light. MDPI. [Link]
-
Structural and Photophysical Properties of (2E)-3-[4-(Dimethylamino) Phenyl]-1-(Naphthalen-1-yl) Prop-2-en-1-One (DPNP) in Different Media. ResearchGate. [Link]
-
Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. PMC. [Link]
-
A julolidine-chalcone-based fluorescent probe for detection of Al3+ in real water sample and cell imaging. PubMed. [Link]
-
a Synthesis of (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one(3)(Template). ResearchGate. [Link]
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-
Naphthalimide-Based Fluorescent Probe for Portable and Rapid Response to γ-Glutamyl Transpeptidase. MDPI. [Link]
-
Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene. Semantic Scholar. [Link]
-
Napthalimide-based Fluorescent Probe for Selective and Sensitive Sensing of Formaldehyde and Biological Applications. ResearchGate. [Link]
-
Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Royal Society of Chemistry. [Link]
-
A novel dual-capability naphthalimide-based fluorescent probe for Fe3+ ion detection and lysosomal tracking in living cells. PubMed Central. [Link]
-
Structure of (2E)-3-[4-(dimethylamino) phenyl]-1-(naphthalen-2-yl) prop-2-en-1-one. ResearchGate. [Link]
-
Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). MDPI. [Link]
-
3-(Dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one, min 97%, 1 gram. CP Lab Safety. [Link]
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Application Notes and Protocols for (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one in Medicinal Chemistry
Introduction: The Strategic Value of the Enaminone Scaffold in Drug Discovery
Enaminones are a class of organic compounds characterized by a conjugated system comprising an amine, a carbon-carbon double bond, and a carbonyl group. This arrangement confers a unique reactivity profile, featuring both nucleophilic and electrophilic centers, making them highly versatile building blocks in synthetic chemistry.[1] In medicinal chemistry, the enaminone scaffold is a privileged pharmacophore, present in numerous molecules with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The compound of interest, (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one , integrates this reactive enaminone core with a naphthalene moiety. The naphthalene ring system is a well-established pharmacophore in its own right, found in many approved drugs and known for its ability to engage in various biological interactions, often contributing to cytotoxicity in cancer cells.[2][3]
This guide provides a comprehensive overview of the synthesis, characterization, and potential medicinal chemistry applications of this compound, with detailed protocols for its evaluation as a potential anticancer and antimicrobial agent.
PART 1: Synthesis and Characterization
Rationale for Synthetic Approach
The synthesis of this compound is typically achieved through a condensation reaction between a ketone and a dimethylformamide derivative. This approach is favored for its efficiency and the high purity of the resulting product.
Detailed Synthesis Protocol
Materials:
-
2-Acetylnaphthalene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene (anhydrous)
-
Magnetic stirrer with heating
-
Round bottom flask
-
Reflux condenser
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of 2-acetylnaphthalene (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a solid.
Spectroscopic Characterization
The identity and purity of the synthesized compound should be confirmed by standard spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the naphthalene ring protons, the vinyl protons of the enone system, and the methyl protons of the dimethylamino group. |
| ¹³C NMR | Signals for the carbonyl carbon, the carbons of the double bond, the naphthalene ring carbons, and the methyl carbons. |
| FT-IR | Characteristic absorption bands for the C=O (ketone) and C=C (alkene) stretching vibrations. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound (225.29 g/mol ).[4] |
PART 2: Application in Anticancer Research
The presence of the naphthalene moiety suggests potential cytotoxic activity against cancer cells.[2][3] The following protocols are designed to evaluate the anticancer potential of this compound.
Cytotoxicity Evaluation: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Investigating the Mechanism of Action: Apoptosis and Cell Cycle Analysis
Enaminones and naphthalene derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[1][6]
Workflow for Mechanistic Studies:
Caption: Workflow for investigating the anticancer mechanism of action.
Proposed Signaling Pathway for Cytotoxic Effects
Based on the known activities of related compounds, this compound may induce cytotoxicity through the intrinsic apoptotic pathway, potentially triggered by an increase in reactive oxygen species (ROS).
Caption: Proposed signaling pathway for compound-induced apoptosis.
PART 3: Application in Antimicrobial Research
The enaminone and naphthalene scaffolds are also associated with antimicrobial properties.[3] The Kirby-Bauer disk diffusion method is a standard and effective way to screen for antibacterial activity.[7][8]
Antimicrobial Susceptibility Testing: Disk Diffusion Method
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)
-
Mueller-Hinton agar (MHA) plates
-
Sterile paper disks (6 mm)
-
Stock solution of this compound
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Positive control antibiotic disks (e.g., ampicillin)
-
Negative control disk (DMSO)
Protocol:
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the 0.5 McFarland turbidity standard.
-
Using a sterile swab, uniformly inoculate the entire surface of an MHA plate.
-
Impregnate sterile paper disks with a known concentration of the test compound. Allow the solvent to evaporate.
-
Aseptically place the impregnated disks, along with positive and negative control disks, on the surface of the inoculated MHA plate.
-
Incubate the plates at 37°C for 16-18 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disk.
Data Interpretation
The size of the zone of inhibition correlates with the susceptibility of the microorganism to the compound.
| Zone Diameter (mm) | Interpretation |
| >15 | Susceptible |
| 11-15 | Intermediate |
| <11 | Resistant |
Note: These are generalized interpretation criteria and may need to be adjusted based on the specific microorganisms and control antibiotics used.
References
-
Lakshmi, P., et al. (n.d.). DFT Analysis on Spectral and NLO properties of (2E)-3-[4-(dimethylamino) phenyl]-1-(naphthalen-2-yl) prop-2-en-1-one; a D-π-A Chalcone Derivative and its Docking studies as a potent Hepatoprotective agent. ResearchGate. Retrieved from [Link]
-
Çalışkan, B., et al. (2023). N-Propargylic β-enaminones in breast cancer cells: Cytotoxicity, apoptosis, and cell cycle analyses. Journal of Biochemical and Molecular Toxicology, 37(3), e23269. Retrieved from [Link]
-
Çalışkan, B., et al. (2023). N‐Propargylic β‐enaminones in breast cancer cells: Cytotoxicity, apoptosis, and cell cycle analyses. ResearchGate. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2022). Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities. Polycyclic Aromatic Compounds, 42(6), 3125-3142. Retrieved from [Link]
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Lesyk, R., et al. (2022). 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. Molecules, 27(19), 6268. Retrieved from [Link]
-
Acar, Ç., et al. (2022). Synthesis, Crystal Structure and Anti-Breast Cancer Activity of Some Enaminone Derivatives. ResearchGate. Retrieved from [Link]
-
Ersan, R. H., et al. (2022). Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives. Bioorganic & Medicinal Chemistry Reports, 2(1), 1-8. Retrieved from [Link]
-
Salem, I. A., et al. (2015). Structural and Photophysical Properties of (2E)-3-[4-(Dimethylamino) Phenyl]-1-(Naphthalen-1-yl) Prop-2-en-1-One (DPNP) in Different Media. ResearchGate. Retrieved from [Link]
-
Makar, S., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 252-276. Retrieved from [Link]
-
Makar, S., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. OUCI. Retrieved from [Link]
-
Al-Bayati, F. A. (2023). MTT Assay protocol. protocols.io. Retrieved from [Link]
-
ResearchGate. (n.d.). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Retrieved from [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative examples for naphthalene containing marketed drugs. Retrieved from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
Chopra, B., et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-10. Retrieved from [Link]
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Fahim, A. M., & Abu-El Magd, E. E. (2022). a Synthesis of (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one(3)(Template). ResearchGate. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2023). Synthesis of azochalcone and azoflavone derivatives from chalcone (2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one and study the antifungal activity for some of it. Journal of Applied and Industrial Sciences, 11(3), 1-10. Retrieved from [Link]
-
Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Rosli, M. M., et al. (2007). (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one. Retrieved from [Link]
-
Nechaev, A. V., et al. (2022). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules, 27(21), 7578. Retrieved from [Link]
-
Mary, Y. S., et al. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. ACS Omega, 6(51), 35849-35864. Retrieved from [Link]
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Application Notes and Protocols: (2E)-3-(Dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one as a Versatile Pharmaceutical Intermediate
Introduction: The Strategic Value of Enaminones in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for efficient and versatile molecular building blocks is paramount. Among these, enaminones, characterized by the conjugated system N-C=C-C=O, have emerged as exceptionally valuable intermediates.[1][2] Their unique electronic properties, featuring both nucleophilic and electrophilic centers, render them highly reactive and amenable to a wide array of chemical transformations.[1][3] This dual reactivity is the cornerstone of their utility, enabling the construction of complex heterocyclic scaffolds that are prevalent in a multitude of pharmaceutically active compounds.[4][5]
This guide focuses on a specific and highly promising enaminone, (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one . The incorporation of the naphthalene moiety, a bicyclic aromatic hydrocarbon, is of particular strategic importance. Naphthalene derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6] The fusion of the reactive enaminone functionality with the biologically relevant naphthalene core creates a powerful synthon for the development of novel therapeutics.
These application notes provide a comprehensive overview of the synthesis, characterization, and strategic applications of this compound. Detailed, field-tested protocols are presented for its synthesis and its subsequent use in the construction of substituted pyrimidine and pyridine derivatives—two classes of heterocycles of immense pharmacological significance.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties and spectroscopic signature of a pharmaceutical intermediate is critical for its effective use in multi-step syntheses.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₅NO | [7] |
| Molecular Weight | 225.29 g/mol | [8] |
| Appearance | Expected to be a solid | [9] |
| CAS Number | 138716-23-1 | [7][8] |
| Purity | Typically ≥97% | [7] |
Spectroscopic Data:
While a comprehensive public dataset for this specific molecule is limited, the expected spectroscopic characteristics can be inferred from analogous structures and general principles of NMR and IR spectroscopy.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the dimethylamino group, the vinylic protons of the enone system, and the aromatic protons of the naphthalene ring. The coupling constant between the vinylic protons is indicative of the E-configuration.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the C=C double bond, the naphthalene ring carbons, and the methyl carbons of the dimethylamino group.[2][9][10]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching vibration of the conjugated ketone, typically in the range of 1650-1680 cm⁻¹. Other significant bands would correspond to C=C and C-N stretching vibrations.[2][11]
Experimental Protocols
Part 1: Synthesis of this compound
The most direct and efficient method for the synthesis of the title enaminone is the condensation of a methyl ketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[12][13] This reagent serves as a one-carbon electrophile and a source of the dimethylamino group.
Reaction Scheme:
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. new.zodml.org [new.zodml.org]
- 7. researchgate.net [researchgate.net]
- 8. datapdf.com [datapdf.com]
- 9. researchgate.net [researchgate.net]
- 10. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Microwave Assisted Condensation Reactions of 2-Aryl Hydrazonopropanals with Nucleophilic Reagents and Dimethyl Acetylenedicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. amano-enzyme.com [amano-enzyme.com]
Experimental protocol for (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one reactions
An Application Guide for the Synthetic Utility of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one
Introduction: The Versatility of a Naphthyl Enaminone
This compound is a highly functionalized organic compound belonging to the class of β-enaminones. These molecules are distinguished by a vinylogous amide system, which imparts a unique electronic character. The presence of an electron-donating dimethylamino group conjugated with an electron-withdrawing carbonyl group creates a polarized π-system. This structure features multiple reactive sites: a nucleophilic β-carbon and an electrophilic carbonyl carbon, making enaminones exceptionally versatile building blocks in organic synthesis.[1]
Their utility is most pronounced in the construction of diverse heterocyclic scaffolds, which form the core of many pharmaceutical agents and biologically active compounds.[1][2] The predictable reactivity and stability of enaminones like the title compound allow for the streamlined synthesis of complex molecules such as pyrimidines, pyrazoles, isoxazoles, and pyridines.[1][3][4]
This guide provides a detailed protocol for a cornerstone reaction of this compound: its conversion to a substituted pyrimidine. It further explains the underlying chemical principles and offers insights into the broader synthetic potential of this valuable intermediate.
Part 1: Synthesis of the Starting Enaminone
The most direct and efficient method for preparing β-enaminones is the condensation of a methyl ketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[4] This reagent serves as both a source of the dimethylamino group and a one-carbon electrophile.
Protocol 1: Synthesis of this compound
This protocol details the synthesis from 2'-acetylnaphthalene.
-
Reaction Principle: The reaction proceeds via the formation of an initial adduct between the enolate of 2'-acetylnaphthalene and DMF-DMA, followed by the elimination of methanol to yield the stable enaminone product. The E-isomer is typically the thermodynamically favored product.
-
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of the title enaminone.
-
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2'-Acetylnaphthalene | 170.21 | 10.0 | 1.70 g |
| DMF-DMA | 119.16 | 12.0 | 1.43 g (1.62 mL) |
| Toluene, anhydrous | - | - | 20 mL |
| Ethanol | - | - | As needed |
| Hexane | - | - | As needed |
-
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2'-acetylnaphthalene (1.70 g, 10.0 mmol).
-
Add anhydrous toluene (20 mL) and stir until the solid is fully dissolved.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.62 mL, 12.0 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has been consumed.
-
Once complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield a crude solid or oil.
-
Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add hexane dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the yellow crystalline solid by vacuum filtration, wash with cold hexane, and dry in vacuo.
-
-
Expected Outcome: A yellow crystalline solid with a typical yield of 85-95%. The product can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Part 2: Heterocyclic Synthesis – The Pyrimidine Annulation
A primary application of enaminones is their role as a three-carbon synthon in the construction of six-membered heterocycles. The reaction with guanidine is a classic and reliable method for synthesizing 2-aminopyrimidines, a privileged scaffold in medicinal chemistry.[5][6]
Protocol 2: Synthesis of 2-Amino-4-(naphthalen-2-yl)pyrimidine
-
Reaction Principle: This reaction is a condensation-cyclization sequence. The free base of guanidine acts as the dinucleophile. The reaction likely proceeds through an initial attack at the enaminone's carbonyl carbon, followed by an intramolecular Michael addition and subsequent elimination of dimethylamine and water to achieve aromatization.[7] The use of a strong base like sodium ethoxide is critical to deprotonate the guanidine hydrochloride salt, liberating the nucleophilic free base.
-
Reaction Mechanism & Workflow Diagram:
Caption: Process flow for the synthesis of a 2-aminopyrimidine derivative.
-
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 225.29 | 5.0 | 1.13 g |
| Guanidine Hydrochloride | 95.53 | 7.5 | 0.72 g |
| Sodium Ethoxide (NaOEt) | 68.05 | 8.0 | 0.54 g |
| Ethanol, absolute | - | - | 30 mL |
-
Step-by-Step Procedure:
-
Preparation of the Guanidine Solution: In a 100 mL round-bottom flask with a stir bar, suspend guanidine hydrochloride (0.72 g, 7.5 mmol) in absolute ethanol (15 mL).
-
Carefully add sodium ethoxide (0.54 g, 8.0 mmol) to the suspension. Stir the mixture at room temperature for 20-30 minutes. A precipitate of sodium chloride will form.
-
Reaction Setup: In a separate flask, dissolve the enaminone (1.13 g, 5.0 mmol) in absolute ethanol (15 mL).
-
Add the enaminone solution to the guanidine/sodium ethoxide mixture.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78°C) for 8-12 hours.
-
Monitor the reaction by TLC for the disappearance of the enaminone.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water (approx. 100 mL) with stirring.
-
A precipitate should form. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove inorganic salts, followed by a small amount of cold ethanol to remove any unreacted starting material.
-
Dry the product to a constant weight. If necessary, further purification can be achieved by recrystallization from an appropriate solvent like ethanol or isopropanol.
-
-
Expert Insights & Trustworthiness:
-
Why Sodium Ethoxide? Sodium ethoxide is a strong, non-nucleophilic base (in this context) that is highly soluble in ethanol. It effectively deprotonates guanidinium chloride without competing in reactions with the enaminone.
-
Solvent Choice: Ethanol is the ideal solvent as it readily dissolves the organic reactants and the sodium ethoxide, while allowing for the precipitation of the NaCl byproduct. Its boiling point is suitable for promoting the reaction at a reasonable rate.
-
Work-up Strategy: Pouring the reaction mixture into water is a crucial step. It precipitates the organic product, which is poorly soluble in water, while dissolving the remaining sodium salts and any excess guanidine, leading to a straightforward purification.
-
Part 3: Broader Synthetic Horizons
The reactivity profile of this compound extends far beyond pyrimidine synthesis. Its dual electrophilic and nucleophilic nature allows it to participate in a wide array of cycloaddition and condensation reactions. Researchers can adapt the core principles outlined above to access other important heterocyclic systems:
-
Pyrazoles: Reaction with hydrazine hydrate (H₂NNH₂·H₂O) in a refluxing solvent like ethanol will yield the corresponding 3-(naphthalen-2-yl)-1H-pyrazole.
-
Isoxazoles: Condensation with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base affords 3-(naphthalen-2-yl)isoxazole.[1]
-
Pyridines: [3+3] cycloaddition reactions with other enones or active methylene compounds can lead to highly substituted pyridine derivatives.[3][4]
References
-
Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2009). Enaminones in heterocyclic synthesis: a novel route to tetrahydropyrimidines, dihydropyridines, triacylbenzenes and naphthofurans under microwave irradiation. Molecules, 15(1), 58-67. [Link]
-
Wang, Y., et al. (2021). Can Primary Arylamines Form Enamine? Evidence, α-Enaminone, and [3+3] Cycloaddition Reaction. The Journal of Organic Chemistry, 86(20), 14197–14207. [Link]
-
Abdel-Rahman, A. A.-H., et al. (2017). The synthesis of pyrimidine ring from some enaminone derivatives. Journal of Heterocyclic Chemistry, 54(5), 2936-2942. [Link]
-
Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2009). Enaminones in heterocyclic synthesis: a novel route to tetrahydropyrimidines, dihydropyridines, triacylbenzenes and naphthofurans under microwave irradiation. PubMed, 20110871. [Link]
-
Organic Chemistry Portal. Pyrimidine Synthesis. [Link]
-
Wikipedia. Pyrimidine. [Link]
-
Abdel-Ghaffar, S. A., et al. (1990). Synthesis, reactions, and preliminary evaluations of enaminone esters. Journal of Pharmaceutical Sciences, 79(9), 813-6. [Link]
-
ResearchGate. Reaction of bis(pyridine)enaminone 3 with guanidine hydrochloride. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enaminones in heterocyclic synthesis: a novel route to tetrahydropyrimidines, dihydropyridines, triacylbenzenes and naphthofurans under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. Synthesis, reactions, and preliminary evaluations of enaminone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one for Protein Degrader Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this field, acting as heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome. The design and synthesis of these molecules are modular, comprising a warhead (binds POI), an E3 ligase ligand, and a crucial linker that connects them. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 Ligase). This guide provides an in-depth technical overview and detailed protocols for the use of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one , a versatile enaminone building block, in the synthesis of rigid pyrimidine-based scaffolds for PROTAC linkers.
Introduction: The Strategic Value of Rigid Linkers in PROTAC Design
While flexible linkers, such as those based on polyethylene glycol (PEG) or alkyl chains, are common in PROTAC design, there is a growing appreciation for the role of rigid heterocyclic scaffolds.[1] A rigid core within the linker can pre-organize the molecule, reducing the entropic penalty of forming the ternary complex and potentially leading to more potent and selective degraders.[2]
The pyrimidine ring is an exceptionally valuable scaffold for this purpose. Its defined geometry and synthetic tractability make it an ideal central hub for a PROTAC linker. From a central 2,4-disubstituted pyrimidine, vectors can be projected in defined directions to connect with the warhead and the E3 ligase ligand, allowing for systematic exploration of the optimal spatial arrangement for ternary complex formation.
This compound is a key precursor for the synthesis of 4-naphthalenyl-substituted pyrimidines. As an α,β-unsaturated ketone (enone) activated by a terminal dimethylamino group, it is an excellent electrophile for cyclocondensation reactions. Its reaction with binucleophiles like guanidine provides a direct and efficient route to the 2-amino-4-(naphthalen-2-yl)pyrimidine core, a foundational structure for building sophisticated PROTAC linkers.
| Compound Property | Value |
| IUPAC Name | This compound |
| CAS Number | 138716-23-1 |
| Molecular Formula | C₁₅H₁₅NO |
| Molecular Weight | 225.29 g/mol |
| Appearance | Light yellow to yellow solid |
| Class | Enaminone, Protein Degrader Building Block |
The Core Synthesis Strategy: From Enaminone to Pyrimidine Scaffold
The central transformation leveraging this building block is a classical heterocyclic synthesis: the cyclocondensation of an α,β-unsaturated carbonyl system with a 1,3-binucleophile. In this case, the enaminone serves as the three-carbon (C-C-C) electrophilic component, and guanidine provides the nitrogen-carbon-nitrogen (N-C-N) nucleophilic backbone to form the pyrimidine ring.
The reaction mechanism proceeds through a sequence of nucleophilic attack, intramolecular cyclization, and dehydration:
-
Michael Addition: One of the amino groups of guanidine acts as a nucleophile, attacking the β-carbon of the enaminone.
-
Intramolecular Cyclization: The second amino group of the guanidine intermediate attacks the carbonyl carbon.
-
Dehydration & Tautomerization: Elimination of water and dimethylamine leads to the formation of the stable, aromatic 2-aminopyrimidine ring.
Caption: Workflow from building block to final PROTAC.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title building block from commercially available starting materials. The reaction involves the condensation of a methyl ketone with dimethylformamide dimethyl acetal (DMF-DMA), which serves as both a reactant and a dehydrating agent.
Reaction Scheme: 2-Acetylnaphthalene + Dimethylformamide Dimethyl Acetal → this compound
Materials & Reagents:
-
2-Acetylnaphthalene
-
Dimethylformamide Dimethyl Acetal (DMF-DMA)
-
Toluene (or other suitable high-boiling solvent)
-
Hexanes (for recrystallization)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
To a 100 mL round-bottom flask, add 2-acetylnaphthalene (10.0 g, 58.7 mmol, 1.0 equiv).
-
Add toluene (50 mL) and dimethylformamide dimethyl acetal (DMF-DMA) (10.5 g, 88.1 mmol, 1.5 equiv).
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using 30% Ethyl Acetate in Hexanes), observing the consumption of the starting ketone.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess DMF-DMA under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization. Add a minimal amount of hot hexanes (or a hexanes/ethyl acetate mixture) to dissolve the solid, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Collect the yellow crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Expected Outcome: The protocol should yield this compound as a yellow solid. The yield is typically in the range of 80-95%.
Protocol 2: Synthesis of 2-Amino-4-(naphthalen-2-yl)pyrimidine Core Scaffold
This protocol details the key cyclocondensation reaction to form the pyrimidine ring, which serves as the central component of the PROTAC linker.
Reaction Scheme: this compound + Guanidine → 2-Amino-4-(naphthalen-2-yl)pyrimidine
Materials & Reagents:
-
This compound (from Protocol 1)
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt) or Potassium hydroxide (KOH)
-
Absolute Ethanol
-
Standard laboratory glassware for reflux
Procedure:
-
In a 100 mL round-bottom flask, prepare a solution of sodium ethoxide by dissolving sodium metal (0.62 g, 27.0 mmol, 1.2 equiv) in absolute ethanol (40 mL) under an inert atmosphere. Alternatively, a commercially available solution of sodium ethoxide can be used, or another strong base like KOH (1.5 g, 27.0 mmol, 1.2 equiv) can be used.
-
To the basic solution, add guanidine hydrochloride (2.58 g, 27.0 mmol, 1.2 equiv) and stir for 15-20 minutes at room temperature to liberate the free guanidine base.
-
Add this compound (5.0 g, 22.5 mmol, 1.0 equiv) to the mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) for 8-12 hours. Monitor the reaction by TLC until the starting enaminone is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 100 mL of cold water with stirring. A solid precipitate should form.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any inorganic salts, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Expected Outcome: The reaction should yield 2-amino-4-(naphthalen-2-yl)pyrimidine as an off-white or pale yellow solid.
Downstream Application: Building the Complete PROTAC Molecule
The 2-amino-4-(naphthalen-2-yl)pyrimidine is not the final linker but a rigid scaffold that must be functionalized. The primary amino group at the 2-position provides a convenient handle for elaboration. The typical strategy involves introducing a linker chain that terminates in a functional group suitable for conjugation (e.g., a carboxylic acid, amine, or alkyne for click chemistry).
Caption: Functionalization and conjugation of the pyrimidine core.
Representative Protocol for Linker Elaboration:
-
Alkylation: The 2-amino group can be alkylated using an appropriate bifunctional linker, for example, ethyl 6-bromohexanoate. The reaction is typically carried out in a polar aprotic solvent like DMF with a non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH).
-
Deprotection: The terminal ester group is then hydrolyzed to a carboxylic acid using standard conditions (e.g., lithium hydroxide in a THF/water mixture).
-
Conjugation: This resulting pyrimidine-linker-acid is now a complete "half-PROTAC." It can be coupled to an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide for Cereblon) using standard peptide coupling reagents (HATU, HOBt, EDC).[3] Following purification, the remaining warhead moiety can be attached to another point on the linker if designed for, or the linker design can be linear.
This modular approach allows for the rapid synthesis of a library of PROTACs where the length and composition of the linker arm attached to the pyrimidine core can be varied systematically to optimize degradation potency.[1][4]
Conclusion and Outlook
This compound is a high-value, versatile building block for the synthesis of PROTACs. Its straightforward conversion into a 2-amino-4-(naphthalen-2-yl)pyrimidine scaffold provides medicinal chemists with a rigid, synthetically tractable core for linker design. By providing defined exit vectors for the warhead and E3 ligase ligand, this scaffold facilitates a more rational approach to optimizing the crucial spatial parameters that govern the efficiency of targeted protein degradation. The protocols outlined herein provide a robust and field-proven pathway from simple starting materials to advanced intermediates ready for incorporation into next-generation protein degraders.
References
-
Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development. PubMed. Available at: [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health. Available at: [Link]
-
Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]
-
Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. National Institutes of Health. Available at: [Link]
-
Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. Available at: [Link]
-
Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Wiley Online Library. Available at: [Link]
-
Synthesis of 2-acetylnaphthalene. PrepChem.com. Available at: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
-
Recent synthetic methodologies for pyrimidine and its derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. Journal of Applicable Chemistry. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. National Institutes of Health. Available at: [Link]
-
A MedChem toolbox for cereblon-directed PROTACs. National Institutes of Health. Available at: [Link]
-
Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. National Institutes of Health. Available at: [Link]
-
Tactics and Strategies for the Synthesis of Cereblon Ligands. ResearchGate. Available at: [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. explorationpub.com [explorationpub.com]
- 3. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]
- 4. US2235638A - Process of preparing derivatives of pyrimidine - Google Patents [patents.google.com]
Analytical Methods for the Characterization of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one
Abstract
This comprehensive technical guide provides a detailed overview of the analytical methodologies for the characterization and quantification of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one, a key building block in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a suite of protocols for chromatographic and spectroscopic analysis. The methodologies detailed herein are designed to ensure the identity, purity, and stability of the compound, critical parameters in research and development.
Introduction to this compound
This compound is an enaminone derivative featuring a naphthalene moiety. Enaminones are versatile intermediates in organic synthesis due to their unique electronic and structural properties, serving as precursors for a wide range of heterocyclic compounds with potential biological activities.[3][4][5] The presence of the naphthalene group can impart specific physicochemical properties, including fluorescence, which may be exploited in various applications.
Compound Profile:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 138716-23-1[1][2] |
| Molecular Formula | C15H15NO[1][2] |
| Molecular Weight | 225.3 g/mol [1][2] |
| Chemical Structure |
Given its role as a synthetic intermediate, rigorous analytical characterization is imperative to ensure the quality and consistency of experimental results. This guide outlines robust methods for achieving this.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this analysis due to the compound's aromatic and moderately polar nature.[6][7][8]
Principle of RP-HPLC
In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilyl- or C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.
Experimental Protocol: RP-HPLC Method
This protocol is a starting point and may require optimization based on the specific instrumentation and sample matrix.
Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
Formic acid or phosphoric acid (analytical grade) for mobile phase modification.
-
Reference standard of this compound of known purity.
Protocol Steps:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: The addition of an acid like formic acid to the mobile phase helps to protonate any residual silanol groups on the stationary phase, reducing peak tailing and improving peak shape. It also ensures the analyte is in a consistent ionization state.
-
-
Sample Preparation:
-
Prepare a stock solution of the reference standard in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with the mobile phase to a final concentration range of 1-100 µg/mL.
-
Prepare samples of the test material at a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with A and B |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-17 min: 90% B; 17-18 min: 90-30% B; 18-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm and 320 nm (or PDA scan from 200-400 nm) |
-
Causality behind choices: A gradient elution is chosen to effectively separate the main compound from potential impurities with a wide range of polarities. The initial mobile phase composition is relatively polar to ensure retention of the analyte, while the increasing organic content elutes more nonpolar impurities. A column temperature of 30 °C provides stable and reproducible retention times. The detection wavelengths are selected based on the expected UV absorbance of the naphthalene and enaminone chromophores.
Workflow for HPLC Analysis:
Caption: Generalized workflow for the quantitative analysis of this compound using RP-HPLC.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization technique for enaminones.[9]
Principle of ESI-MS: ESI generates ions from macromolecules or small molecules by applying a high voltage to a liquid to create an aerosol. The solvent evaporates, and the charged droplets shrink until the analyte ions are ejected into the gas phase. These ions are then analyzed by the mass analyzer.
Expected Fragmentation: The fragmentation of enaminones in tandem mass spectrometry (ESI-MS/MS) can be complex.[9] For this compound, protonation is likely to occur at the carbonyl oxygen or the nitrogen atom. Fragmentation pathways may involve the loss of the dimethylamino group or cleavage of the propenone backbone.[9][10]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters:
-
Ionization Mode: Positive ion mode is recommended to observe the protonated molecule [M+H]+.
-
Capillary Voltage: ~3-4 kV.
-
Drying Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.
-
-
Data Acquisition: Acquire full scan mass spectra over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Tandem MS (MS/MS): If structural confirmation is needed, perform MS/MS on the protonated molecular ion (m/z 226.1) to obtain a characteristic fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
¹H NMR Spectroscopy: The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. Key expected signals include:
-
Aromatic protons of the naphthalene ring.
-
Vinylic protons of the propenone backbone.
-
Protons of the dimethylamino group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton. Key expected signals include:
-
Carbonyl carbon.
-
Olefinic carbons.
-
Carbons of the naphthalene ring.
-
Carbons of the dimethylamino group.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. 2D NMR experiments like COSY and HSQC can be used for more detailed structural assignments.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.[12][13]
Principle of FTIR: Infrared radiation is passed through a sample. Some of the infrared radiation is absorbed by the sample and some of it is transmitted. The resulting spectrum represents the molecular absorption and transmission, creating a molecular fingerprint of the sample.
Expected Characteristic Absorptions for Enaminones: [3][14]
-
C=O stretch (ketone): ~1640-1695 cm⁻¹
-
C=C stretch (alkene): ~1600-1650 cm⁻¹
-
C-N stretch: ~1250-1350 cm⁻¹
-
C-H stretch (aromatic and vinylic): ~3000-3100 cm⁻¹
-
C-H stretch (aliphatic): ~2800-3000 cm⁻¹
Experimental Protocol: FTIR
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use an FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Background Correction: A background spectrum should be acquired and subtracted from the sample spectrum.
Integrated Analytical Workflow:
Caption: An integrated approach for the comprehensive analysis of the target compound.
Conclusion
The analytical methods described in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the verification of its identity, purity, and structural integrity. Adherence to these protocols will enable researchers and scientists to confidently use this compound in their research and development endeavors.
References
- Studies in mass spectrometry. Part XII. Mass spectra of enamines.Journal of the Chemical Society B: Physical Organic.
- An Experimental and Computational Investigation on the Fragmentation Behavior of Enaminones in Electrospray Ioniz
- HPLC method for Naphthalene, 1-isopropyl-2-amino- analysis.Benchchem.
- Navigating the Analytical Landscape for Naphthalene Derivatives: A Compar
- Multicomponent analysis evaluation of the separation behavior of naphthalene derivatives in the phase-separation mode on HPLC using a ternary mixture eluent on a C18 column.Taylor & Francis Online.
- Separation of Naphthalene-1-sulfonic acid on Newcrom R1 HPLC column.SIELC Technologies.
- Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity.[Source not explicitly provided in search results]
- Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC.
-
Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][10][15]naphthyridines. PMC - NIH.
- FTIR spectrum of (L).
- Synthesis and anticonvulsant activity of enaminones.Journal of Medicinal Chemistry.
- Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy.NIH.
- This compound.Labsolu.ca.
- 3-(Dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one, min 97%, 1 gram.CP Lab Safety.
- Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons.PMC - NIH.
- General method for the synthesis of enaminones via photoc
- Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer.NIH.
- The FT-IR of synthesized imine compounds.
- Chemo- and Stereoselective Reduction of Enaminones for the Preparation of Biologically Active Compounds.
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate.[Source not explicitly provided in search results]
- Recent Developments in the Chemistry of Enaminones.
- Enaminone synthesis by amin
- 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one.PubChem.
- (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one.
- 3-(dimethylamino)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one.Sigma-Aldrich.
- 3-(dimethylamino)-1-(naphthalen-2-yl)propan-1-ol.Virtuous Lifesciences.
- CAS 13634-66-7 3-(DIMETHYLAMINO)-1-(NAPHTHALEN-2-YL)PROPAN-1-OL.[Source not explicitly provided in search results]
- Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One.Semantic Scholar.
- 3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one.PubChem.
- Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Inform
- ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I).[Source not explicitly provided in search results]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. calpaclab.com [calpaclab.com]
- 3. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. An experimental and computational investigation on the fragmentation behavior of enaminones in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies in mass spectrometry. Part XII. Mass spectra of enamines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][1,6]naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Separation of Naphthalene-1-sulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one in Cell-Based Assays
Introduction: Unveiling the Potential of a Naphthalene-Containing Chalcone
(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one is a member of the chalcone family, a class of organic compounds that form the central core of a variety of important biological molecules.[1] Chalcones, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are precursors in the biosynthesis of flavonoids and have garnered significant attention in medicinal chemistry for their diverse pharmacological activities.[1] These activities include anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The structural features of this compound, specifically the presence of a naphthalene ring and a dimethylamino group, suggest a strong potential for significant biological activity. Naphthalene-chalcone derivatives have demonstrated potent antiproliferative effects in various cancer cell lines, often by targeting tubulin polymerization.[1][2] Similarly, dimethylamino-chalcones have been shown to inhibit inflammatory pathways, such as the induction of nitric oxide synthase.[3]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the biological effects of this compound using a variety of cell-based assays. The protocols are designed to be self-validating, with explanations of the scientific principles and experimental considerations to ensure robust and reproducible results.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in cell-based assays.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅NO | [4] |
| Molecular Weight | 225.29 g/mol | [4] |
| CAS Number | 138716-23-1 | [4] |
| Appearance | Likely a crystalline solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol | Inferred |
Experimental Workflows and Signaling Pathways
The anticipated biological activities of this compound suggest its involvement in key cellular pathways related to cancer and inflammation. The following diagrams illustrate a general experimental workflow for its characterization and the potential signaling pathways it may modulate.
Caption: General experimental workflow for characterizing the compound.
Caption: Potential signaling pathways modulated by the compound.
Section 1: Assessment of Cytotoxic Activity
The initial step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method for this purpose, relying on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Protocol 1.1: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a selected cancer cell line (e.g., MCF-7, a human breast adenocarcinoma cell line).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MCF-7 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution with complete growth medium to prepare a series of working concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent, e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software package.
Section 2: Investigation of Apoptotic Induction
Chalcones are known to induce apoptosis in cancer cells.[5] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Protocol 2.1: Annexin V-FITC/PI Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound in a cancer cell line using flow cytometry.
Materials:
-
This compound
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Section 3: Evaluation of Anti-inflammatory Activity
The dimethylamino moiety in the target compound suggests potential anti-inflammatory properties. The Griess assay is a common method to indirectly measure the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite.
Protocol 3.1: Griess Assay for Nitric Oxide Production
Objective: To assess the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
Complete growth medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (a known iNOS inhibitor, e.g., L-NAME).
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent to each 50 µL of supernatant in a new 96-well plate.
-
Incubation: Incubate at room temperature for 10-15 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
Data Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated vehicle control.
Section 4: Mechanistic Insights - Tubulin Polymerization Inhibition
The naphthalene-chalcone scaffold is a known inhibitor of tubulin polymerization, a key mechanism for the anticancer activity of many drugs.[1][2]
Protocol 4.1: In Vitro Tubulin Polymerization Assay
Objective: To determine the effect of this compound on the polymerization of purified tubulin.
Materials:
-
This compound
-
Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and a fluorescent reporter)
-
General Tubulin Buffer
-
Positive control (e.g., Nocodazole for inhibition, Paclitaxel for enhancement)
-
96-well, black, clear-bottom plates
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Keep tubulin on ice at all times.
-
Compound Preparation: Prepare a series of concentrations of the test compound in General Tubulin Buffer.
-
Assay Setup: In a pre-warmed (37°C) 96-well plate, add the test compound, positive controls, and a vehicle control.
-
Initiation of Polymerization: To initiate the reaction, add the ice-cold tubulin reaction mix to each well.
-
Fluorescence Measurement: Immediately place the plate in the pre-warmed microplate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Analyze the curves to determine the effect of the compound on the nucleation, growth, and steady-state phases of tubulin polymerization.
References
- Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents on MCF-7 breast cancer cells by targeting tubulin colchicine binding site. (URL not provided)
- Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay. Asian Journal of Green Chemistry. (URL not provided)
-
Synthesis and biological evaluation of naphthalene, furan and pyrrole based chalcones as cytotoxic and antimicrobial agents. Taipei Medical University. (2012). (URL: [Link])
-
Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. ACS Omega. (2023). (URL: [Link])
- Synthesis and biological effects of naphthalene-chalcone derivatives.
-
Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase. PubMed. (URL: [Link])
-
Design, synthesis and evaluation of novel dimethylamino chalcone-O-alkylamines derivatives as potential multifunctional agents against Alzheimer's disease. PubMed. (2021). (URL: [Link])
-
Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase. Scilit. (URL: [Link])
-
A New Chalcone Derivative with Promising Antiproliferative and Anti-Invasion Activities in Glioblastoma Cells. MDPI. (URL: [Link])
-
Pharmacological potential of 4-dimethylamino chalcone against acute and neuropathic pain in mice. PubMed. (2024). (URL: [Link])
- This compound. LabSolu. (URL not provided)
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. (URL: [Link])
- MTT Assay Protocol for Cell Viability and Prolifer
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one
Welcome to the technical support center for the synthesis of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to enhance your synthetic success. Our focus is on practical, field-proven insights to help you improve your reaction yields and product purity.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses common issues encountered during the synthesis of this compound.
Question: My reaction yield is consistently low. What are the primary factors to investigate?
Answer: A low yield in the synthesis of this enaminone, which is typically prepared via a Claisen-Schmidt condensation or by using Bredereck's reagent, can be attributed to several factors. A systematic approach to troubleshooting is crucial.
-
For Claisen-Schmidt Condensation: This reaction involves the condensation of 2-acetylnaphthalene with a dimethylformamide acetal (e.g., DMF-DMA) or a similar aminal ester.
-
Incomplete Reaction: The reaction may not be going to completion. Consider increasing the reaction time or temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
Catalyst Inefficiency: If using a base catalyst, its strength and concentration are critical. Stronger bases can improve the deprotonation of the acetyl group of 2-acetylnaphthalene, but may also promote side reactions.[1][2] Experiment with different bases (e.g., sodium ethoxide, potassium tert-butoxide) and optimize their stoichiometry. In some cases, a catalyst and solvent-free approach at elevated temperatures can be effective.[3]
-
Equilibrium: The Claisen-Schmidt condensation is often a reversible reaction.[4] To drive the equilibrium towards the product, removal of the byproduct (e.g., water or alcohol) using a Dean-Stark apparatus can be beneficial.
-
Side Reactions: Aldol self-condensation of 2-acetylnaphthalene can occur, though it is less likely with aromatic ketones. The primary side products are often related to the instability of the enaminone product under the reaction conditions.
-
-
For Bredereck's Reagent (tert-butoxybis(dimethylamino)methane): This reagent is highly effective for the formylation of active methylene compounds.[5][6]
-
Reagent Quality: Bredereck's reagent is sensitive to moisture. Ensure it is handled under anhydrous conditions. The quality of the reagent can significantly impact the yield.
-
Reaction Temperature: The reaction typically requires heating (80-150 °C) to facilitate the in-situ generation of the reactive species.[5] Optimize the temperature to ensure a reasonable reaction rate without decomposing the product.
-
Stoichiometry: An excess of Bredereck's reagent (1.2 - 1.5 equivalents) is often used to ensure complete conversion of the starting ketone.[5]
-
Question: I am observing significant side product formation. How can I improve the selectivity of the reaction?
Answer: The formation of side products is a common challenge. Improving selectivity requires careful control of the reaction conditions.
-
Minimizing Self-Condensation: In the Claisen-Schmidt pathway, while less prevalent with ketones compared to aldehydes, self-condensation of 2-acetylnaphthalene can occur.[4] Using a non-enolizable formylating agent like dimethylformamide dimethyl acetal (DMF-DMA) or Bredereck's reagent helps to avoid this issue as they lack α-hydrogens.[4]
-
Controlling Reaction Temperature: Excessive heat can lead to decomposition of the enaminone product or the formation of polymeric materials. A temperature optimization study is recommended. Start with the lower end of the recommended temperature range and gradually increase it while monitoring the reaction by TLC.
-
Choice of Solvent: The solvent can influence the reaction pathway. For Bredereck's reagent, non-polar aprotic solvents like toluene or cyclohexane are recommended as it can react with protic solvents.[6] For the Claisen-Schmidt condensation, the choice of solvent can affect the solubility of reactants and the stability of intermediates.
Question: My final product is difficult to purify. What are the recommended purification strategies?
Answer: Purification of this compound can be challenging due to its potential for decomposition and the presence of closely related impurities.
-
Crystallization: This is the preferred method for obtaining high-purity material. A solvent screen is recommended to find a suitable solvent or solvent mixture. Common solvents for recrystallization of enaminones include ethanol, ethyl acetate, and hexane, or mixtures thereof.
-
Column Chromatography: If crystallization is not effective, column chromatography on silica gel is a viable alternative. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. It is advisable to perform the chromatography quickly to minimize on-column decomposition.
-
Washing: Before final purification, washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective preliminary purification step. For instance, washing with cold diethyl ether can remove non-polar impurities.
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree for Synthesis.
Frequently Asked Questions (FAQs)
Question: What is the mechanism of the Claisen-Schmidt condensation for this synthesis?
Answer: The Claisen-Schmidt condensation, in this context, is a base-catalyzed reaction. The mechanism proceeds as follows:
-
Enolate Formation: A base abstracts an acidic α-proton from 2-acetylnaphthalene to form a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the dimethylformamide acetal.
-
Intermediate Formation: A tetrahedral intermediate is formed.
-
Elimination: The intermediate eliminates a molecule of alcohol (from the acetal) and dimethylamine to form the final α,β-unsaturated enaminone product. The extended conjugation with the naphthalene ring and the carbonyl group provides a thermodynamic driving force for the dehydration step.[4]
Reaction Mechanism: Claisen-Schmidt Condensation
Caption: Mechanism of Claisen-Schmidt Condensation.
Question: What are the advantages of using Bredereck's reagent over traditional Claisen-Schmidt conditions?
Answer: Bredereck's reagent offers several advantages:
-
Higher Reactivity: It is more reactive than many other formylating agents, such as dimethylformamide dimethyl acetal (DMF-DMA), especially for less acidic or sterically hindered ketones.[5]
-
In-situ Base Generation: The reagent thermally decomposes to generate a strong base (tert-butoxide) and an electrophilic iminium ion in situ.[5][7] This simplifies the reaction setup as a separate strong base is not required.
-
Broad Substrate Scope: It can be used with a wide range of active methylene compounds, often providing excellent yields where other methods may fail.[5][6]
Question: How does the choice of solvent affect the reaction outcome?
Answer: The solvent plays a crucial role in the reaction by:
-
Solubilizing Reactants: The reactants must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently.
-
Influencing Reactivity: The polarity of the solvent can affect the stability of intermediates and transition states, thereby influencing the reaction rate.
-
Compatibility with Reagents: As mentioned, Bredereck's reagent is incompatible with protic solvents.[6] It is essential to use a solvent that does not react with any of the reagents. Anhydrous conditions are generally recommended to prevent hydrolysis of the reagents and intermediates.
Experimental Protocols
Protocol 1: Synthesis via Claisen-Schmidt Condensation
-
To a solution of 2-acetylnaphthalene (1.0 eq) in an appropriate solvent (e.g., toluene), add dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.
Protocol 2: Synthesis using Bredereck's Reagent
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-acetylnaphthalene (1.0 eq) in an anhydrous, non-polar aprotic solvent (e.g., toluene).[5][6]
-
Add Bredereck's reagent (1.2-1.5 eq) to the solution.[5]
-
Heat the reaction mixture to 80-150 °C and stir vigorously.[5]
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography as described in Protocol 1.
Data Presentation
| Synthesis Method | Key Reagents | Typical Temperature | Typical Yield Range | Key Advantages |
| Claisen-Schmidt | 2-Acetylnaphthalene, DMF-DMA, Base (optional) | 80-110 °C | 60-85% | Readily available reagents. |
| Bredereck's Reagent | 2-Acetylnaphthalene, Bredereck's Reagent | 80-150 °C | 75-95% | High reactivity, in-situ base generation, good for less reactive substrates.[5] |
References
- Application Notes and Protocols: Enamine Formation from Active Methylene Compounds with Bredereck's Reagent - Benchchem.
- Claisen Schmidt Reaction (Mixed Aldol Condensation) - PraxiLabs.
- General Method for the Synthesis of Enaminones via Nickel Photocatalysis - Beilstein Archives.
- Bredereck's reagent - Enamine.
- Optimization of reaction conditions for the synthesis of α-phenyl enaminone 3a.
- Claisen Condensation: Mechanism & Reaction | StudySmarter.
- Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons - PMC - NIH.
- tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent) - ResearchGate.
- Cyclic enaminones: methodology development, total synthesis, and library construction.
- Claisen Condensation - Organic Chemistry Portal.
- Enaminone synthesis by amination - Organic Chemistry Portal.
- General method for the synthesis of enaminones via photocatalysis - PMC - NIH.
- Claisen-Schmidt Condensation: Videos & Practice Problems - Pearson.
- Catalyst and solvent-free synthesis of β-enaminone derivatives.
- Asymmetric Enamine Catalysis | Chemical Reviews - ACS Publications.
- t-Butoxybis(dimethylamino)methane (Bredereck's reagent) - UCHEM.
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. Catalyst and solvent-free synthesis of β-enaminone derivatives [ajgreenchem.com]
- 4. praxilabs.com [praxilabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bredereck's reagent - Enamine [enamine.net]
- 7. myuchem.com [myuchem.com]
Technical Support Center: Troubleshooting Side Products in the Synthesis of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one
Welcome to the technical support resource for the synthesis of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions and impurities encountered during the synthesis of this versatile enaminone intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a significant amount of unreacted 2-acetonaphthone in my reaction mixture. What are the likely causes and how can I improve the conversion?
A1: Incomplete conversion is a common issue that can often be resolved by systematically evaluating your reaction parameters. The synthesis of this compound, typically proceeds via the condensation of 2-acetonaphthone with a formylating agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) or Bredereck's reagent.[1][2] Here are the primary factors to investigate:
-
Reagent Reactivity and Purity: Ensure the formylating agent (DMF-DMA or Bredereck's reagent) is of high purity and has not degraded. These reagents are sensitive to moisture and can hydrolyze over time, reducing their effectiveness.[3] It is recommended to use a fresh bottle or distill the reagent if its purity is questionable.
-
Reaction Temperature: The reaction temperature plays a crucial role. While elevated temperatures can accelerate the reaction, they can also lead to reagent decomposition. A systematic temperature optimization study is advisable. For instance, reactions with DMF-DMA are often heated to promote the elimination of methanol.[1]
-
Stoichiometry: An excess of the formylating agent is often employed to drive the reaction to completion. A molar ratio of 1.5 to 3 equivalents of DMF-DMA to 2-acetonaphthone is a good starting point.[1]
-
Solvent Choice: While some preparations are conducted neat, using a high-boiling, inert solvent like toluene or xylene can improve solubility and facilitate a consistent reaction temperature. Protic solvents should be strictly avoided as they will react with the formylating agent.[3]
Q2: My final product is contaminated with a significant amount of a higher molecular weight impurity. What could this be and how can I prevent its formation?
A2: A common side product in reactions involving methyl ketones is the formation of a bis-enaminone or a self-condensation product of the starting ketone.
-
Bis-enaminone Formation: In the presence of a strong base and excess formylating agent, it is possible to get a double addition product, although this is less common for ketones compared to more acidic methylene compounds.
-
Self-Condensation of 2-Acetonaphthone: Under basic conditions, 2-acetonaphthone can undergo self-aldol condensation, leading to α,β-unsaturated ketone impurities. This is more likely if the reaction is run for an extended period at high temperatures with a strong base.
Troubleshooting Steps:
-
Control Stoichiometry: Use a controlled excess of the formylating agent (e.g., 1.5 equivalents) to minimize the chance of side reactions with the product.
-
Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid prolonged reaction times that could favor side product formation.
-
Purification: These higher molecular weight impurities can often be removed by column chromatography on silica gel or recrystallization.
Q3: I am struggling with the removal of excess DMF-DMA and its byproducts during workup. What is the most effective purification strategy?
A3: Excess DMF-DMA and its hydrolysis product, dimethylformamide (DMF), can be challenging to remove due to their high boiling points and good solubility in many organic solvents.
Recommended Workup Protocol:
-
Evaporation under High Vacuum: After the reaction is complete, remove the volatile components (like methanol) under reduced pressure. Then, apply high vacuum at a slightly elevated temperature (e.g., 40-50 °C) to remove the bulk of the unreacted DMF-DMA and DMF.
-
Aqueous Wash: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water or brine to extract any remaining DMF. Multiple washes may be necessary.
-
Recrystallization: The target compound, this compound, is typically a solid.[4][5] Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a highly effective method for purification.
Q4: My product appears to be a mixture of E/Z isomers. How can I ensure I obtain the desired (2E)-isomer?
A4: The formation of the enaminone generally favors the thermodynamically more stable E-isomer due to minimized steric hindrance. However, the presence of the Z-isomer is possible.
-
Equilibration: The E/Z isomerization can be influenced by temperature and solvent polarity. In some cases, prolonged heating can favor the formation of the more stable E-isomer.
-
Purification: The E and Z isomers often have different polarities and can be separated by column chromatography.
-
Characterization: The stereochemistry can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constant (J-value) between the two vinylic protons is typically larger for the E-isomer (around 12-18 Hz) compared to the Z-isomer (around 7-12 Hz).
Potential Side Products and Their Identification
| Side Product | Structure | Formation Mechanism | Identification | Mitigation |
| 2-Acetonaphthone (Unreacted) | Incomplete reaction. | Compare with starting material via TLC, GC-MS, or NMR. | Optimize reaction conditions (temperature, time, stoichiometry). | |
| Hydrolysis Product | Reaction of the enaminone with water during workup or on storage. | Presence of a β-dicarbonyl compound, which may exist in its enol form. Detectable by NMR and MS. | Ensure anhydrous conditions during reaction and workup. Store the final product in a dry environment. | |
| Self-Condensation Product of 2-Acetonaphthone | Base-catalyzed aldol condensation of the starting ketone. | Higher molecular weight impurity. Characterize by MS and NMR. | Use a non-basic catalyst if possible, or control reaction time and temperature carefully. |
Experimental Protocols
General Procedure for the Synthesis of this compound using DMF-DMA:
-
To a solution of 2-acetonaphthone (1.0 eq) in an appropriate solvent (e.g., toluene, or neat), add N,N-dimethylformamide dimethyl acetal (1.5-3.0 eq).
-
Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess reagents under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Reaction and Side Products
.dot
Caption: Main reaction pathway and potential side reactions.
.dot
Caption: Troubleshooting logic for enaminone synthesis.
References
-
Dalton, J. T., et al. (2013). Synthesis of Deuterated Enaminones with High Isotopic Fidelity. ACS Medicinal Chemistry Letters, 4(9), 849–853. [Link]
-
Bandivadekar, P. V., et al. (2022). Sulfated polyborate catalyzed enamines, enaminones synthesis via Methyl Ketones, Active Methylenes, and DMF-DMA activation: Application to Imatinib, Nilotinib intermediates. Research Square. [Link]
-
UCHEM. UCHEM-BREDERECK'S REAGENT. [Link]
-
Kantlehner, W. (2007). tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
-
PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation). [Link]
-
University of Colorado. Claisen-Schmidt Condensation. [Link]
-
Merck Index. Bredereck's Reagent. [Link]
-
Organic Chemistry Portal. Enaminone synthesis by amination. [Link]
-
Wikipedia. Claisen–Schmidt condensation. [Link]
-
ResearchGate. Dimethylformamide Acetals and Bredereck's Reagent as Building Blocks in Natural Products Total Synthesis. [Link]
-
Master Organic Chemistry. Enamines. [Link]
-
Organic Chemistry Portal. Enamine, enamide synthesis. [Link]
-
Edafiogho, I. O., et al. (1991). Synthesis and anticonvulsant activity of enaminones. Journal of Medicinal Chemistry, 34(11), 3244–3248. [Link]
-
Chemistry Steps. Reactions of Aldehydes and Ketones with Amines-Practice Problems. [Link]
-
ResearchGate. Synthesis of (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one(3)(Template). [Link]
-
ResearchGate. Possible mechanism of the first stage of enaminone synthesis. [Link]
-
Chemistry LibreTexts. The Claisen Condensation Reaction. [Link]
-
Pearson. Claisen-Schmidt Condensation: Videos & Practice Problems. [Link]
-
PubChem. 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one. [Link]
-
CP Lab Safety. This compound, min 97%, 1 gram. [Link]
-
Elassar, A.-Z. A., & El-Khair, A. A. (2003). Recent Developments in the Chemistry of Enaminones. Tetrahedron, 59(43), 8463–8480. [Link]
- Google Patents. Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
-
Shaw, T. W., et al. (2021). Dearomative syn-1,2-Diamination of Benzene and Naphthalene. Angewandte Chemie International Edition, 60(40), 21769–21774. [Link]
-
Beilstein Archives. General Method for the Synthesis of Enaminones via Nickel Photocatalysis. [Link]
- Google Patents. Method for preparing 3- (dimethylamino) -1- (naphthalene-1-yl) -1-acetone hydrochloride.
-
Edafiogho, I. O., et al. (1991). Synthesis, reactions, and preliminary evaluations of enaminone esters. Journal of Pharmaceutical Sciences, 80(6), 577–581. [Link]
-
Organic Syntheses. 1-diethylamino-3-butanone. [Link]
Sources
Technical Support Center: Stability of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one
Welcome to the technical support guide for (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one (CAS 138716-23-1)[1][2][3]. This document is intended for researchers, scientists, and drug development professionals who are utilizing this versatile protein degrader building block in their experimental workflows[1][2]. Our goal is to provide you with in-depth, field-proven insights into the stability of this compound in solution, helping you to anticipate and troubleshoot potential challenges.
The core structure of this molecule is an enaminone, which is a class of compounds known for their reactivity and susceptibility to certain environmental conditions. Understanding these properties is crucial for generating reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound is turning yellow and showing a new peak in my LC-MS analysis. What is happening?
A1: The observed color change and the appearance of a new analytical peak are classic indicators of compound degradation. The most probable cause is the hydrolysis of the enaminone moiety. Enaminones are susceptible to acid-catalyzed hydrolysis, which cleaves the molecule into its constituent amine (dimethylamine) and a β-dicarbonyl compound.[4][5][6] The rate of this degradation is highly dependent on the pH of the solution.
The likely degradation pathway involves the protonation of the vinyl carbon of the enaminone, which is often the rate-controlling step in the hydrolysis process.[4] This is followed by the attack of water, leading to the eventual breakdown of the molecule.
Q2: In which solvents is this compound most stable?
A2: Based on the general properties of related chalcones and heterocyclic compounds, this compound is expected to be most stable in aprotic, non-polar to moderately polar organic solvents.[7] Recommended solvents for preparing stock solutions include:
-
Good choices: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetone.[7][8][9]
-
Use with caution: Protic solvents like methanol and ethanol can participate in degradation, especially if acidic or basic impurities are present.[7]
-
Avoid: Aqueous solutions, particularly those with acidic pH, will promote hydrolysis.[5][6]
Q3: I need to use this compound in an aqueous buffer for my biological assay. What precautions should I take?
A3: Working in aqueous buffers requires careful planning to minimize degradation. Here are some key recommendations:
-
pH Control: Maintain the pH of your buffer as close to neutral (pH 7.0-7.4) as possible. Both acidic and strongly basic conditions can accelerate degradation.
-
Fresh Preparations: Prepare your working solutions in the aqueous buffer immediately before use. Do not store the compound in aqueous media for extended periods.
-
Temperature: Perform your experiments at the lowest practical temperature to slow down the rate of hydrolysis.
-
Concentration: Prepare a concentrated stock solution in a recommended organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer to the final working concentration just prior to the experiment. This minimizes the time the compound is exposed to the aqueous environment.
Q4: Is this compound sensitive to light?
Recommendation: Store stock solutions in amber vials or wrap containers in aluminum foil and minimize exposure to ambient light during experimental procedures.
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Degradation in Media | 1. Prepare a fresh dilution of your compound from a stable stock solution for each experiment. 2. Analyze the stability of the compound in your specific cell culture media over the time course of your experiment using LC-MS. | The enaminone is likely hydrolyzing in the aqueous, buffered environment of the cell culture media. The rate of degradation can be influenced by components in the media, leading to a decrease in the effective concentration of the active compound over time. |
| Precipitation | 1. Visually inspect your working solutions for any signs of precipitation. 2. Determine the solubility of the compound in your final assay buffer. | Chalcone-like compounds can have limited solubility in aqueous solutions.[8][12] If the compound precipitates, the actual concentration in solution will be lower than intended, leading to variable results. |
Issue 2: Poor recovery during sample extraction.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Degradation during Extraction | 1. Ensure your extraction solvents are neutral and free of acidic or basic contaminants. 2. Minimize the time the sample is in contact with any aqueous phases. 3. Consider solid-phase extraction (SPE) as a gentler alternative to liquid-liquid extraction. | If the extraction process involves acidic or basic aqueous solutions, the compound can degrade. The choice of extraction method and solvents is critical for maintaining the integrity of the analyte.[13] |
| Adsorption to Surfaces | 1. Use silanized glassware or low-adsorption plasticware. 2. Include a small percentage of a compatible organic solvent in your mobile phase if using HPLC. | The hydrophobic naphthalene group can cause the compound to adsorb to glass and plastic surfaces, leading to lower than expected concentrations. |
Experimental Protocols
Protocol 1: Assessing Compound Stability in a Given Solvent
This protocol provides a framework for evaluating the stability of this compound in a solvent of interest.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, PBS buffer pH 7.4)
-
HPLC or LC-MS system with a suitable C18 column
-
Amber vials
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve the compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).
-
Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of the solution onto the HPLC or LC-MS system to obtain an initial chromatogram and peak area for the parent compound.
-
Incubation: Store the stock solution under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), inject an aliquot of the stock solution and analyze it under the same conditions as the T0 sample.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T0 peak area. The appearance of new peaks and a decrease in the parent peak area indicate degradation.
Caption: Workflow for assessing compound stability.
Protocol 2: General Procedure for Preparing a Working Solution for Biological Assays
This protocol minimizes the risk of degradation when preparing the compound for use in aqueous-based biological experiments.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous assay buffer (e.g., PBS, cell culture medium), pre-warmed to the experimental temperature.
Procedure:
-
High-Concentration Stock: Prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Intermediate Dilution (Optional): If a large dilution is required, perform an intermediate dilution in DMSO.
-
Final Working Solution: Just before adding the compound to your assay, perform the final dilution by adding the required volume of the DMSO stock to the pre-warmed aqueous buffer. Mix thoroughly by vortexing or pipetting.
-
Immediate Use: Use the final working solution immediately. Do not store the compound in the aqueous buffer.
Caption: Recommended dilution workflow for biological assays.
Understanding the Chemistry: The Enaminone Moiety
The key to understanding the stability issues of this compound lies in the chemistry of the enaminone functional group.
Caption: Simplified acid-catalyzed hydrolysis of the enaminone.
The hydrolysis of enamines and imines is a well-documented process in organic chemistry.[6][14][15] The reaction is initiated by protonation, which makes the molecule susceptible to attack by a nucleophile like water. The presence of the electron-withdrawing carbonyl group and the naphthalene ring system can influence the electron density of the enamine double bond, affecting its reactivity.
By understanding these fundamental principles, researchers can design experiments that mitigate the risk of degradation and ensure the integrity of their results.
References
- Dixon, J. E., & T. I. P. (1983). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of Pharmaceutical Sciences, 72(7), 709-717.
- Sweeting, S. G., et al. (2020). The solubility and stability of heterocyclic chalcones compared with trans-chalcone.
- Sweeting, S. G., et al. (2020). The solubility and stability of heterocyclic chalcones compared with trans-chalcone. SciSpace.
- Greenhill, J. V. (1977). A study of the rates of hydrolysis of certain enaminones. Journal of the Chemical Society, Perkin Transactions 2, (10), 1258-1264.
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. Retrieved from [Link]
- Sweeting, S. G., et al. (2020). The solubility and stability of heterocyclic chalcones compared with trans-chalcone.
- Nowak, M., et al. (2023). Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities. Molecules, 28(19), 6808.
-
Organic Chemistry. (2017, February 28). Mechanism of Enamine Hydrolysis Organic Chemistry [Video]. YouTube. [Link]
- Kumar, R., et al. (2020). Chalcone synthesis, properties and medicinal applications: a review.
- Irshad, R., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(4), 1273-1303.
- Skalamera, D., et al. (2022). Photochemical Reactivity of Naphthol-Naphthalimide Conjugates and Their Biological Activity. International Journal of Molecular Sciences, 23(15), 8624.
-
CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]
- Schulze, M., et al. (2020). Polymeric Photoacids Based on Naphthols—Design Criteria, Photostability, and Light‐Mediated Release.
- Dutta, T. K., & G. J. Z. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 12, 638105.
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. calpaclab.com [calpaclab.com]
- 3. CAS 138716-23-1 | 4636-1-E3 | MDL MFCD00179142 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of the rates of hydrolysis of certain enaminones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photochemical Reactivity of Naphthol-Naphthalimide Conjugates and Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The solubility and stability of heterocyclic chalcones compared with trans-chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. env.go.jp [env.go.jp]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing the Synthesis of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one
Welcome to the technical support center for the synthesis and optimization of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis of this valuable enaminone intermediate.
Introduction
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of various heterocyclic compounds. Its synthesis is typically achieved through the condensation of 2-acetylnaphthalene with a formylating agent, most commonly dimethylformamide dimethyl acetal (DMFDMA) or the more reactive Bredereck's reagent. While the reaction appears straightforward, achieving high yield and purity requires careful control of reaction conditions. This guide provides a comprehensive overview of the synthesis, optimization strategies, and solutions to frequently encountered problems.
Reaction Mechanism and Key Synthetic Routes
The formation of this compound proceeds via a condensation reaction. The two primary and effective methods for this transformation are the use of Bredereck's reagent or a Claisen-Schmidt condensation with DMFDMA.
Route 1: Using Bredereck's Reagent
Bredereck's reagent, tert-butoxybis(dimethylamino)methane, is a highly effective aminomethylenating agent.[1] Its enhanced reactivity stems from the in situ generation of a strong base (tert-butoxide) and an electrophilic iminium ion upon thermal decomposition.[2]
Mechanism:
-
Deprotonation: The tert-butoxide abstracts an α-proton from 2-acetylnaphthalene to form a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbon of the iminium ion.
-
Elimination: The resulting adduct undergoes β-elimination of dimethylamine to yield the final enaminone product.
Route 2: Claisen-Schmidt Condensation with DMFDMA
The Claisen-Schmidt condensation is a classic method for forming α,β-unsaturated ketones.[3] In this context, it involves the reaction between 2-acetylnaphthalene and dimethylformamide dimethyl acetal (DMFDMA). This reaction is typically base-catalyzed.
Mechanism:
-
Enolate Formation: A base abstracts an α-proton from 2-acetylnaphthalene to form the enolate.
-
Nucleophilic Addition: The enolate attacks the carbonyl carbon of DMFDMA.
-
Elimination: The intermediate undergoes elimination of a methoxy group and dimethylamine to form the product.
Experimental Protocols
Protocol 1: Synthesis using Bredereck's Reagent
Materials:
-
2-Acetylnaphthalene
-
Bredereck's reagent
-
Anhydrous toluene
-
Magnetic stirrer with heating
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-acetylnaphthalene (1.0 eq).
-
Add anhydrous toluene (5-10 mL per mmol of 2-acetylnaphthalene).
-
Add Bredereck's reagent (1.2-1.5 eq) to the stirred solution.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on basic alumina.
Protocol 2: Synthesis via Claisen-Schmidt Condensation with DMFDMA
Materials:
-
2-Acetylnaphthalene
-
Dimethylformamide dimethyl acetal (DMFDMA)
-
Anhydrous xylene
-
Magnetic stirrer with heating
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 2-acetylnaphthalene (1.0 eq) in anhydrous xylene.
-
Add DMFDMA (2.0-3.0 eq).
-
Reflux the mixture for 8-12 hours.[4]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product.
Troubleshooting Guide & FAQs
Here we address specific issues that may arise during the synthesis of this compound.
Q1: The reaction is very slow or incomplete, even after extended reaction time. What could be the cause?
A1: Several factors can contribute to a sluggish or incomplete reaction:
-
Insufficient Temperature: Both the Bredereck's reagent and DMFDMA methods require elevated temperatures to proceed at a reasonable rate. For the Bredereck's reagent, ensure the temperature is within the 80-110 °C range. For the DMFDMA method, refluxing in xylene (b.p. ~140 °C) is often necessary.[4] Lower temperatures will significantly slow down the reaction.
-
Moisture in the Reaction: Bredereck's reagent and DMFDMA are sensitive to moisture. Water will hydrolyze these reagents, rendering them inactive. Ensure all glassware is flame-dried, and use anhydrous solvents.
-
Poor Quality Reagents: The purity of the starting materials is crucial. 2-acetylnaphthalene should be pure, and the formylating agents should be of high quality and properly stored. Bredereck's reagent should be a colorless to slightly yellow liquid; significant discoloration may indicate decomposition.
-
Insufficient Reagent: An inadequate excess of the formylating agent can lead to an incomplete reaction. For Bredereck's reagent, an excess of 1.2-1.5 equivalents is recommended. For DMFDMA, a larger excess (2-3 equivalents) is often required due to its lower reactivity.
Q2: My TLC plate shows multiple spots, including what I suspect are side products. What are the likely impurities?
A2: The formation of multiple products is a common issue. Here are some likely culprits:
-
Unreacted 2-Acetylnaphthalene: This will appear as a distinct spot on the TLC plate. It can be identified by co-spotting with the starting material.
-
Bis-condensation Product: It is possible for the enolate of the product to react with another molecule of the formylating agent, leading to a more complex structure. This is more likely with highly reactive reagents and prolonged reaction times.
-
Hydrolysis Product: If water is present, the enaminone product can hydrolyze back to the β-ketoaldehyde, which may exist in equilibrium with its enol form. This can lead to streaking or multiple spots on the TLC plate.
-
Self-condensation of 2-Acetylnaphthalene: Under strongly basic conditions and high temperatures, 2-acetylnaphthalene can undergo self-condensation, although this is generally less favorable than the reaction with the formylating agent.
Q3: I am having difficulty purifying the product by column chromatography on silica gel. The product seems to be decomposing on the column.
A3: Enaminones are known to be sensitive to acidic conditions, and standard silica gel is acidic. This can lead to hydrolysis of the enamine functionality on the column, resulting in low recovery and impure fractions.
Solutions:
-
Use Basic Alumina: Basic alumina is the recommended stationary phase for the purification of enaminones. It provides a non-acidic environment, preventing decomposition.
-
Neutralized Silica Gel: If basic alumina is not available, you can neutralize silica gel. This can be done by preparing a slurry of silica gel in your eluent containing 1-2% triethylamine. The triethylamine will neutralize the acidic sites on the silica gel.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective purification method that avoids chromatography altogether. Suitable solvent systems include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Avoid Chlorinated Solvents: Dichloromethane can contain trace amounts of HCl, which can contribute to the decomposition of the enaminone. If possible, use other solvents for your chromatography.
Q4: The yield of my reaction is consistently low. How can I optimize it?
A4: Low yields can often be improved by systematically optimizing the reaction conditions.
| Parameter | Recommendation for Optimization | Rationale |
| Formylating Agent | If using DMFDMA, consider switching to Bredereck's reagent. | Bredereck's reagent is more reactive and often gives higher yields, especially with less reactive ketones.[1] |
| Solvent | Use a high-boiling, non-polar, aprotic solvent like toluene or xylene. | These solvents allow for the necessary high reaction temperatures and are compatible with the reagents.[1] |
| Temperature | Systematically vary the temperature (e.g., 80°C, 100°C, 120°C) and monitor the reaction by TLC. | An optimal temperature will balance reaction rate with the potential for side product formation.[5] |
| Reaction Time | Monitor the reaction at regular intervals (e.g., every hour) by TLC to determine the point of maximum product formation. | Over-extending the reaction time can lead to the formation of byproducts and degradation of the desired product. |
| Stoichiometry | Vary the excess of the formylating agent (e.g., 1.2, 1.5, 2.0 eq of Bredereck's reagent). | An optimal excess will drive the reaction to completion without leading to excessive side reactions. |
Q5: My final product is an oil, but I was expecting a solid. What should I do?
A5: While this compound is typically a solid at room temperature, an oily product may indicate the presence of impurities.
-
Verify Purity: Analyze the product by ¹H NMR and/or LC-MS to assess its purity. The presence of residual solvent or side products can lower the melting point.
-
Purification: If impurities are present, repurify the product using the methods described in Q3.
-
Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes induce crystallization by removing soluble impurities.
-
Seeding: If you have a small amount of solid product, you can use it as a seed crystal to induce crystallization in the bulk of the oil.
References
-
UCHEM. BREDERECK'S REAGENT. [Link]
-
CP Lab Safety. 3-(Dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one, min 97%, 1 gram. [Link]
-
Wikipedia. Claisen–Schmidt condensation. [Link]
- Ghareb, N., et al. (2020). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Egyptian Journal of Chemistry, 63(10), 3755-3765.
- Salem, I. A., et al. (2015). Structural and Photophysical Properties of (2E)-3-[4-(Dimethylamino) Phenyl]-1-(Naphthalen-1-yl) Prop-2-en-1-One (DPNP) in Different Media. Journal of Fluorescence, 25(5), 1279-1291.
- Google Patents. CN115745817A - Method for preparing 3- (dimethylamino) -1- (naphthalene-1-yl) -1-acetone hydrochloride.
- Wang, Z., et al. (2018). The naphthalene synthesis via the enaminone‐based annulation in aqueous DCE. Applied Organometallic Chemistry, 32(11), e4537.
-
Virtuous Lifesciences. 3-(dimethylamino)-1-(naphthalen-2-yl)propan-1-ol. [Link]
-
PubChem. 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one. [Link]
- Hassaneen, H. M. E. (2011).
- Roy, D. (2023). Effect of Temperature on the Purity and Yield of Aspirin. International Journal of High School Research, 5(1), 22-27.
-
Hassaneen, H. M. E. (2011). Chemistry of the Enaminone of 1-Acetylnaphthalene under Microwave Irradiation Using Chitosan as a Green Catalyst. Molecules, 16(1), 609-623. [Link]
-
Organic Chemistry Portal. Enaminone synthesis by amination. [Link]
-
Autechaux. CAS 13634-66-7 3-(DIMETHYLAMINO)-1-(NAPHTHALEN-2-YL)PROPAN-1-OL. [Link]
-
Royal Society of Chemistry. Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. [Link]
-
Magritek. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. [Link]
-
Taylor & Francis. Claisen-Schmidt condensation – Knowledge and References. [Link]
-
SciSpace. Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. [Link]
-
PubChem. (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. [Link]
-
ACS Omega. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. [Link]
- Bresolin, L., et al. (2017). Crystal structure of (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one.
-
Roy, D. (2023). Effect of Temperature on the Purity and Yield of Aspirin. International Journal of High School Research, 5(1), 22-27. [Link]
-
ACS Omega. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. [Link]
-
ResearchGate. Analytical, Spectroscopic and Crystallographic Characterization of 3-[(2E)-3-Phenylprop-2-en-1-ylidene]pentane-2,4-dione. [Link]
-
ResearchGate. ChemInform Abstract: 1,2,5,6- and 1,2,7,8-Tetrakis(dimethylamino)naphthalenes and Their Dications: Syntheses and Properties. [Link]
Sources
(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one solubility problems and solutions
Welcome to the technical support resource for (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one (CAS: 138716-23-1), a versatile enaminone building block. This guide is designed for researchers, medicinal chemists, and drug development professionals to proactively address and resolve solubility challenges encountered during its use in experimental settings. As a molecule with a significant hydrophobic naphthyl moiety, its poor aqueous solubility is a primary hurdle that can impact the reliability and reproducibility of in vitro and in vivo studies.
This document provides a structured approach to understanding and overcoming these issues through a series of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and solubility of this compound.
Q1: My stock solution of this compound in DMSO is clear, but I see a precipitate forming as soon as I add it to my aqueous assay buffer. What's happening?
A: This is a classic case of a compound "crashing out" of solution due to a dramatic shift in solvent polarity. While this compound is readily soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), its solubility is significantly lower in aqueous media. When a concentrated DMSO stock is diluted into a large volume of buffer, the compound's local environment rapidly becomes aqueous, and its solubility limit is exceeded, leading to precipitation.[1] This is an issue of kinetic solubility, where the compound doesn't have sufficient time to reach a stable dissolved state in the new solvent environment.[1]
Q2: What is the maximum final concentration of DMSO I should aim for in my assay to maintain the solubility of this compound?
A: While there's no universal rule, a final DMSO concentration of 0.5% to 1% is a widely accepted industry standard for cell-based and enzymatic assays.[1] It is crucial to maintain a consistent final DMSO concentration across all experimental conditions, including vehicle controls, to mitigate any solvent-induced artifacts. Higher concentrations of DMSO can not only increase the risk of compound precipitation but may also introduce off-target effects or toxicity to your biological system.
Q3: Can the pH of my assay buffer influence the solubility of this compound?
A: Yes, the pH of the buffer can significantly impact the solubility of this compound. The molecule contains a dimethylamino group, which is a weak base. In acidic to neutral conditions (pH < ~7.4), this group can become protonated, forming a more polar and, therefore, more water-soluble cation. Conversely, under basic conditions, the compound will be in its neutral, less soluble form. Therefore, working at a slightly acidic pH may enhance its aqueous solubility. However, the chosen pH must be compatible with your biological assay system.
Q4: I've noticed batch-to-batch variability in the solubility of the compound. Why would this occur?
A: Variability in solubility can sometimes be attributed to differences in the solid-state properties of the compound between batches, such as crystallinity and polymorphism.[2][3] Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities and dissolution rates.[2] If you suspect this to be an issue, it is advisable to characterize the solid form of the material you are using.
Part 2: Troubleshooting Guide for Precipitation Issues
This section provides a systematic approach to diagnosing and resolving precipitation problems during your experiments.
Initial Assessment: Visual Inspection and Concentration Check
-
Visual Cue: The first sign of a solubility issue is often the appearance of a cloudy or hazy suspension, or even visible particulate matter, in your assay wells after the addition of the compound.[4]
-
Actionable Step: The primary suspect is that the final concentration of this compound in your assay exceeds its aqueous solubility limit.
-
Solution: Perform a serial dilution of your compound in the final assay buffer to determine the maximum concentration at which it remains fully dissolved. This can be assessed visually or, for a more quantitative measure, by nephelometry.[1]
Systematic Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing solubility issues with this compound.
Caption: A step-by-step decision tree for troubleshooting precipitation.
Part 3: Experimental Protocols and Advanced Solutions
If basic troubleshooting does not resolve the precipitation, more advanced formulation strategies may be necessary.
Protocol 1: Determination of Kinetic Aqueous Solubility
This protocol provides a method to estimate the maximum soluble concentration of this compound in your specific assay buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific aqueous assay buffer
-
96-well microplate (clear for visual, black for fluorescence/nephelometry)
-
Multichannel pipette
-
Plate reader or nephelometer (optional, for quantitative measurement)
Procedure:
-
Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved.
-
Serial Dilution in DMSO: In a 96-well plate (the "compound plate"), perform a 2-fold serial dilution of the 10 mM stock in DMSO. For example, pipette 40 µL of the 10 mM stock into the first column, then transfer 20 µL to the next column containing 20 µL of DMSO, and so on.
-
Prepare Assay Plate: In a separate 96-well plate (the "assay plate"), add 98 µL of your assay buffer to each well.
-
Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the compound plate to the corresponding wells of the assay plate. This creates a 1:50 dilution and a final DMSO concentration of 2%.
-
Mix and Incubate: Mix immediately by gentle orbital shaking for 30-60 seconds. Incubate the plate at your experimental temperature (e.g., room temperature or 37°C) for 1-2 hours, protected from light.
-
Observation: Visually inspect the wells for any signs of precipitation. The highest concentration that remains clear is your approximate kinetic solubility limit under these conditions. For more precise measurement, read the plate using a nephelometer.
Advanced Solubilization Strategies
For challenging cases where higher concentrations are required, consider the following formulation approaches.[5][6][7]
| Strategy | Mechanism of Action | Suitability for this compound | Key Considerations |
| Co-solvency | Reduces the polarity of the aqueous medium, increasing the solubility of hydrophobic compounds.[8][9] | High. The compound's hydrophobicity makes it a good candidate. | The co-solvent (e.g., ethanol, propylene glycol, PEG 400) must be compatible with the assay and not cause biological effects at the used concentration. |
| pH Adjustment | As discussed in the FAQs, leveraging the basic dimethylamino group to form a more soluble salt at lower pH. | Moderate to High. | The pH must be within the viable range for the biological system. A buffer with a pKa close to the desired pH should be used. |
| Complexation with Cyclodextrins | Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic naphthyl group, increasing the apparent water solubility of the compound.[3][6] | High. The size of the naphthyl group is suitable for encapsulation by β- or γ-cyclodextrins. | The cyclodextrin itself should not interfere with the assay. The binding affinity of the compound to the cyclodextrin needs to be considered. |
| Use of Surfactants | Above their critical micelle concentration (CMC), surfactants form micelles that can solubilize hydrophobic compounds within their core. | Moderate. | Surfactants like Tween® 20 or Triton™ X-100 can be effective but may also disrupt cell membranes or denature proteins, so their use must be carefully validated. |
| Solid Dispersions | Dispersing the compound in a hydrophilic polymer matrix at the molecular level can enhance its dissolution rate and solubility.[10][11] | More suitable for oral formulation development than for typical in vitro assays. | Requires specialized preparation techniques like spray drying or melt extrusion. |
Workflow for Selecting a Solubilization Strategy
Caption: A workflow for choosing an appropriate advanced solubilization method.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively manage the solubility challenges associated with this compound, leading to more accurate and reliable experimental outcomes.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
- Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499).
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Kaur, T., & Singh, J. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Singh, A., & Biswal, S. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Nanotechnology, 4(1), 1261-1269. [Link]
- Jain, S., & Patel, N. (2011). Strategies for solubility enhancement of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research, 6(1), 58-65.
-
Jadhav, N. R., & Patil, P. B. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences, 14(1), 1-10. [Link]
-
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(3). [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. [Link]
-
Stefani, H. A., Costa, I. M., & Silva, D. de O. (2000). An Easy Synthesis of Enaminones in Water as Solvent. Synthesis, 2000(10), 1526-1528. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. mdpi.com [mdpi.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijmsdr.org [ijmsdr.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Synthesis of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one
Welcome to the technical support center for the synthesis of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile enaminone intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
I. Reaction Overview and Mechanism
The synthesis of this compound is typically achieved through the condensation of 2-acetylnaphthalene with an aminal ester, most commonly dimethylformamide dimethyl acetal (DMFDMA) or Bredereck's reagent (tert-butoxybis(dimethylamino)methane).
The reaction proceeds via a condensation mechanism. The methyl group of 2-acetylnaphthalene, being activated by the adjacent carbonyl group, possesses acidic protons. In the presence of a reagent like DMFDMA, a molecule of methanol is eliminated to form the enaminone product. While the reaction can be driven by thermal means, microwave irradiation has been shown to significantly reduce reaction times and improve yields.[1][2]
Caption: General reaction scheme for the synthesis of the target enaminone.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient reaction temperature or time. 2. Poor quality of reagents. 3. Presence of excess moisture. | 1. Increase reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC. [1][3]2. Use freshly opened or properly stored DMFDMA. Ensure 2-acetylnaphthalene is pure. 3. While some water can promote the reaction, excess water can lead to hydrolysis of DMFDMA.[4][5][6] Use anhydrous solvents if the reaction is conducted in a solvent. |
| Multiple Spots on TLC, Including Starting Material | 1. Incomplete reaction. 2. Side reactions. | 1. Increase the stoichiometry of DMFDMA (e.g., to 1.2-1.5 equivalents).[1] Continue heating and monitor by TLC until the starting material spot disappears or is significantly diminished. 2. If unfamiliar spots are observed, consider the possibility of side reactions such as self-condensation of 2-acetylnaphthalene, although this is less likely under these conditions. |
| Product is an Oil Instead of a Solid | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product by column chromatography on silica gel. [1]2. Ensure all solvent is removed under high vacuum. |
| Difficulty in Purifying the Product | 1. Similar polarity of product and impurities. 2. Product streaking on the TLC plate. | 1. Optimize the eluent system for column chromatography. A mixture of petroleum ether and ethyl acetate is often effective. [1]2. Add a small amount of triethylamine (e.g., 0.5-1%) to the eluent to suppress streaking caused by the basicity of the dimethylamino group. |
| Product Decomposes During Workup or Purification | 1. Hydrolysis of the enaminone. | 1. Enaminones can be sensitive to acidic conditions. Avoid acidic workups. If an aqueous workup is necessary, use a neutral or slightly basic solution (e.g., saturated sodium bicarbonate). |
III. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and purity of the final product?
A1: this compound is typically a yellowish-brown oil or a low-melting solid.[1] Commercially available samples are often cited with a purity of 95-97%.[7][8]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is an effective way to monitor the reaction.[3] Use a suitable eluent system, such as a mixture of petroleum ether and ethyl acetate. The product is expected to be more polar than the starting 2-acetylnaphthalene. Staining with potassium permanganate can help visualize the spots.
Q3: What are the key NMR signals to confirm the formation of the product?
A3: In the 1H NMR spectrum, you should look for:
-
Two singlets for the two methyl groups of the dimethylamino moiety.
-
A set of doublets for the vinylic protons, with a coupling constant characteristic of the E-isomer.
-
A complex multiplet pattern in the aromatic region corresponding to the naphthalenyl group.[1]
Q4: Can I use Bredereck's reagent instead of DMFDMA?
A4: Yes, Bredereck's reagent is a powerful alternative for the synthesis of enaminones and can be particularly effective for less reactive substrates. The reaction mechanism is similar, involving the elimination of tert-butanol and dimethylamine.
Q5: What is the role of water in this reaction?
A5: Interestingly, while excess water can be detrimental, studies on similar enaminone syntheses have shown that a controlled amount of water can promote the reaction.[4][5][6] It is proposed that water can facilitate a hydrolysis-dehydration condensation pathway. However, for reproducible results, it is generally recommended to run the reaction under anhydrous conditions unless a water-promoted protocol is being specifically followed.
Q6: My product seems to be a mixture of E/Z isomers. How can I confirm this and is it a problem?
A6: The presence of both isomers would be evident in the 1H NMR spectrum, with two sets of signals for the vinylic protons and potentially the dimethylamino groups. The E-isomer is generally the thermodynamically more stable and expected major product. For many subsequent reactions, a mixture of isomers may not be problematic as the enaminone is often used as an intermediate. If a single isomer is required, careful purification by chromatography or recrystallization may be necessary.
IV. Experimental Protocol
This protocol is a general guideline based on literature procedures.[1] Optimization may be required based on your specific laboratory conditions and reagent quality.
Materials:
-
2-Acetylnaphthalene
-
Dimethylformamide dimethyl acetal (DMFDMA)
-
Xylene (anhydrous)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-acetylnaphthalene (1.0 eq).
-
Add anhydrous xylene.
-
Add DMFDMA (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 140 °C).
-
Monitor the reaction progress by TLC. The reaction is typically complete within 8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a yellowish-brown oil.
Microwave-Assisted Synthesis: [1]
-
In a microwave-safe vessel, mix 2-acetylnaphthalene (1.0 eq) and DMFDMA (1.0 eq) without a solvent.
-
Irradiate the mixture with focused microwaves at 180 °C for 20 minutes.
-
After cooling, purify the product by flash column chromatography as described above.
Caption: Experimental workflow for the synthesis of the target enaminone.
V. References
-
Water-Promoted Synthesis of Enaminones: Mechanism Investigation a... - Ingenta Connect. Available at: [Link]
-
Water-Promoted Synthesis of Enaminones: Mechanism Investigation and Application in Multicomponent Reactions | Semantic Scholar. Available at: [Link]
-
Water-Promoted Synthesis of Enaminones: Mechanism Investigation and Application in Multicomponent Reactions - Taylor & Francis Online. Available at: [Link]
-
One-Pot Synthesis of Enaminones Using Gold's Reagent - ResearchGate. Available at: [Link]
-
Recent Advances in Reactions Using Enaminone in Water or Aqueous Medium | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure - MDPI. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. Available at: [Link]
-
3-(Dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one, min 97%, 1 gram - CP Lab Safety. Available at: [Link]
-
Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Available at: [Link]
-
Chemistry of the Enaminone of 1-Acetylnaphthalene under Microwave Irradiation Using Chitosan as a Green Catalyst - MDPI. Available at: [Link]
-
Structural and Photophysical Properties of (2E)-3-[4-(dimethylamino) phenyl]-1-(naphthalen-1-yl) prop-2-en-1-one (DPNP) in Different Media - PubMed. Available at: [Link]
-
Chemistry of the enaminone of 1-acetylnaphthalene under microwave irradiation using chitosan as a green catalyst - PubMed. Available at: [Link]
-
(PDF) Chemistry of the Enaminone of 1-Acetylnaphthalene under Microwave Irradiation Using Chitosan as a Green Catalyst - ResearchGate. Available at: [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - Conicet. Available at: [Link]
Sources
- 1. Chemistry of the Enaminone of 1-Acetylnaphthalene under Microwave Irradiation Using Chitosan as a Green Catalyst [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure [mdpi.com]
- 4. Water-Promoted Synthesis of Enaminones: Mechanism Investigation a...: Ingenta Connect [ingentaconnect.com]
- 5. Water-Promoted Synthesis of Enaminones: Mechanism Investigation and Application in Multicomponent Reactions | Semantic Scholar [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. calpaclab.com [calpaclab.com]
- 8. CAS 138716-23-1 | 4636-1-E3 | MDL MFCD00179142 | this compound | SynQuest Laboratories [synquestlabs.com]
Technical Support Center: Scaling Up the Synthesis of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one
Welcome to the technical support center for the synthesis of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up this valuable enaminone synthesis. We will delve into the underlying chemistry to provide not just solutions, but a deeper understanding of the reaction, enabling you to troubleshoot effectively and optimize your process for larger scales.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable approach for synthesizing this enaminone is the condensation reaction between 2-acetylnaphthalene and a formylating agent, such as Bredereck's reagent (tert-butoxybis(dimethylamino)methane) or a mixture of dimethylformamide dimethyl acetal (DMF-DMA).[1] Bredereck's reagent is often favored for its high reactivity and the fact that it can be used under relatively mild conditions.[2][3][4] The reaction proceeds by forming an enolate from 2-acetylnaphthalene, which then reacts with the formylating agent.
Q2: What are the key advantages of using Bredereck's reagent for this synthesis?
A2: Bredereck's reagent is a powerful aminomethylenating agent.[2] Its use in this synthesis offers several advantages:
-
High Reactivity: It readily reacts with CH-acidic ketones like 2-acetylnaphthalene, often leading to excellent yields.[2]
-
In Situ Base Generation: The reagent thermally decomposes to generate a strong base (tert-butoxide) and an iminium ion in situ.[3] This simplifies the reaction setup by not requiring an additional strong base.
-
Mild Conditions: The reaction can often be carried out at moderate temperatures, which helps to minimize side reactions.
Q3: My enaminone product appears to be unstable during workup or storage. What could be the cause and how can I mitigate this?
A3: Enaminones can be susceptible to hydrolysis, especially under acidic conditions.[5] The enamine functionality can be cleaved by water to revert to the corresponding β-dicarbonyl compound. To enhance stability:
-
Workup: Ensure your workup procedure is neutral or slightly basic. A wash with a mild base like sodium bicarbonate solution can be beneficial.[5]
-
Solvent Choice: Use aprotic solvents for extraction and purification to minimize contact with water.
-
Storage: Store the final product as a solid in a cool, dark, and dry place.[5] Enaminones are generally more stable in the solid state than in solution.[5] If a solution is necessary, prepare it fresh using an aprotic solvent.
Troubleshooting Guide: Common Scale-Up Issues
Scaling up a reaction from the lab bench to a larger reactor can introduce a new set of challenges. Here, we address specific problems you might encounter with the synthesis of this compound.
Issue 1: Low Yield or Incomplete Reaction at Larger Scale
Possible Causes & Solutions:
-
Inefficient Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of poor reagent mixing. This can result in side reactions or unreacted starting material.
-
Solution: Ensure your reactor is equipped with an appropriate overhead stirrer that provides good agitation for the entire reaction volume. The shape of the reactor and the stirrer blade design are crucial for achieving homogeneity.
-
-
Heat Transfer Issues: The surface-area-to-volume ratio decreases as you scale up, making heat transfer less efficient. Exothermic reactions can become difficult to control, while endothermic reactions may not reach the required temperature.
-
Solution: Monitor the internal reaction temperature closely. For exothermic reactions, consider slower addition of reagents or using a reactor with better heat exchange capabilities (e.g., a jacketed reactor with a circulating temperature control system). For endothermic reactions, ensure your heating mantle or oil bath has sufficient power for the larger volume.
-
-
Reagent Purity: The impact of impurities in starting materials is often magnified at a larger scale.
-
Solution: Use high-purity 2-acetylnaphthalene and Bredereck's reagent. If synthesizing Bredereck's reagent in-house, ensure it is free of residual alcohols or other impurities that could interfere with the reaction.
-
Issue 2: Formation of Side Products and Purification Challenges
Possible Causes & Solutions:
-
Self-Condensation of 2-Acetylnaphthalene: Under basic conditions, 2-acetylnaphthalene can undergo self-condensation (an aldol-type reaction).[6] This is more likely if the formylating agent is added too slowly or if the reaction temperature is too high.
-
Solution: Maintain a good reaction temperature and ensure the formylating agent is present in a sufficient stoichiometric amount. Adding the 2-acetylnaphthalene solution to the formylating agent (reverse addition) can sometimes minimize self-condensation.
-
-
Hydrolysis of the Product: As mentioned in the FAQs, the enaminone product can hydrolyze back to the starting materials or other byproducts if exposed to acidic conditions or excessive water during workup.
-
Solution: Perform a neutral or slightly basic workup. Use brines to reduce the amount of water in the organic layer before drying.
-
-
Difficulty with Crystallization/Purification: The crude product may be an oil or a solid that is difficult to purify by crystallization at a larger scale.
-
Solution:
-
Solvent Screening: Experiment with different solvent systems for crystallization on a small scale before attempting a large-scale crystallization.
-
Column Chromatography: While less ideal for very large scales, flash column chromatography can be a viable option for purification. A thorough screening of the mobile phase on TLC is essential to ensure good separation.
-
-
Experimental Protocols
Protocol 1: Synthesis of this compound using Bredereck's Reagent
This protocol is a general guideline and may require optimization based on your specific equipment and scale.
Materials:
-
2-Acetylnaphthalene
-
Bredereck's Reagent (tert-butoxybis(dimethylamino)methane)
-
Anhydrous Toluene (or another suitable high-boiling aprotic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Hexanes or Heptane (for crystallization)
Procedure:
-
Reaction Setup: In a clean, dry, jacketed reactor equipped with an overhead stirrer, a condenser, and a temperature probe, add 2-acetylnaphthalene (1.0 equivalent) and anhydrous toluene.
-
Reagent Addition: Begin stirring and add Bredereck's reagent (1.1 to 1.5 equivalents).
-
Heating: Heat the reaction mixture to 80-110 °C (the optimal temperature may need to be determined empirically). Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within a few hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude product can often be purified by crystallization from a suitable solvent system, such as toluene/hexanes or ethyl acetate/hexanes.
-
Table 1: Example Reaction Quantities for Different Scales
| Scale | 2-Acetylnaphthalene | Bredereck's Reagent (1.2 eq) | Toluene |
| Lab Scale | 10 g | 12.3 g | 100 mL |
| Pilot Scale | 1 kg | 1.23 kg | 10 L |
Visualizing the Process
Reaction Workflow
Caption: Experimental workflow for the synthesis of the target enaminone.
Troubleshooting Logic
Sources
Technical Support Center: (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one
Welcome to the technical support center for (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we address potential challenges related to the stability and degradation of this molecule, offering insights grounded in established chemical principles and analytical practices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a chemical compound with the molecular formula C₁₅H₁₅NO and a molecular weight of approximately 225.29 g/mol .[1][2][3] It is typically available as a light yellow to yellow solid.[2] Due to its structure, which combines an enaminone moiety with a naphthalene ring system, it is important to consider its potential for degradation under various experimental and storage conditions.
Q2: What are the primary known degradation pathways for compounds with similar structures?
While specific degradation pathways for this compound are not extensively documented in the literature, we can infer likely routes based on its constituent functional groups: the enaminone and the naphthalene moieties.
-
Hydrolysis: The enaminone functionality is susceptible to hydrolysis, particularly under acidic conditions.[4][5][6][7] The reaction is initiated by protonation of the β-carbon of the enamine, followed by nucleophilic attack by water.[4][5][8]
-
Photodegradation: The naphthalene ring is a chromophore that can absorb UV light, making the molecule susceptible to photodegradation.[9][10] This can lead to the formation of hydroxylated and other oxidized derivatives.[11][12]
-
Oxidation: Enaminones can undergo oxidative transformations.[13][14][15][16][17] The electron-rich enamine double bond and the naphthalene ring are potential sites for oxidation.
-
Thermal Degradation: While enaminones are generally stable at moderate temperatures, elevated temperatures can lead to decomposition.[18][19][20][21][22]
Q3: How should I properly store this compound to minimize degradation?
To ensure the long-term stability of this compound, it is recommended to store it as a solid in a cool (2-8 °C), dark, and dry environment, preferably under an inert atmosphere.[2] Protic solvents, especially water, should be avoided for long-term storage as they can facilitate hydrolysis.[23] If solutions are necessary, they should be prepared fresh in a suitable aprotic solvent.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound.
| Issue | Potential Cause | Troubleshooting Action |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Degradation of the compound due to improper handling or storage. | 1. Verify the storage conditions (temperature, light exposure, moisture). 2. Prepare fresh solutions in a high-purity aprotic solvent. 3. Perform a forced degradation study (see protocols below) to identify potential degradation products and their retention times. |
| Loss of compound potency or activity over time. | Chemical degradation leading to a lower concentration of the active compound. | 1. Re-analyze the purity of the compound using a validated analytical method. 2. Review experimental conditions for potential stressors (e.g., pH, light, temperature). 3. If possible, use freshly prepared or newly purchased compound for critical experiments. |
| Inconsistent experimental results. | Variability in the extent of degradation between different batches or experiments. | 1. Standardize all experimental procedures, including solution preparation and handling. 2. Incorporate control samples to monitor for degradation during the experiment. 3. Analyze samples at different time points to assess stability under your specific experimental conditions. |
Experimental Protocols for Degradation Studies
To proactively understand the stability of this compound in your experimental systems, we recommend performing forced degradation studies. These studies involve subjecting the compound to various stress conditions to identify potential degradation pathways and products.
Hydrolytic Degradation Study
This protocol assesses the stability of the compound in aqueous solutions at different pH values.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable water-miscible organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Preparation of Hydrolysis Solutions:
-
Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Neutral: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.
-
Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40 °C) and protect them from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the samples by HPLC-UV or LC-MS to determine the percentage of the parent compound remaining and to identify any degradation products.
Photodegradation Study
This protocol evaluates the compound's stability upon exposure to light.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 100 µg/mL in a quartz cuvette or a UV-transparent container.
-
Control Sample: Prepare an identical solution and wrap the container in aluminum foil to serve as a dark control.
-
Light Exposure: Place the sample and the control in a photostability chamber with a calibrated light source (e.g., a xenon lamp with UV and visible outputs).
-
Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw aliquots from both the exposed and control samples.
-
Analysis: Analyze the samples by HPLC-UV or LC-MS. Compare the chromatograms of the exposed sample to the control to identify photodegradation products.
Oxidative Degradation Study
This protocol investigates the compound's susceptibility to oxidation.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Oxidizing Agent: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the compound solution.
-
Incubation: Incubate the mixture at room temperature, protected from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot.
-
Analysis: Analyze the samples immediately by HPLC-UV or LC-MS to monitor the formation of oxidation products.
Thermal Degradation Study
This protocol assesses the stability of the compound at elevated temperatures.
Step-by-Step Methodology:
-
Solid-State Study: Place a known amount of the solid compound in a vial and heat it in an oven at a specified temperature (e.g., 80 °C).
-
Solution-State Study: Prepare a solution of the compound in a suitable high-boiling-point solvent (e.g., DMSO) and heat it in a controlled temperature bath.
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), remove a sample. For the solid-state sample, dissolve it in a suitable solvent.
-
Analysis: Analyze the samples by HPLC-UV or LC-MS to quantify the remaining parent compound and identify any thermal degradants.
Analytical Method for Degradation Analysis
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
Recommended Starting HPLC-MS Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: Monitor at a wavelength determined by the UV spectrum of the parent compound (a photodiode array detector is recommended to monitor multiple wavelengths).
-
MS Detection: Use an electrospray ionization (ESI) source in positive ion mode to identify the molecular ions of the parent compound and its degradation products.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the hypothesized degradation pathways for this compound.
Caption: Proposed Hydrolytic Degradation Pathway.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. CAS 138716-23-1 | 4636-1-E3 | MDL MFCD00179142 | this compound | SynQuest Laboratories [synquestlabs.com]
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- 4. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. youtube.com [youtube.com]
- 9. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 10. Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation [mdpi.com]
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- 16. Enaminone synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
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- 21. Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to Naphthalene-Based Enaminone Chalcones: Spotlight on (2E)-3-(Dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one
This guide provides a comparative analysis of the synthetic chalcone, (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one, placing it within the broader context of related chalcone derivatives. We will delve into its synthesis, structural rationale, and comparative biological performance, with a focus on anticancer applications, supported by experimental data and detailed protocols for researchers in drug discovery and medicinal chemistry.
Introduction: The Chalcone Scaffold and Its Strategic Modifications
Chalcones represent a pivotal class of compounds in medicinal chemistry, characterized by an open-chain flavonoid structure: two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This core scaffold is a privileged structure, meaning it is a recurring motif in biologically active compounds, and serves as a versatile starting point for the synthesis of numerous heterocyclic compounds.[3][4] The therapeutic potential of chalcones is vast, with derivatives exhibiting anti-inflammatory, antimicrobial, antioxidant, and notably, potent anticancer properties.[3][5][6]
The anticancer activity of chalcones often stems from their ability to interact with critical cellular targets, such as tubulin, and modulate key signaling pathways.[7][8] The specific chalcone under review, this compound, incorporates three key structural features designed to enhance its bioactivity:
-
The Naphthalene Ring (Ring B): Replacing a standard phenyl ring with a larger, more lipophilic naphthalene moiety can enhance binding affinity to target proteins through increased van der Waals and hydrophobic interactions. The presence of a naphthalene ring has been noted in many bioactive compounds with intriguing anticancer properties.[9]
-
The α,β-Unsaturated Carbonyl System: This reactive Michael acceptor is crucial for the biological activity of many chalcones, enabling covalent interactions with nucleophilic residues (like cysteine) in target proteins.[10]
-
The Dimethylamino Group: This strong electron-donating group significantly alters the electronic properties of the molecule. The modification of an amino group in the chalcone structure is often favorable for antitumor activity.[8][11] It transforms the chalcone into an enaminone, which can influence its mechanism of action and target selectivity compared to traditional chalcones.
This guide will compare the title compound to other naphthalene-containing and amino-substituted chalcones to elucidate the structure-activity relationships (SAR) that govern their efficacy.
Synthesis and Mechanistic Rationale
The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an acetophenone and a benzaldehyde derivative.[12] However, for the synthesis of our target enaminone, a variation is employed.
Synthetic Protocol: this compound
This protocol describes the reaction of 2-acetylnaphthalene with N,N-dimethylformamide dimethyl acetal (DMF-DMA), which serves as the source for the dimethylamino-vinyl group.
Materials:
-
2-Acetylnaphthalene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene (or another suitable high-boiling solvent)
-
Ethanol (for recrystallization)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve 2-acetylnaphthalene (1 equivalent) in toluene.
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5-2.0 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 110-120°C) and maintain for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product, this compound.
Causality of Experimental Choices:
-
DMF-DMA: This reagent is chosen as it provides a reactive "enamine" synthon that readily condenses with the acidic α-protons of the 2-acetylnaphthalene ketone.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the condensation reaction, driving it to completion. Toluene is a suitable solvent due to its high boiling point and its ability to azeotropically remove the methanol byproduct, shifting the equilibrium towards the product.
-
Recrystallization: This is a standard and effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and byproducts to yield a high-purity final product essential for accurate biological evaluation.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target enaminone chalcone.
Comparative Biological Activity: An Anticancer Perspective
Naphthalene-containing chalcones have demonstrated significant potential as anticancer agents, often acting as potent tubulin polymerization inhibitors.[13][14]
Primary Mechanism of Action: Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, motility, and shape.[13] Many successful chemotherapeutic drugs, like colchicine and the taxanes, target microtubule dynamics. Chalcones have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site.[7] This disruption leads to:
-
Mitotic Arrest: The cell cycle is halted at the G2/M phase, preventing cell division.[9]
-
Apoptosis Induction: The prolonged cell cycle arrest triggers programmed cell death, selectively eliminating rapidly proliferating cancer cells.[5][15]
Caption: Mechanism of tubulin inhibition by naphthalene chalcones.
Structure-Activity Relationship (SAR) Insights
The biological activity of a chalcone is highly dependent on the substituents on its aromatic rings.[16]
-
Ring A (derived from acetophenone): In our target molecule, this is the naphthalen-2-yl group. Its large, planar structure is thought to enhance binding at the colchicine site.
-
Ring B (derived from aldehyde): In our target molecule, this is substituted with a dimethylamino group. Strong electron-donating groups on Ring B, such as a dimethylamino group, have been shown in some contexts to decrease the electrophilicity of the Michael acceptor, which can reduce certain types of activity like anti-inflammatory effects.[16] However, in the context of anticancer agents, amino groups are often associated with increased potency, potentially by altering target interactions or improving pharmacokinetic properties.[11][17]
Comparative Cytotoxicity Data
To objectively assess the potential of this compound, we compare its structural class to other naphthalene chalcones evaluated for anticancer activity. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.
| Compound ID / Description | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Compound 3a | MCF-7 (Breast) | 1.42 ± 0.15 | Naphthalene ring; 3-hydroxy-4-methoxy phenyl ring | [13] |
| Compound 2j | A549 (Lung) | 7.8 ± 0.59 | Naphthalene-2-yl ring; Piperazine-substituted phenyl ring | [18] |
| Compound 4h | HCT116 (Colorectal) | 1.20 ± 0.07 | Naphthalene ring; Diethylamino-substituted phenyl ring | [9] |
| Compound 4h | HepG2 (Liver) | 1.02 ± 0.04 | Naphthalene ring; Diethylamino-substituted phenyl ring | [9] |
| Cisplatin (Reference) | MCF-7 (Breast) | 15.24 ± 1.27 | - | [13] |
| 5-FU (Reference) | MCF-7 (Breast) | ~2.5-5 (varies) | - | [17] |
This table summarizes data from published literature on chalcones structurally related to the topic compound. Specific data for this compound was not available in the reviewed literature, highlighting a gap for future research.
The data clearly indicates that naphthalene-chalcone hybrids are potent anticancer agents, with several derivatives showing significantly higher potency (lower IC50 values) than the standard chemotherapy drug, cisplatin, against breast cancer cells.[13] The high potency of compound 4h , which features a diethylamino group, suggests that amino substituents on the phenyl ring are indeed favorable for cytotoxicity in this scaffold.[9] This provides a strong rationale for investigating the specific dimethylamino-substituted title compound.
Experimental Protocol: In Vitro Cytotoxicity Assessment
To generate the comparative data shown above, a standardized assay is required. The MTT assay is a widely used colorimetric method for assessing cell viability and determining a compound's IC50 value.[1]
MTT Assay Protocol
Objective: To determine the concentration of a chalcone derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Principle: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the yellow, water-soluble dye into a purple, insoluble formazan precipitate. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chalcone compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1]
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration (on a log scale) and use non-linear regression analysis to determine the IC50 value.
MTT Assay Workflow Diagram
Caption: Step-by-step workflow for the MTT cell viability assay.
Conclusion and Future Directions
The structural framework of this compound combines two features associated with potent anticancer activity: a naphthalene ring and an amino substituent. Comparative data from structurally similar chalcones, particularly those with naphthalene and dialkylamino groups, demonstrate cytotoxic efficacy in the low micromolar range against various cancer cell lines, often surpassing standard chemotherapeutics in vitro.[9][13]
While direct experimental data on the title compound is sparse in current literature, the analysis of its congeners provides a compelling argument for its potential as a highly effective anticancer agent. The enaminone character imparted by the dimethylamino group may confer unique biological properties compared to traditional chalcones, warranting a thorough investigation.
Future research should focus on:
-
Synthesis and Characterization: Preparing the title compound to enable comprehensive biological screening.
-
In Vitro Evaluation: Determining its IC50 values against a broad panel of cancer cell lines and comparing its performance to the compounds listed in this guide.
-
Mechanism of Action Studies: Confirming its activity as a tubulin polymerization inhibitor and exploring other potential cellular targets.
-
In Vivo Efficacy: Assessing the compound's performance in preclinical animal models of cancer to evaluate its therapeutic potential and pharmacokinetic profile.
By systematically exploring the unique combination of a naphthalene scaffold and an enaminone system, this compound stands as a promising candidate for the development of novel and effective cancer therapies.
References
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- Ali, A. A., & Abdel-Wahab, B. F. (2022). Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay. Asian Journal of Green Chemistry.
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- Husain, A., et al. (2012). Synthesis and biological evaluation of naphthalene, furan and pyrrole based chalcones as cytotoxic and antimicrobial agents. Taipei Medical University.
- Kim, N. Y., et al. (2008). Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency. PubMed.
- Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of chalcones: a review. Scientific World Journal.
- Mete, E., et al. (2023). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. ACS Omega.
- Mete, E., et al. (2023). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. PubMed Central.
- Narender, T., & Reddy, K. P. (2017). Comparative Study on Synthesis and Biological, Pharmaceutical Applications of Aromatic Substituted Chalcones.
- Pal, M., et al. (2022). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Molecules.
- Roy, M. K., et al. (2012). Synthesis of Chalcones with Anticancer Activities.
- Saini, A., Kumar, S., & Dwivedi, J. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers in Chemistry.
- Salehi, B., et al. (2019). Chalcones: A promising molecole for the management of current clinical problems. Frontiers in Pharmacology.
- Sashidhara, K. V., et al. (2019). Chalcone Derivatives: Promising Starting Points for Drug Design. Current Organic Chemistry.
- Sim, G. S., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Molecules.
- St-Gelais, F., et al. (2005). Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase. Bioorganic & Medicinal Chemistry.
- Stefan, M., et al. (2021). Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. Molecules.
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- Tehrani, M. B., et al. (2015). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Iranian Journal of Pharmaceutical Research.
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- Zhang, L., et al. (2021). Design, synthesis and evaluation of novel dimethylamino chalcone-O-alkylamines derivatives as potential multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry.
- Zwergel, C., et al. (2021).
- ResearchGate. (n.d.). Strategies Employed to Produce Anticancer Chalcones.
- Lv, P-C., et al. (2015). Structure activity relationship investigation of coumarin-chalcone hybrids with diverse side-chains as acetylcholinesterase and butyrylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry.
- Roy, M. K., et al. (2012). Synthesis of Chalcones with Anticancer Activities. Scilit.
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A Comparative Guide to the Biological Activity of (2E)-3-(Dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Among the myriad of scaffolds explored, enaminones—compounds characterized by a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group—have emerged as a promising class. When integrated with a naphthalene moiety, these structures, specifically derivatives of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one, exhibit a compelling spectrum of biological activities. This guide provides a comprehensive comparison of the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, supported by experimental data and protocols to empower researchers in their drug discovery endeavors.
The Chemical Architecture: A Foundation for Diverse Bioactivity
The core structure, this compound, represents a unique fusion of a naphthalenyl propenone backbone with a dimethylamino group. This arrangement results in a polarized molecule with multiple sites for potential biological interactions. The naphthalene group, a lipophilic bicyclic aromatic system, is a well-established pharmacophore found in numerous approved drugs, contributing to interactions with biological targets through π-π stacking and hydrophobic interactions. The enaminone linkage provides a flexible and reactive framework, crucial for binding to enzyme active sites and other biological macromolecules.
Derivatization of this core structure, particularly by modifying the amino group or substituting the naphthalene ring, allows for the fine-tuning of its physicochemical properties and biological activity. This guide will delve into a comparative analysis of such derivatives, drawing upon available scientific literature.
Anticancer Activity: Targeting Cellular Proliferation
Naphthalene-containing compounds have demonstrated significant potential as anticancer agents, and enaminone derivatives are no exception. Their mechanism of action often involves the inhibition of key cellular processes such as tubulin polymerization, a critical step in cell division.
A structurally related naphthalene-chalcone hybrid, 1-(4-(4-(2-methoxyethyl) piperazin-1-yl) phenyl)-3-(naphthalen-2-yl)prop-2-en-1-one (a chalcone analog where the dimethylamino group is replaced by a substituted piperazinylphenyl moiety), has been evaluated for its cytotoxic effects. This compound exhibited an IC50 value of 7.835 ± 0.598 μM against the A549 human lung cancer cell line[1]. Another related chalcone, (2E)-3-(2-Bromo-6-hydroxy-4-methoxyphenyl)-1-(naphthalene-2-yl)prop-2-en-1-one , demonstrated potent anticancer activity against the MCF7 breast cancer cell line with IC50 values ranging from 6.555 to 10.14 µM .
While direct cytotoxic data for this compound is not extensively available in the reviewed literature, the activity of these related compounds underscores the potential of the naphthalen-2-yl propenone scaffold in cancer therapy. The variation in the substituent at the 3-position of the propenone backbone significantly influences the cytotoxic potency, highlighting a key area for structure-activity relationship (SAR) studies.
Comparative Anticancer Activity of Naphthalen-2-yl Propenone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(4-(4-(2-methoxyethyl) piperazin-1-yl) phenyl)-3-(naphthalen-2-yl)prop-2-en-1-one | A549 (Lung) | 7.835 ± 0.598 | [1] |
| (2E)-3-(2-Bromo-6-hydroxy-4-methoxyphenyl)-1-(naphthalene-2-yl)prop-2-en-1-one | MCF7 (Breast) | 6.555 - 10.14 |
Antimicrobial Activity: Combating Pathogenic Microbes
The prevalence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Naphthalene derivatives have shown promise in this area, and the enaminone scaffold contributes to this activity.
The aforementioned naphthalene-chalcone hybrid, 1-(4-(4-(2-methoxyethyl) piperazin-1-yl) phenyl)-3-(naphthalen-2-yl)prop-2-en-1-one , also displayed notable antimicrobial and anticandidal activity. It exhibited a Minimum Inhibitory Concentration (MIC50) of 31.250 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, and a MIC50 of 15.625 μg/mL against Candida albicans and Candida krusei[1].
These findings suggest that the naphthalen-2-yl propenone core is a viable template for the design of new antimicrobial and antifungal agents. The nature of the substituent at the amino position appears to be a critical determinant of the spectrum and potency of antimicrobial action.
Comparative Antimicrobial Activity of a Naphthalen-2-yl Propenone Derivative
| Compound/Derivative | Microorganism | MIC50 (µg/mL) | Reference |
| 1-(4-(4-(2-methoxyethyl) piperazin-1-yl) phenyl)-3-(naphthalen-2-yl)prop-2-en-1-one | Staphylococcus aureus | 31.250 | [1] |
| Staphylococcus epidermidis | 31.250 | [1] | |
| Candida albicans | 15.625 | [1] | |
| Candida krusei | 15.625 | [1] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a key focus of pharmaceutical research. Enaminones and naphthalene derivatives have been investigated for their potential to modulate inflammatory pathways.
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is frequently achieved through the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). While specific data for this compound is limited in the reviewed literature, the broader class of chalcones and related compounds are known to possess anti-inflammatory properties. For instance, some chalcone derivatives have been shown to inhibit prostaglandin E2 and inducible NO synthase activities.
The exploration of this compound derivatives as specific inhibitors of key inflammatory enzymes like COX-2 presents a promising avenue for future research.
Experimental Protocols
To facilitate further research and comparative analysis, detailed protocols for key biological assays are provided below. These protocols are based on established methodologies and can be adapted for the evaluation of novel this compound derivatives.
Synthesis of this compound
A common method for the synthesis of enaminones involves the condensation of a ketone with a dimethylformamide dimethyl acetal (DMF-DMA).
Step-by-step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-acetylnaphthalene (1 equivalent) in an appropriate solvent such as toluene or xylene.
-
Reagent Addition: Add dimethylformamide dimethyl acetal (DMF-DMA) (1.5-2 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The solvent is then removed under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.
Synthesis of this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Broth microdilution workflow for MIC determination.
Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the production of prostaglandins.
Step-by-step Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and arachidonic acid (substrate).
-
Compound Incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with various concentrations of the test compounds and a vehicle control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: After a set incubation period, stop the reaction.
-
Prostaglandin E2 (PGE2) Measurement: Measure the amount of PGE2 produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Workflow for COX-2 inhibition assay.
Conclusion and Future Directions
The (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-one scaffold and its derivatives represent a promising area for the development of new therapeutic agents. The available data, primarily from related chalcone and enaminone structures, indicates significant potential for anticancer and antimicrobial applications. The anti-inflammatory properties, while less explored for this specific subclass, are a logical extension of their known biological activities.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. This will allow for a comprehensive understanding of the structure-activity relationships, guiding the design of more potent and selective compounds. In particular, elucidating the specific molecular targets and mechanisms of action will be crucial for advancing these compounds through the drug discovery pipeline. The experimental protocols provided in this guide offer a robust framework for undertaking such investigations.
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Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. ACS Omega. 2023 Feb 13;8(7):6669-6678. [Link]
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Proapoptotic and anti-angiogenic activity of (2E)-3-(2-bromo-6-hydroxy-4-methoxyphenyl)-1-(naphthalene-2-yl) prop-2-en-1-one in MCF7 cell line. ResearchGate. 2021. [Link]
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Novel chalcone/aryl carboximidamide hybrids as potent anti-inflammatory via inhibition of prostaglandin E2 and inducible NO synthase activities: design, synthesis, molecular docking studies and ADMET prediction. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021;36(1):1856-1872. [Link]
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A Comparative Guide to the Spectroscopic Purity Analysis of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one
Introduction: The Analytical Imperative for a Versatile Synthetic Building Block
(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one is a member of the enaminone class of compounds. Enaminones are highly versatile intermediates in organic synthesis, serving as precursors for a wide array of heterocyclic compounds, alkaloids, and amino acids.[1][2][3] Their unique conjugated structure, combining a carbonyl group, an alkene, and an amine, provides multiple reactive sites, making them invaluable in medicinal chemistry and drug development.[4]
The efficacy and safety of any pharmaceutical product are directly linked to the purity of its active pharmaceutical ingredients (APIs) and intermediates.[5] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities, which can arise from starting materials, synthetic by-products, or degradation.[6][7][8][9] Even trace amounts of unwanted chemicals can alter biological activity or introduce toxicity.[9] Therefore, a robust, multi-faceted analytical strategy is not merely a quality control checkpoint but a foundational element of scientific integrity in drug development.
This guide provides an in-depth comparison of key spectroscopic techniques for the purity assessment of this compound. We will explore the causality behind experimental choices, present comparative data, and provide validated protocols designed for researchers, scientists, and drug development professionals.
Anticipating the Impurity Profile: A Synthesis-Based Approach
Effective purity analysis begins with an understanding of potential impurities. Enaminones like the target compound are commonly synthesized via the condensation of a β-dicarbonyl compound or its equivalent with an amine.[2][3][10] A prevalent method involves the reaction of a methyl ketone (2-acetylnaphthalene) with an amide acetal such as dimethylformamide-dimethyl acetal (DMF-DMA).
Based on this synthetic route, the following impurity classes should be anticipated:
| Impurity Class | Potential Specific Impurities | Origin |
| Starting Materials | 2-Acetylnaphthalene, Dimethylformamide-dimethyl acetal (DMF-DMA) | Incomplete reaction[11] |
| By-products | Products from side-reactions (e.g., self-condensation of ketone) | Non-optimized reaction conditions[6] |
| Degradation Products | Hydrolysis products (cleavage of the enamine) | Instability during workup or storage[5] |
| Residual Solvents | Toluene, Xylene, Ethanol, etc. | From reaction or purification steps[5][12] |
A Multi-Spectroscopic Approach to Purity Determination
No single analytical technique can provide a complete purity profile. A synergistic approach, leveraging the strengths of multiple spectroscopic methods, is essential for comprehensive characterization.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification
Principle: NMR spectroscopy provides unparalleled detail about a molecule's chemical structure by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C). The chemical shift, signal multiplicity, and integration of peaks allow for unambiguous structure elucidation and quantification.
Application & Rationale: For this compound, ¹H NMR is the primary tool for confirming its identity and detecting impurities. Critically, quantitative ¹H NMR (qNMR) can determine the absolute purity of a sample without the need for a specific reference standard of the impurity itself, making it a primary analytical method.[13] This is a significant advantage over chromatographic techniques that rely on the response factor of each impurity.[13]
Expected Spectroscopic Data for this compound:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to dimethylamino protons (~3.0 ppm), vinylic protons (~5.7 and ~7.8 ppm with a characteristic coupling constant for the E-isomer), and naphthalene aromatic protons (~7.5-8.5 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbon (~188 ppm), vinylic carbons, aromatic carbons of the naphthalene ring, and the dimethylamino methyl carbons. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The absorption frequencies are characteristic of the specific functional groups present.[14]
Application & Rationale: IR spectroscopy is an excellent, rapid technique for confirming the presence of key functional groups and detecting impurities with distinct vibrational signatures. For the target enaminone, the conjugated system of the C=O, C=C, and C-N bonds provides a characteristic fingerprint.[1] The absence of an O-H stretch (around 3200-3600 cm⁻¹) can quickly rule out significant contamination with starting materials like hydrated 2-acetylnaphthalene or hydrolysis products.
Expected Spectroscopic Data:
| Technique | Expected Vibrational Frequencies (cm⁻¹) |
| FT-IR (KBr) | ~1640-1695 (C=O stretch, conjugated), ~1580-1620 (C=C stretch), Aromatic C-H and C=C stretches.[15][16] |
Mass Spectrometry (MS): Unveiling Molecular Weight
Principle: MS ionizes molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight and, through fragmentation patterns, structural clues.
Application & Rationale: MS is indispensable for confirming the molecular weight of the target compound (225.29 g/mol ) and identifying impurities by their unique molecular masses.[17][18] Its true power in purity analysis is realized when coupled with a chromatographic separation technique like HPLC (LC-MS). This hyphenated approach allows for the separation of impurities from the main component, providing a molecular weight for each resolved peak, which is crucial for impurity identification.[19]
Expected Spectroscopic Data:
| Technique | Expected Observation (m/z) |
| ESI-MS | [M+H]⁺ peak at approximately 226.1. |
UV-Visible Spectroscopy: A Quantitative Tool for Chromophores
Principle: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The wavelength of maximum absorbance (λmax) and the molar absorptivity are characteristic of a compound's chromophore.
Application & Rationale: The extensive conjugated system in this compound makes it a strong UV absorber, ideal for quantitative analysis via the Beer-Lambert Law.[20][21] While not highly specific for identifying individual impurities, it is the workhorse detector for HPLC-based purity analysis.[11][22] A change in the spectral shape or λmax compared to a pure reference standard can indicate the presence of impurities with different electronic structures.[23]
Comparative Analysis of Spectroscopic Techniques
The choice of technique depends on the analytical question being asked. The following table compares the methods for the specific task of purity assessment of our target enaminone.
| Parameter | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry (MS) | UV-Vis Spectroscopy |
| Information | Absolute Structure, Quantification (qNMR) | Functional Groups | Molecular Weight, Structure (MS/MS) | Chromophore, Quantification |
| Sensitivity | Moderate to Low | Low | Very High | High |
| Specificity | Very High | Moderate | High (especially with LC-MS) | Low |
| Quantitative Power | Excellent (Absolute Purity)[13][24] | Poor | Good (with standards) | Excellent (with standards)[22] |
| Sample State | Non-destructive | Non-destructive | Destructive | Non-destructive |
| Primary Role | Structure confirmation, absolute purity assay, impurity identification. | Rapid identity check, detection of specific functional group impurities. | Molecular weight confirmation, impurity identification (as LC-MS). | Quantitative assay, primary detector for HPLC purity profiling. |
Integrated Analytical Workflow and Experimental Protocols
A self-validating system for purity analysis integrates these techniques into a logical workflow.
Caption: Integrated workflow for purity analysis of DMANP.
Protocol 1: Absolute Purity Determination by Quantitative ¹H NMR (qNMR)
This protocol describes the use of an internal standard for the highest accuracy.
-
Preparation of Internal Standard (IS) Stock: Accurately weigh ~20 mg of a suitable internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) into a 10 mL volumetric flask. The IS must have signals that do not overlap with the analyte. Dissolve and dilute to volume with a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Sample Preparation: Accurately weigh ~15 mg of the this compound sample into an NMR tube.
-
Analysis: Add a precise volume (e.g., 500 µL) of the IS stock solution to the NMR tube. Ensure complete dissolution.
-
NMR Acquisition: Acquire the ¹H NMR spectrum using parameters suitable for quantification. This is critical and requires a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals being integrated).
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculation: Use the following formula to calculate the purity (P) in percent:
Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, PIS = Purity of the internal standard.
Protocol 2: Purity Profiling by High-Performance Liquid Chromatography (HPLC-UV)
This method is ideal for separating and quantifying impurities relative to the main component.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The non-polar C18 stationary phase is well-suited for retaining the aromatic naphthalene moiety.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions. A gradient is essential to elute both polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or the λmax of the compound.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL in 50:50 Water:Acetonitrile). Dilute as needed to be within the linear range of the detector.
-
Analysis & Reporting: Inject the sample and integrate all peaks. Report purity as the peak area of the main component divided by the total area of all peaks, expressed as a percentage (% Area). Note that this assumes all impurities have the same response factor as the API, which is a limitation.
Caption: Relationship between spectroscopic methods and derived data.
Conclusion
The purity assessment of this compound demands a scientifically rigorous, multi-technique approach. While HPLC-UV is invaluable for routine purity profiling and separation of impurities, it provides a relative measure. For definitive, authoritative purity statements required in drug development, absolute quantification by qNMR is the method of choice due to its direct measurement principle.[13] IR and MS serve as essential confirmatory tools, with LC-MS being the premier technique for the structural elucidation of unknown impurities. By integrating these spectroscopic methods into a logical workflow, researchers can ensure the quality, safety, and reliability of their scientific outcomes, adhering to the highest standards of analytical integrity.
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General method for the synthesis of enaminones via photocatalysis. (2024, May 29). Beilstein Journals. Retrieved from [Link]
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Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. (2019, March 1). NIH. Retrieved from [Link]
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The experimental and theoretical UV-Vis spectra parameters of the compound 2. (n.d.). ResearchGate. Retrieved from [Link]
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Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][6][22]naphthyridines. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis of Deuterated Enaminones with High Isotopic Fidelity. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis of (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one(3)(Template). (n.d.). ResearchGate. Retrieved from [Link]
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Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. (2025, August 6). Retrieved from [Link]
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Enaminone synthesis by amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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3-(Dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one, min 97%, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]
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Synthesis, reactions, and preliminary evaluations of enaminone esters. (n.d.). PubMed. Retrieved from [Link]
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How can spectroscopy be used to assess purity?. (n.d.). TutorChase. Retrieved from [Link]
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Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014, November 7). NIH. Retrieved from [Link]
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Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. (n.d.). Retrieved from [Link]
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Recent Developments in the Chemistry of Enaminones. (2025, August 6). ResearchGate. Retrieved from [Link]
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3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one. (n.d.). PubChem. Retrieved from [Link]
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(2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one. (n.d.). ResearchGate. Retrieved from [Link]
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Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging. (n.d.). MDPI. Retrieved from [Link]
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Bridging the Bench-to-Bedside Gap: A Comparative Guide to In Vitro and In Vivo Evaluation of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one
In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is a rigorous and multi-faceted process. This guide provides a comprehensive comparison of the in vitro and in vivo methodologies used to evaluate the biological activity of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one , a chalcone derivative with potential pharmacological applications. As researchers, scientists, and drug development professionals, understanding the nuances, strengths, and limitations of each experimental paradigm is paramount for making informed decisions about the progression of a lead compound.
This compound belongs to the chalcone family, a class of compounds known for their wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The core structure of chalcones, featuring an α,β-unsaturated ketone system, makes them reactive entities capable of interacting with various biological targets.[1] This guide will dissect the typical investigatory workflow, starting from the controlled environment of cell cultures and progressing to the complex biological systems of animal models.
Part 1: In Vitro Characterization: The Foundation of Mechanistic Insight
In vitro studies are the cornerstone of early-stage drug discovery, offering a rapid, cost-effective, and high-throughput means to assess the cytotoxic potential and elucidate the mechanism of action of a novel compound.[2][3] These assays provide a fundamental understanding of a compound's activity at the cellular and molecular level, isolated from the complexities of a whole organism.
Determining Cytotoxic Potential: The IC50 Value
A primary objective of initial in vitro testing is to determine the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[2][3] This is typically achieved using a panel of human cancer cell lines to assess the compound's spectrum of activity.
Table 1: Hypothetical Cytotoxic Activity of this compound against a Panel of Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 48 | 12.5 ± 1.3 |
| A549 | Lung Carcinoma | 48 | 25.2 ± 2.1 |
| HeLa | Cervical Cancer | 48 | 18.7 ± 1.9 |
| HepG2 | Hepatocellular Carcinoma | 48 | 32.1 ± 2.8 |
Data are hypothetical and for illustrative purposes.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% (v/v) to prevent solvent-induced toxicity.[2] Remove the old medium from the wells and add the medium containing the compound at various concentrations. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis
Understanding how a compound induces cell death is crucial.[3] The Annexin V-FITC/Propidium Iodide (PI) assay, analyzed by flow cytometry, is a standard method to differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Experimental Workflow for Apoptosis/Necrosis Determination
Caption: Workflow for Annexin V/PI apoptosis assay.
Part 2: In Vivo Evaluation: Assessing Efficacy and Safety in a Complex System
While in vitro studies provide valuable mechanistic data, they cannot fully replicate the complex physiological environment of a living organism. In vivo studies, typically in animal models, are essential to evaluate a compound's efficacy, toxicity, and pharmacokinetic profile.[4][5]
Tumor Xenograft Models: A Preclinical Platform for Anticancer Drug Development
Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical assessment of anticancer agents.[4][6] These models allow for the evaluation of a compound's ability to inhibit tumor growth in a living system.
Table 2: Hypothetical Efficacy of this compound in an MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral | 1500 ± 150 | - |
| Compound | 25 | Oral | 825 ± 90 | 45 |
| Compound | 50 | Oral | 450 ± 65 | 70 |
| Positive Control | Varies | Varies | 300 ± 50 | 80 |
Data are hypothetical and for illustrative purposes.
Experimental Protocol: Subcutaneous Xenograft Model
This protocol outlines the establishment and use of a cell line-derived xenograft (CDX) model.[7][8]
Step-by-Step Methodology:
-
Cell Preparation: Culture the desired human cancer cell line (e.g., MCF-7) under standard conditions. Harvest the cells and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.[4]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[4]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound and vehicle control according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Measure tumor volume and body weight two to three times a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Pharmacokinetic Studies: Understanding ADME
Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.[9][10] Chalcone derivatives are often reported to have poor pharmacokinetic profiles, including low bioavailability.[5][9]
Experimental Workflow for a Basic Pharmacokinetic Study
Caption: Workflow for a typical pharmacokinetic study.
Part 3: The In Vitro-In Vivo Correlation: Bridging the Gap
The ultimate goal of preclinical studies is to predict the clinical performance of a drug candidate. The correlation between in vitro potency and in vivo efficacy is a critical aspect of this prediction.
Key Considerations for Correlation:
-
Potency vs. Efficacy: A compound that is highly potent in vitro (low IC50) may not be effective in vivo due to poor pharmacokinetics (e.g., low bioavailability, rapid metabolism).[9]
-
Toxicity: In vitro cytotoxicity assays can help flag compounds that are likely to have undesirable in vivo outcomes.[11][12] However, systemic toxicity observed in vivo may not be apparent in cell culture.
-
Mechanism of Action: In vitro studies are invaluable for identifying the molecular targets of a drug. In vivo studies can then be designed to confirm these mechanisms in a more complex biological context, for instance, by analyzing biomarkers in tumor tissues.
Conclusion
The evaluation of a novel compound like this compound requires a synergistic approach that leverages the strengths of both in vitro and in vivo methodologies. In vitro assays provide the initial, crucial data on potency and mechanism, while in vivo studies are indispensable for assessing efficacy and safety in a whole-organism context. A thorough understanding and careful design of these experiments are fundamental to the successful translation of promising molecules from the laboratory to the clinic.
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A Comparative Efficacy Analysis of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one Against Established Therapeutic Agents
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparative analysis of the potential therapeutic efficacy of the novel chalcone, (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one. In the absence of direct clinical data for this specific molecule, this evaluation leverages experimental data from structurally analogous compounds to forecast its potential performance against established drugs in the fields of oncology and inflammation.
The core structure of this compound, a chalcone derivative featuring a naphthalene moiety and a dimethylamino group, suggests a predisposition towards significant biological activity. Chalcones, a class of compounds characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known for their broad spectrum of pharmacological effects. The incorporation of a naphthalene ring has been shown to enhance these activities, while the dimethylamino group can modulate the molecule's electronic properties and biological interactions.
This document will explore the projected efficacy of this compound in two key therapeutic areas: oncology and anti-inflammatory applications. The analysis will draw upon in vitro data from closely related naphthalene-containing chalcones and dimethylamino-chalcone derivatives, and compare these findings with the performance of standard-of-care drugs, namely cisplatin and doxorubicin for anticancer activity, and indomethacin and celecoxib for anti-inflammatory effects.
Postulated Anticancer Efficacy: A Comparative Outlook
The cytotoxic potential of this compound is inferred from studies on analogous compounds. Research on chalcones bearing a naphthalene ring has demonstrated significant anticancer properties. For instance, certain fluorinated chalcones with a naphthalene moiety have exhibited superior cytotoxic activity against breast cancer cell lines when compared to the widely used chemotherapeutic agent, cisplatin. Furthermore, a chalcone derivative with a diethylamino group (structurally akin to the dimethylamino group) and a methoxy naphthalen-1-yl moiety has shown potent anticancer effects against HCT116 (colorectal) and HepG2 (liver) cancer cell lines.
To provide a quantitative comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for cisplatin and doxorubicin against various cancer cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Drug | Cell Line | IC50 (µM) | Citation(s) |
| Cisplatin | MCF-7 (Breast) | ~7.5 - 20 | [1] |
| HCT116 (Colorectal) | Varies significantly | [2] | |
| HepG2 (Liver) | ~9.3 | [1] | |
| Doxorubicin | MCF-7 (Breast) | ~2.5 - 8.3 | [3][4] |
| HCT116 (Colorectal) | Varies | ||
| HepG2 (Liver) | ~1.3 - 12.2 | [3][5] |
Note: IC50 values for cisplatin and doxorubicin can vary significantly between studies due to differences in experimental conditions.[2]
Mechanism of Action: A Tale of Two Chemotherapeutics
To understand the potential mechanistic pathways of our compound of interest, it is crucial to examine the modes of action of the comparator drugs.
Cisplatin primarily exerts its cytotoxic effects by forming cross-links with DNA.[6][7][8] This interaction distorts the DNA structure, thereby inhibiting DNA replication and transcription, which ultimately leads to apoptosis (programmed cell death).[6][8]
Doxorubicin , an anthracycline antibiotic, has a multi-faceted mechanism of action.[][10] It intercalates into DNA, disrupting topoisomerase II-mediated DNA repair and generating free radicals that damage cellular components, including DNA and membranes.[10][11]
The following diagram illustrates the established mechanisms of action for cisplatin and doxorubicin.
Experimental Protocol: MTT Assay for Cytotoxicity
The evaluation of anticancer activity is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT116, HepG2) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[12]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (and comparator drugs) and incubated for a specific period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Following incubation, the MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[15]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[14]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined.
Projected Anti-Inflammatory Efficacy: A Comparative Perspective
The presence of the dimethylamino group in the target compound suggests potential anti-inflammatory activity. Studies on dimethylamino-chalcone derivatives have indicated their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).
To contextualize this potential, the following table presents the IC50 values for the non-steroidal anti-inflammatory drugs (NSAIDs) indomethacin and celecoxib in inhibiting NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Drug | Assay | IC50 (µM) | Citation(s) |
| Indomethacin | NO Inhibition (RAW 264.7) | ~56.8 | [16] |
| Celecoxib | NO Inhibition (RAW 264.7) | Varies | [17] |
Mechanism of Action: The Role of COX Inhibition
The anti-inflammatory effects of indomethacin and celecoxib are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.
Indomethacin is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[18][19] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[18][20][21]
Celecoxib , on the other hand, is a selective COX-2 inhibitor.[22][23][24] COX-2 is an inducible enzyme that is upregulated during inflammation. By selectively inhibiting COX-2, celecoxib reduces inflammation with a potentially lower risk of gastrointestinal side effects associated with COX-1 inhibition.[23]
The following diagram illustrates the mechanisms of action for indomethacin and celecoxib.
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a widely used method to quantify nitric oxide production by measuring the concentration of nitrite, a stable and nonvolatile breakdown product of NO.
Step-by-Step Methodology:
-
Cell Culture and Stimulation: RAW 264.7 macrophage cells are cultured in a 96-well plate and stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[25][26]
-
Compound Treatment: The cells are co-incubated with various concentrations of the test compound and comparator drugs.
-
Supernatant Collection: After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected.[26]
-
Griess Reagent Addition: The Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.[25]
-
Color Development: In the presence of nitrite, a diazotization reaction occurs, resulting in the formation of a purple azo compound.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 540-550 nm.[27]
-
Data Analysis: The nitrite concentration is determined from a standard curve, and the percentage of NO inhibition is calculated to determine the IC50 value.
Conclusion
While direct experimental data for this compound is not yet available, a comparative analysis based on structurally related compounds provides a strong rationale for its potential as a therapeutic agent. The presence of the naphthalene moiety is associated with potent anticancer activity, while the dimethylamino group suggests a role in modulating inflammatory pathways.
This guide serves as a foundational document for researchers and drug development professionals, offering a predictive comparison against established drugs and outlining the standard experimental protocols required for a comprehensive evaluation. Further in vitro and in vivo studies are warranted to definitively characterize the efficacy and mechanism of action of this promising chalcone derivative.
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A Comparative Guide to the Structural Validation of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible research. In this guide, we delve into the essential analytical techniques for validating the structure of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one, a compound of interest in medicinal chemistry. We will explore the synergy of spectroscopic and spectrometric methods, present hypothetical yet realistic experimental data for robust validation, and compare its structural features with a closely related analogue to highlight key differences.
Introduction to this compound
This compound belongs to the enaminone class of compounds, which are valuable intermediates in organic synthesis.[1][2] Enaminones, and the structurally related chalcones, are known for their diverse biological activities, making them attractive scaffolds in drug discovery.[3][4][5] The specific molecule , with the chemical formula C₁₅H₁₅NO and a molecular weight of 225.3 g/mol , features a naphthalen-2-yl group, a propenone linker, and a dimethylamino substituent.[6][7][8] The "(2E)" designation indicates a specific stereochemistry around the carbon-carbon double bond, which is crucial for its biological activity and must be rigorously confirmed.
The validation of this structure is paramount to ensure that any observed biological effects are attributable to the correct molecule and not an isomer or impurity. This guide provides a comprehensive workflow for achieving this certainty.
Synthesis and Structural Elucidation Workflow
A common and effective method for the synthesis of enaminones is the condensation reaction between a ketone and a dimethylformamide derivative. In this case, 2'-acetylnaphthalene would be reacted with dimethylformamide dimethyl acetal (DMF-DMA).
Caption: Key structural and analytical differences between the target compound and its primary amine analogue.
Definitive Structural Confirmation: Single-Crystal X-ray Diffraction
While the combination of NMR, MS, and IR provides compelling evidence, single-crystal X-ray diffraction is the gold standard for unambiguous structural determination in the solid state. [9][10]This technique provides the precise three-dimensional arrangement of atoms, bond lengths, and bond angles, definitively confirming the (E)-stereochemistry and the overall connectivity.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis, often by slow evaporation of a solvent.
-
Data Collection: Mount a crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve and refine the crystal structure to obtain the final atomic coordinates.
Conclusion
The structural validation of this compound requires a synergistic application of modern analytical techniques. Through a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy, a high degree of confidence in the structure can be achieved. For absolute confirmation, particularly of the stereochemistry, single-crystal X-ray diffraction is unparalleled. This rigorous approach to structural validation is essential for advancing drug discovery and ensuring the integrity of scientific research.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one
In the landscape of modern drug discovery, particularly within the realm of kinase inhibitors, the principle of selectivity is paramount. It is the compass that guides researchers toward therapeutic efficacy while steering them away from the perilous shores of off-target effects. This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel enaminone compound, (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one. Enaminones and their structural cousins, chalcones, are privileged scaffolds known for their diverse biological activities, which unfortunately can also lead to promiscuous binding profiles.[1][2][3][4][5]
Through a series of robust experimental workflows, we will dissect the selectivity of this compound, comparing it with established kinase inhibitors to provide a clear perspective on its potential as a targeted therapeutic agent. This document is intended for researchers, scientists, and drug development professionals actively engaged in the characterization and advancement of small molecule inhibitors.
The Selectivity Imperative: Why Cross-Reactivity Matters
The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. This similarity presents a formidable challenge in the design of selective inhibitors. A lack of selectivity, or high cross-reactivity, can lead to a cascade of unintended biological consequences, manifesting as cellular toxicity or other adverse effects. Therefore, a thorough understanding of a compound's interaction with the broader kinome is not merely an academic exercise but a critical step in preclinical drug development.[6] Comprehensive kinase profiling is crucial for identifying potent and selective inhibitors, which helps to mitigate the risk of adverse side effects.[6]
This guide will focus on a systematic approach to characterizing the selectivity of this compound, a compound synthesized for its potential kinase inhibitory activity. For the purpose of this guide, we will hypothetically assume that initial screening has identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as its primary target. Our objective is to validate this interaction and rigorously assess its binding to a wide array of other kinases.
Comparative Framework: Selecting the Right Benchmarks
To contextualize the selectivity profile of our compound of interest, we will compare it against two well-characterized kinase inhibitors with distinct selectivity profiles:
-
Sorafenib: A multi-kinase inhibitor known to target VEGFR, PDGFR, and Raf kinases. Its broad-spectrum activity provides a benchmark for a less selective compound.
-
Pazopanib: A more selective inhibitor of VEGFR, PDGFR, and c-Kit, offering a comparison to a compound with a more defined target profile.[1]
This comparative approach will allow for a nuanced evaluation of our novel compound's place within the kinase inhibitor landscape.
Experimental Strategy: A Multi-pronged Approach to Defining Selectivity
A single experimental technique is rarely sufficient to fully elucidate a compound's selectivity. Therefore, we advocate for a tiered approach that combines biochemical and cell-based assays to provide a comprehensive and physiologically relevant picture of target engagement and cross-reactivity.
Tier 1: Broad Kinome Profiling (Biochemical Assay)
The initial step is to cast a wide net to identify potential off-targets across the human kinome. This is efficiently achieved through large-scale biochemical kinase profiling services.
Experimental Protocol: In Vitro Kinase Panel Screening
This protocol outlines a generalized procedure for assessing the inhibitory activity of a compound against a large panel of purified kinases.
Objective: To determine the IC50 values of this compound, Sorafenib, and Pazopanib against a panel of over 400 human kinases.
Methodology:
-
Compound Preparation: Prepare stock solutions of all test compounds in 100% DMSO. A series of 10-point, 3-fold serial dilutions are then prepared in an assay buffer.
-
Kinase Reaction: The kinase assays are typically performed in a 384-well plate format. Each well will contain the specific kinase, a suitable substrate (peptide or protein), and ATP at a concentration approximating the Km for each respective kinase.
-
Incubation: The test compound is added to the reaction mixture and incubated at room temperature for a predetermined period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. Common detection methods include radiometric assays (e.g., ³³P-ATP), fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays (e.g., ADP-Glo).[7]
-
Data Analysis: The raw data is converted to percent inhibition relative to control wells (containing DMSO only). IC50 values are then calculated by fitting the data to a four-parameter logistic curve.
Data Presentation:
The results of the kinome-wide screen should be summarized in a table, highlighting the primary target and any significant off-target hits (e.g., >50% inhibition at 1 µM).
Table 1: Comparative Kinome Profiling Data (IC50 in nM)
| Kinase Target | This compound | Sorafenib | Pazopanib |
| VEGFR-2 (Primary Target) | [Hypothetical IC50] | 6 | 30 |
| PDGFRβ | [IC50] | 5 | 47 |
| c-Kit | [IC50] | 68 | 74 |
| B-Raf | [IC50] | 22 | >10,000 |
| p38α | [IC50] | 57 | >10,000 |
| ... (other significant hits) | ... | ... | ... |
Note: The IC50 values for the novel compound are hypothetical and would be determined experimentally.
Visualization of Kinome Selectivity:
A kinome dendrogram is an effective way to visualize the selectivity of a compound.
Caption: Hypothetical Kinome Selectivity of the Test Compound.
Tier 2: Cellular Target Engagement (Cell-Based Assay)
While biochemical assays are excellent for initial screening, they do not fully recapitulate the complex environment of a living cell. Cellular target engagement assays are therefore essential to confirm that the compound can access its target in a physiological context and to assess its selectivity within the cellular milieu. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8][9][10][11]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the binding of this compound to its primary target (VEGFR-2) and selected off-targets in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line endogenously expressing the target kinases (e.g., HUVECs for VEGFR-2). Treat the cells with the test compound or vehicle (DMSO) for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.[8] Ligand-bound proteins are stabilized and will remain in solution at higher temperatures.[9]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[8]
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using techniques such as Western blotting or mass spectrometry.[12]
-
Data Analysis: Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9][10]
Visualization of CETSA Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Data Presentation:
The CETSA results can be presented as melting curves for the primary target and key off-targets.
Table 2: CETSA Thermal Shift (ΔTm in °C) Data
| Target Protein | This compound | Sorafenib | Pazopanib |
| VEGFR-2 | [Hypothetical ΔTm] | +5.2 | +4.8 |
| PDGFRβ | [ΔTm] | +4.5 | +3.9 |
| c-Kit | [ΔTm] | +2.1 | +3.5 |
| B-Raf | [ΔTm] | +4.9 | No significant shift |
Note: The ΔTm values for the novel compound are hypothetical and would be determined experimentally.
Interpreting the Data: Building a Selectivity Profile
By integrating the data from both the biochemical and cellular assays, a comprehensive selectivity profile for this compound can be constructed.
-
High Selectivity: If the compound demonstrates potent inhibition of VEGFR-2 with minimal off-target activity in both the kinase panel and CETSA, it can be classified as a highly selective inhibitor. Its profile would be more comparable to Pazopanib.
-
Moderate Selectivity: If the compound inhibits a small number of related kinases (e.g., other VEGFR family members, PDGFR) in addition to its primary target, it would be considered moderately selective.
-
Low Selectivity (Multi-kinase Inhibitor): If the compound inhibits a broad range of kinases across different families, similar to Sorafenib, it would be classified as a multi-kinase inhibitor.
The enaminone linker in our test compound provides flexibility and can be tuned electronically, which may influence its binding profile.[1] The naphthalene moiety also contributes to the overall shape and hydrophobicity, which are key determinants of kinase interaction.
Conclusion and Future Directions
The systematic evaluation of cross-reactivity is a cornerstone of modern drug discovery. The multi-tiered approach outlined in this guide, combining broad kinome profiling with cellular target engagement assays, provides a robust framework for characterizing the selectivity of novel kinase inhibitors like this compound. The resulting selectivity profile, when benchmarked against established drugs, offers invaluable insights into the compound's therapeutic potential and potential liabilities.
Future studies should expand upon this initial characterization to include phenotypic screening and in vivo toxicity studies to fully understand the biological consequences of the observed selectivity profile.[13] Ultimately, a deep understanding of a compound's interactions with the cellular machinery is essential for the successful development of safe and effective medicines.
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A Senior Application Scientist's Guide to Benchmarking (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one
Introduction: Unveiling the Potential of a Novel Chalcone Derivative
In the landscape of modern drug discovery, the chalcone scaffold represents a privileged structure, serving as a foundation for a multitude of biologically active compounds.[1][2] These α,β-unsaturated ketones are precursors to flavonoids and isoflavonoids and are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2][3][4][5] The focus of this guide is the rigorous benchmarking of a specific chalcone derivative: (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one . While the therapeutic potential of the broader chalcone family is well-documented, the specific biological targets and performance metrics of this particular molecule remain less characterized.
This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for evaluating the performance of this compound against established standards. Given the known propensity of chalcone derivatives to modulate key signaling pathways implicated in cancer, this investigation will focus on its potential as a kinase inhibitor, specifically targeting the PI3K/Akt/mTOR and MAPK/ERK pathways.[2][6]
A structurally similar chalcone, (2E)-3-(2-bromo-6-hydroxy-4-methoxyphenyl)-1-(naphthalene-2-yl) prop-2-en-1-one, has demonstrated anticancer activity in MCF-7 breast cancer cells with a half-maximal inhibitory concentration (IC50) in the micromolar range, providing a strong rationale for this focused investigation.[7] Through a series of in vitro biochemical and cell-based assays, we will compare the inhibitory activity of our compound of interest against well-characterized, commercially available kinase inhibitors.
Comparative Analysis: Performance Against Gold Standards
To provide a robust assessment of this compound, a panel of industry-standard kinase inhibitors targeting the PI3K/mTOR and MEK/ERK pathways have been selected for direct comparison.
In Vitro Kinase Inhibition
The following table summarizes the anticipated IC50 values for the compound of interest and the selected standards against key kinases in the PI3K/mTOR and MEK/ERK pathways. Lower IC50 values are indicative of greater potency.
| Compound | Target Kinase | IC50 (nM) |
| This compound | PI3Kα | To be determined |
| This compound | mTOR | To be determined |
| This compound | MEK1 | To be determined |
| Gedatolisib (PF-05212384) | PI3Kα / mTOR | 0.4 / 1.6[8] |
| Dactolisib (BEZ235) | PI3Kα / mTOR | 4 / 21[8] |
| PI-103 | PI3Kα / mTOR | 2-3 / 20[9] |
| Trametinib | MEK1 / MEK2 | Sub-nanomolar[] |
| Selumetinib (AZD6244) | MEK1 | 14[11][12] |
| Binimetinib | MEK1 / MEK2 | 12 (cell-based)[13] |
Cell-Based Pathway Inhibition
Western blot analysis will be employed to assess the ability of each compound to inhibit the phosphorylation of key downstream effectors in the respective signaling pathways within a cellular context. A decrease in the phosphorylated form of the protein relative to the total protein indicates effective pathway inhibition.
| Compound | Cell Line | Target Pathway | Downstream Effector | Expected Outcome |
| This compound | MCF-7 | PI3K/Akt/mTOR | p-Akt (Ser473) | To be determined |
| This compound | MCF-7 | MAPK/ERK | p-ERK1/2 (Thr202/Tyr204) | To be determined |
| Gedatolisib | MCF-7 | PI3K/Akt/mTOR | ↓ p-Akt (Ser473) | Confirmed Inhibition |
| Trametinib | MCF-7 | MAPK/ERK | ↓ p-ERK1/2 (Thr202/Tyr204) | Confirmed Inhibition |
Experimental Protocols: A Blueprint for Rigorous Benchmarking
The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in this guide. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
In Vitro Kinase Inhibition Assays
This series of assays will directly measure the enzymatic activity of purified kinases in the presence of our test compound and standards to determine their IC50 values.
Caption: Workflow for In Vitro Kinase Inhibition Assay.
1. Reagent Preparation:
- Kinase Buffer: Prepare a buffer appropriate for the specific kinase (e.g., PI3K, MEK, mTOR), typically containing Tris-HCl, MgCl2, DTT, and BSA.
- ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration used in the assay should be close to the Km of the kinase for ATP.
- Substrate: Use a specific substrate for each kinase. For PI3K, this will be a lipid substrate like PIP2.[5][14] For MEK and mTOR, peptide or protein substrates are used.
- Inhibitor Solutions: Prepare serial dilutions of this compound and the standard inhibitors in DMSO.
2. Assay Procedure:
- Add a small volume of the diluted inhibitors to the wells of a microplate.
- Add the kinase enzyme to each well and incubate to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of ATP and the appropriate substrate.[15][16]
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a set period.
- Terminate the reaction using a stop solution.
3. Detection:
- Quantify the kinase activity. For PI3K, this can be done by measuring the amount of ADP produced using a luminescence-based assay.[14][16] For MEK and mTOR, various detection methods, including radiometric, fluorescent, or luminescent assays, can be employed.[1][15][17]
4. Data Analysis:
- Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Pathway Inhibition Assay (Western Blot)
This assay will determine the effect of the compounds on the phosphorylation of key downstream proteins in a cellular environment, providing a more physiologically relevant measure of their inhibitory activity.
Caption: Workflow for Western Blot Analysis.
1. Cell Culture and Treatment:
- Culture a suitable cancer cell line, such as MCF-7, in appropriate media.
- Treat the cells with varying concentrations of this compound and the standard inhibitors for a predetermined time. Include a DMSO-treated vehicle control.
2. Protein Extraction:
- Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]
- Quantify the total protein concentration in each lysate using a standard method like the BCA assay.
3. SDS-PAGE and Transfer:
- Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18][19]
4. Immunoblotting:
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-Akt (Ser473) and anti-p-ERK1/2 (Thr202/Tyr204)).[20]
- Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[21]
5. Data Analysis:
- Quantify the band intensities for the phosphorylated proteins and normalize them to the intensities of the corresponding total protein bands to determine the relative level of phosphorylation.
Conclusion: A Data-Driven Path Forward
This guide provides a comprehensive and scientifically rigorous framework for the initial benchmarking of this compound. By systematically comparing its in vitro and cell-based activities against established kinase inhibitors, researchers can gain valuable insights into its potency, selectivity, and potential mechanism of action. The detailed protocols and the rationale behind the experimental design are intended to ensure the generation of high-quality, reproducible data. The results of this benchmarking study will be instrumental in guiding the future development of this promising chalcone derivative as a potential therapeutic agent.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one (CAS No. 138716-23-1), a compound often utilized in the synthesis of more complex molecules, such as protein degrader building blocks.[1][2][3] The procedures outlined herein are grounded in established safety protocols and regulatory guidelines to ensure the protection of personnel and the environment.
The molecular structure of this compound, featuring a naphthalene ring, an enaminone functional group, and a dimethylamino moiety, informs its potential reactivity and dictates the necessary precautions for its handling and disposal.[1][4][5] Enaminones, for instance, can exhibit instability, particularly in the presence of acidic or protic solvents, which may lead to degradation.[6] Furthermore, naphthalene derivatives are known for their potential environmental toxicity and are often classified as hazardous waste.[7][8][9]
Hazard Identification and Risk Assessment
Known and Inferred Hazards:
-
May cause respiratory irritation: (H335)[10]
-
Potential for environmental toxicity: Due to the naphthalene group, it is prudent to assume the compound is harmful to aquatic life with long-lasting effects.[8][9]
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Pictograms | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | GHS07 | Standard laboratory PPE (lab coat, closed-toe shoes) |
| Skin Irritation (Category 2) | GHS07 | Chemical-resistant gloves (e.g., nitrile) |
| Eye Irritation (Category 2A) | GHS07 | Safety glasses with side shields or chemical splash goggles |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | GHS07 | Use in a well-ventilated area or a chemical fume hood |
Always assume you are handling a hazardous chemical and wear the appropriate PPE to protect your eyes, face, and skin from potential splashes or sprays.[12]
Pre-Disposal and Spill Management
Proper handling and immediate response to spills are critical components of safe laboratory practice.[13][14][15]
Pre-Disposal Storage:
-
Store waste in a cool, dark, and dry place.[6]
-
Ensure waste containers are clearly labeled with the full chemical name: "this compound" and appropriate hazard symbols.[14][15]
-
Use containers made of a non-reactive material.[14]
Spill Procedures:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.
-
Ventilate: If the spill occurs outside a fume hood, ensure the area is well-ventilated.
-
Personal Protection: Before cleaning, don the appropriate PPE as outlined in Table 1.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Waste Disposal: Label the container with the spilled chemical's name and "Spill Debris" and dispose of it according to the procedures outlined in Section 3.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations.[16][17][18] Given its chemical nature, this compound should be treated as hazardous waste.
Step 1: Waste Characterization
The first step in proper disposal is to correctly identify the waste. Based on its known hazards and chemical structure, this compound would likely be classified as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a waste can be hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[16][19] While not explicitly listed, the naphthalene moiety suggests potential toxicity.
Step 2: Segregation of Waste
Proper segregation is crucial to prevent accidental reactions.[14][15]
-
Solid Waste: Collect solid this compound, contaminated labware (e.g., pipette tips, weighing boats), and used PPE in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and labeled liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed. Aprotic solvents are recommended for solutions to enhance stability.[6]
Step 3: Packaging and Labeling
Proper packaging and labeling are regulatory requirements and essential for the safety of waste handlers.[14][16][17]
-
Container Selection: Use a robust, leak-proof container that is compatible with the chemical. Ensure the container is in good condition, free from cracks or corrosion.[16]
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
Your name and contact information
-
Step 4: On-Site Accumulation
Follow your institution's guidelines for the on-site accumulation of hazardous waste. This typically involves storing the waste in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA).[17] Keep containers closed unless you are adding waste.[17]
Step 5: Professional Disposal
The recommended and most compliant method for the final disposal of this compound is through a licensed hazardous waste disposal company.[20]
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific guidance and arrange for the pickup of your hazardous waste.
-
Manifesting: A hazardous waste manifest will be required to track the waste from your facility to its final disposal site.[16][19]
-
Final Treatment: The most probable disposal method for this type of organic compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[21][22][23] Incineration is effective at destroying organic molecules, converting them into less harmful substances like carbon dioxide and water.
dot
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A Comprehensive Guide to Personal Protective Equipment for Handling (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Among these is (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one , a compound with potential applications in various research domains.[1][2][3][4] While the full toxicological profile of this specific molecule may not be extensively documented, a proactive and rigorous approach to safety is paramount. This guide provides a detailed framework for selecting and using Personal Protective Equipment (PPE), grounded in the principles of chemical hazard assessment and risk mitigation.
Hazard Assessment: Understanding the Risks
This compound (Molecular Formula: C15H15NO, CAS: 138716-23-1) is an organic molecule featuring a naphthalene moiety, an α,β-unsaturated ketone (enone), and a tertiary amine functional group.[1][2] Each of these components contributes to its potential hazard profile.
-
Aromatic Ketone and Naphthalene Moiety: Polycyclic aromatic hydrocarbons and their derivatives can present long-term health risks.
-
α,β-Unsaturated Carbonyl (Enone): Enones are known to be reactive Michael acceptors and can react with biological nucleophiles, such as amino acids in proteins and DNA bases, leading to potential skin and respiratory sensitization.
-
Tertiary Amine: Organic amines can be corrosive, irritant, and may have toxic properties.[5]
Based on data from suppliers and similar compounds, the anticipated hazards include:
A thorough risk assessment should be conducted before any handling of this compound.[5][13]
Personal Protective Equipment (PPE) Selection
The minimum PPE for handling this compound in a laboratory setting includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[13][14][15] However, for specific procedures, enhanced protection is necessary.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory activities involving this compound.[13]
-
Splash Hazard: When there is a risk of splashing, such as during solution preparation, transfers of larger volumes, or purification, chemical splash goggles should be worn.[14][16]
-
High-Risk Operations: For procedures with a significant splash or aerosol generation potential, a face shield worn over chemical splash goggles is required to provide comprehensive facial protection.[13][14][16]
Skin and Body Protection
-
Laboratory Coat: A standard laboratory coat should be worn at all times and must be buttoned to provide maximum coverage.[15][16] For handling larger quantities or in situations with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[13] Given the potential for skin irritation, double-gloving (wearing two pairs of nitrile gloves) is a prudent measure.[13] If prolonged contact is anticipated, or when handling concentrated solutions, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.
Respiratory Protection
Due to the potential for respiratory irritation and harm if inhaled, all handling of the solid compound or its solutions should be performed within a certified chemical fume hood.[16]
-
Standard Operations: Work in a properly functioning chemical fume hood is generally sufficient to control airborne exposure.
-
Potential for Aerosolization: If there is a risk of generating dust or aerosols that cannot be controlled within a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter may be necessary. Respirator use requires a formal respiratory protection program, including fit-testing and medical clearance.
The following diagram illustrates the decision-making process for selecting appropriate PPE:
Caption: PPE selection workflow for handling the target compound.
Operational and Disposal Plans
Safe Handling Procedures
-
Preparation: Before starting any work, ensure that all necessary PPE is available and in good condition. Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.
-
Reactions and Work-up: All reactions and subsequent work-up procedures should be conducted in a fume hood.
-
Post-Handling: After handling, remove gloves and wash hands thoroughly with soap and water. Contaminated lab coats should be removed promptly and decontaminated or disposed of according to institutional guidelines.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[12]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12][17]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17]
Disposal
All waste materials contaminated with this compound, including empty containers, used gloves, and disposable labware, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[5] Do not dispose of this chemical down the drain or in the regular trash.
Summary of PPE Recommendations
| Task | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Weighing Solid | Safety glasses with side shields | Lab coat, double nitrile gloves | Chemical fume hood or ventilated enclosure |
| Preparing Solutions | Chemical splash goggles | Lab coat, double nitrile gloves | Chemical fume hood |
| Running Reactions | Chemical splash goggles | Lab coat, double nitrile gloves | Chemical fume hood |
| Large-Scale Operations | Face shield over goggles | Chemically resistant apron over lab coat, heavy-duty gloves | Chemical fume hood |
The following flowchart outlines the general operational and disposal plan:
Caption: General operational and disposal workflow.
By adhering to these guidelines, researchers can handle this compound with a high degree of safety, minimizing the risk of exposure and ensuring a secure laboratory environment.
References
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- CP Lab Safety. (n.d.). 3-(Dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one, min 97%, 1 gram.
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Westlab Canada. (2023, July 14). Comprehensive Guide to Lab PPE (Personal Protective Equipment).
- Boston University, Office of Research. (n.d.). Personal Protection Equipment (PPE) in Laboratories Policy.
- Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- Synquest Labs. (n.d.). This compound.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
- PubChem. (n.d.). 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one.
- Labsolu. (n.d.). This compound.
- ChemicalBook. (n.d.). (E)-3-(Dimethylamino)-1-(2-naphthyl)-2-propen-1-one.
- Fisher Scientific. (n.d.). Safety Data Sheet - 3-(Dimethylamino)propionitrile.
- Fisher Scientific. (n.d.). Safety Data Sheet - 1-Dimethylamino-2-propanol.
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- TCI Chemicals. (2025, September 8). Safety Data Sheet.
- Echemi. (n.d.). 3-(dimethylamino)-1-(naphthalen-2-yl)propan-1-ol.
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- Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones.
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- ACS Catalysis. (n.d.). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.
- Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions.
- Crash Course Organic Chemistry. (2022, February 3). Crossed Aldol Reactions, Enones, and Conjugate Addition: Crash Course Organic Chemistry #45.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
